Product packaging for Latanoprost tris(triethylsilyl) ether(Cat. No.:CAS No. 477884-78-9)

Latanoprost tris(triethylsilyl) ether

カタログ番号: B1604408
CAS番号: 477884-78-9
分子量: 775.4 g/mol
InChIキー: BDKOEHDXBRAVIY-ONPUMRPCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Latanoprost Tris(triethylsilyl) Ether ( 477884-78-9) is a strategically modified derivative of Latanoprost, a widely prescribed prostaglandin F2α analog used to treat open-angle glaucoma and ocular hypertension by reducing intraocular pressure . This tris(triethylsilyl) ether variant serves as a critical high-purity reference standard and analytical impurity in pharmaceutical research, development, and quality control processes . Its primary research value lies in ensuring the purity, stability, and batch-to-batch consistency of Latanoprost-based ophthalmic formulations during manufacturing and regulatory evaluations . Researchers utilize this compound extensively in Analytical Method Development, where it is instrumental in validating chromatographic methods such as HPLC and LC-MS for the precise detection and quantification of trace impurities in drug products . Furthermore, it plays a vital role in Stability Testing, aiding in the identification and characterization of potential degradation pathways of the parent Latanoprost molecule under various storage conditions, which is essential for determining product shelf-life . The silyl ether modifications enhance the compound's stability, making it a reliable analyte during analytical procedures . Compliance with stringent ICH guidelines (Q3A/B) on impurity profiling is a key application, making this compound indispensable for Regulatory Submissions to agencies like the FDA and EMA, where it helps demonstrate comprehensive impurity control strategies . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H82O5Si3 B1604408 Latanoprost tris(triethylsilyl) ether CAS No. 477884-78-9

特性

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-triethylsilyloxypentyl]-3,5-bis(triethylsilyloxy)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H82O5Si3/c1-12-50(13-2,14-3)47-39(33-32-38-28-24-23-25-29-38)34-35-41-40(30-26-21-22-27-31-44(45)46-37(10)11)42(48-51(15-4,16-5)17-6)36-43(41)49-52(18-7,19-8)20-9/h21,23-26,28-29,37,39-43H,12-20,22,27,30-36H2,1-11H3/b26-21-/t39-,40+,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKOEHDXBRAVIY-ONPUMRPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC(C(C1CCC(CCC2=CC=CC=C2)O[Si](CC)(CC)CC)CC=CCCCC(=O)OC(C)C)O[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1C[C@@H]([C@@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O[Si](CC)(CC)CC)C/C=C\CCCC(=O)OC(C)C)O[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H82O5Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647796
Record name Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477884-78-9
Record name Latanoprost tris(triethylsilyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477884789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-7-{(1R,2R,3R,5S)-3,5-bis(triethylsilyloxy)-2-[3(R)-(5-phenyl-3-triethylsilyloxy)pentyl]cyclopentyl}-5-heptenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST TRIS(TRIETHYLSILYL) ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MHT3VQ4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Latanoprost tris(triethylsilyl) ether chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Latanoprost tris(triethylsilyl) ether. This compound is a key synthetic intermediate and a known impurity in the production of Latanoprost, a prostaglandin (B15479496) F2α analogue widely used in the treatment of glaucoma and ocular hypertension.

Chemical Structure and Properties

This compound is the fully protected form of Latanoprost, where the three hydroxyl groups have been converted to their respective triethylsilyl ethers. This derivatization significantly alters the polarity and reactivity of the parent molecule, making it amenable to specific synthetic transformations and chromatographic purification.

Table 1: Chemical Identifiers and Structural Information
ParameterValue
IUPAC Name Isopropyl (Z)-7-((1R,2R,3R,5S)-2-((R)-5-phenyl-3-((triethylsilyl)oxy)pentyl)-3,5-bis((triethylsilyl)oxy)cyclopentyl)hept-5-enoate[1]
Synonyms Latanoprost Related Compound D, Latanoprost EP Impurity J
CAS Number 477884-78-9[1][2]
Molecular Formula C₄₄H₈₂O₅Si₃[1][2][3]
Molecular Weight 775.38 g/mol [2][3]
Stereochemistry Absolute[3]
SMILES CC--INVALID-LINK--(CC)O--INVALID-LINK--CC[C@@H]2--INVALID-LINK----INVALID-LINK--(CC)CC">C@HO--INVALID-LINK--(CC)CC[3]
InChIKey BDKOEHDXBRAVIY-ONPUMRPCSA-N[3]
Table 2: Physicochemical Properties
PropertyValue
Physical State Neat oil
Solubility Soluble in chloroform
Storage Store at -20°C for long-term stability

Synthesis and Experimental Protocols

The synthesis of this compound involves the protection of the three hydroxyl groups of Latanoprost using a silylating agent. A general and representative protocol for this transformation is detailed below.

Experimental Protocol: Synthesis of this compound

Objective: To protect the hydroxyl groups of Latanoprost via silylation to yield this compound.

Materials:

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Latanoprost (1 equivalent) in anhydrous DMF or DCM.

  • Addition of Base: To the stirred solution, add imidazole (3.3 - 4.5 equivalents) or triethylamine (3.3 - 4.5 equivalents). The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Silylation: Cool the mixture to 0 °C in an ice bath. Slowly add triethylsilyl chloride (3.3 - 4.0 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (Latanoprost) and the appearance of a new, less polar spot corresponding to the product.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: The exact equivalents of reagents and reaction times may need to be optimized based on the specific scale and reaction conditions.

Analytical Data

Table 3: Representative ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment (Representative)
~ 7.30 - 7.10mAromatic protons (phenyl ring)
~ 5.40mOlefinic protons (-CH=CH-)
~ 4.90septIsopropyl ester CH
~ 4.20 - 3.50mProtons on carbons bearing silyloxy groups
~ 2.80tBenzylic protons (-CH₂-Ph)
~ 2.30 - 1.50mAliphatic protons (cyclopentane and side chains)
~ 1.20dIsopropyl ester CH₃
~ 0.95tTriethylsilyl -CH₃
~ 0.60qTriethylsilyl -CH₂-
Table 4: Representative ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment (Representative)
~ 173Ester carbonyl carbon
~ 142Aromatic quaternary carbon
~ 130 - 125Aromatic and olefinic carbons
~ 80 - 70Carbons bearing silyloxy groups
~ 67Isopropyl ester CH
~ 55 - 20Aliphatic carbons
~ 22Isopropyl ester CH₃
~ 7Triethylsilyl -CH₃
~ 5Triethylsilyl -CH₂-
Table 5: Representative Mass Spectrometry Data
m/zIon Type
775.5[M+H]⁺
797.5[M+Na]⁺
745.5[M - C₂H₅]⁺
645.4[M - Si(C₂H₅)₃]⁺

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationship of this compound to its parent compound and a typical experimental workflow for its synthesis and purification.

G Relationship of this compound to Latanoprost Latanoprost Latanoprost (3 -OH groups) TES_Ether This compound (Protected form) Latanoprost->TES_Ether Silylation (+ TESCl, Base) Latanoprost_Acid Latanoprost Acid (Active Metabolite) Latanoprost->Latanoprost_Acid Hydrolysis (in vivo) TES_Ether->Latanoprost Desilylation (e.g., HF, TBAF)

Caption: Chemical relationship between Latanoprost and its silyl (B83357) ether derivative.

G Experimental Workflow for Synthesis and Purification cluster_0 Synthesis cluster_1 Work-up & Purification start Dissolve Latanoprost in solvent add_base Add Base start->add_base add_silyl Add Silylating Agent add_base->add_silyl react Reaction Monitoring (TLC) add_silyl->react quench Quench Reaction react->quench Reaction Complete extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end Latanoprost Tris(triethylsilyl) Ether chromatography->end Pure Product

Caption: A typical workflow for the synthesis and purification process.

References

Synthesis and Characterization of Latanoprost Tris(triethylsilyl) Ether: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension. The synthesis of Latanoprost and its analogues often involves the protection of hydroxyl groups to ensure regioselectivity in subsequent chemical transformations. This technical guide focuses on Latanoprost tris(triethylsilyl) ether, a key intermediate formed by the silylation of the three hydroxyl groups of Latanoprost. This derivative, also identified as Latanoprost Related Compound D or Latanoprost EP Impurity J, serves as a crucial component in synthetic and analytical processes. This document outlines the synthesis, purification, and characterization of this compound, providing a framework for its preparation and analysis in a research and development setting.

Introduction

The chemical synthesis of complex organic molecules like Latanoprost necessitates a strategic approach to protect reactive functional groups. The three hydroxyl groups on the Latanoprost molecule are susceptible to various reagents used in multi-step syntheses. Protection of these hydroxyls as silyl (B83357) ethers is a common and effective strategy due to the ease of their formation and subsequent deprotection under mild conditions. Triethylsilyl (TES) ethers, in particular, offer a balance of stability and reactivity, making them suitable for this purpose. The resulting this compound is a key precursor in certain synthetic routes to Latanoprost and is also monitored as a related substance in quality control procedures.[1][2][3][4][5][6][7][8][9][10][11]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name Isopropyl (Z)-7-{(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-(triethylsilyloxy)pentyl]-3,5-bis(triethylsilyloxy)cyclopentyl}hept-5-enoate[4]
Synonyms Latanoprost Related Compound D, Latanoprost EP Impurity J[1][2][4][7]
CAS Number 477884-78-9[1][2][3][4][5][7][12][8]
Molecular Formula C₄₄H₈₂O₅Si₃[3][7][12][8][9]
Molecular Weight 775.38 g/mol [3][7][8][9]
Appearance Neat oil
Solubility Soluble in Chloroform, Semi-soluble in Acetonitrile (with heat)[13]
Purity ≥95% (commercially available reference standard)[13]

Synthesis Pathway

The synthesis of this compound involves the protection of the three hydroxyl groups of Latanoprost using a silylating agent, triethylsilyl chloride (TESCl), in the presence of a suitable base and solvent.

Synthesis_Pathway Synthesis of this compound Latanoprost Latanoprost (Starting Material) Reaction Silylation Latanoprost->Reaction Reagents Triethylsilyl chloride (TESCl) Base (e.g., Imidazole, Triethylamine) Solvent (e.g., DMF, Dichloromethane) Reagents->Reaction Product This compound (Target Compound) Reaction->Product Experimental_Workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Dissolution Dissolve Latanoprost in anhydrous solvent Addition Add base and Triethylsilyl chloride Dissolution->Addition Reaction Stir at room temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench reaction Monitoring->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with water and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate_crude Concentrate to get crude product Dry->Concentrate_crude Silica_plug Prepare silica (B1680970) gel plug Concentrate_crude->Silica_plug Elution Elute with solvent gradient Silica_plug->Elution Collection Collect and analyze fractions Elution->Collection Concentrate_pure Concentrate pure fractions Collection->Concentrate_pure Final_Product Final_Product Concentrate_pure->Final_Product Pure Latanoprost tris(triethylsilyl) ether Logical_Relationship Interdependence of Synthesis and Analysis Synthesis Synthesis of Latanoprost tris(triethylsilyl) ether Purification Purification of the synthesized compound Synthesis->Purification QC Quality Control of Latanoprost Synthesis Synthesis->QC Characterization Analytical Characterization (NMR, MS, etc.) Purification->Characterization Reference_Standard Characterized Reference Standard Characterization->Reference_Standard Reference_Standard->QC

References

The Pivotal Role of Latanoprost Tris(triethylsilyl) Ether in Modern Prostaglandin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost (B1674536), a potent prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension. Its complex stereochemistry necessitates a sophisticated synthetic approach, in which the strategic use of protecting groups is paramount. This technical guide delves into the critical role of Latanoprost tris(triethylsilyl) ether, a key intermediate that enables the selective and high-yield synthesis of Latanoprost. We will explore the chemical properties, detailed experimental protocols for its formation and deprotection, and its central position in the overall synthetic workflow from the versatile Corey lactone diol. Furthermore, this guide will elucidate the mechanism of action of Latanoprost through a detailed signaling pathway diagram.

Introduction: The Significance of Silyl (B83357) Ethers in Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with diverse physiological functions, and their synthetic analogues are of significant therapeutic interest. The synthesis of these molecules is often challenged by the presence of multiple hydroxyl groups, which can interfere with desired chemical transformations. The use of protecting groups, particularly silyl ethers, has become an indispensable strategy to temporarily mask these reactive functionalities.

Triethylsilyl (TES) ethers, in particular, offer a favorable balance of stability and ease of cleavage under mild conditions. In the context of Latanoprost synthesis, the formation of this compound is a crucial step that facilitates high-yield and stereoselective reactions at other parts of the molecule. This intermediate effectively shields the three hydroxyl groups of the Latanoprost core, preventing unwanted side reactions during the modification of the cyclopentane (B165970) ring and the elaboration of the side chains.

Physicochemical Properties and Spectroscopic Data

This compound is a lipophilic compound that is readily soluble in common organic solvents, which facilitates its purification and handling in subsequent synthetic steps. While specific spectroscopic data for the tris(triethylsilyl) ether is not widely published, the following table summarizes the key physicochemical properties and representative spectroscopic data for a closely related di-triethylsilyl protected intermediate, which provides valuable insights into the characterization of such silylated prostaglandin analogues.

PropertyValue
Molecular Formula C₄₄H₈₂O₅Si₃
Molecular Weight 775.4 g/mol
Appearance Colorless oil
Solubility Soluble in dichloromethane, ethyl acetate (B1210297), hexane (B92381)
¹H NMR (300 MHz, CDCl₃) δ 0.6 (m, 18H), 0.95 (t, J=15.9 Hz, 27H), 2.25 (m, 1H), 2.55 (dd, 1H), 2.75 (m, 2H), 3.55 (m, 2H), 4.15 (m, 1H), 4.98 (m, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 4.63 (9C), 6.65 (9C), 35.57, 39.26, 41.07, 56.99, 62.41, 74.30, 84.07, 177.28
Purification Method Silica (B1680970) gel chromatography

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involving this compound.

Synthesis of this compound from Latanoprost Diol Precursor

This protocol describes the protection of the hydroxyl groups of a Latanoprost diol intermediate using triethylsilyl chloride.

Materials:

Procedure:

  • Dissolve the Latanoprost diol precursor (1 equivalent) in dichloromethane.

  • To the solution, add triethylamine (6 equivalents).

  • Cool the reaction mixture to 5°C using an ice bath.

  • Add triethylsilyl chloride (3 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 10°C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and hexane (e.g., 10:90 v/v) as the eluent to yield the pure product.[1]

Expected Yield: This reaction typically proceeds with a quantitative yield.[1]

Deprotection of this compound to Latanoprost

This protocol outlines the removal of the triethylsilyl protecting groups to yield the final Latanoprost product.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Acetic acid

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF, acetic acid, and water (e.g., 2:1:1 v/v/v).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude Latanoprost.

  • Purify the crude product by flash chromatography to obtain pure Latanoprost.[1]

Expected Yield: This deprotection step typically provides a good yield of the final product.[1]

Synthetic Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Experimental Workflow: Synthesis of Latanoprost

G cluster_synthesis Synthesis of Latanoprost from Corey Lactone Diol CoreyLactone Corey Lactone Diol Protection Protection of Diol (e.g., with a suitable protecting group) CoreyLactone->Protection 1. Oxidation Swern Oxidation Protection->Oxidation 2. Wittig Wittig Reaction (Introduction of α-chain precursor) Oxidation->Wittig 3. Reduction Reduction of Ketone Wittig->Reduction 4. LatanoprostDiol Latanoprost Diol Precursor Reduction->LatanoprostDiol 5. Silylation Silylation (Formation of this compound) LatanoprostDiol->Silylation 6. Key Protection Step Intermediate This compound Silylation->Intermediate 7. Deprotection Deprotection Intermediate->Deprotection 8. Final Deprotection Latanoprost Latanoprost Deprotection->Latanoprost 9.

Caption: Synthetic workflow for Latanoprost from Corey Lactone Diol.

Signaling Pathway: Mechanism of Action of Latanoprost

G cluster_pathway Latanoprost Signaling Pathway in Ciliary Muscle Latanoprost Latanoprost (Prodrug) LatanoprostAcid Latanoprost Acid (Active Drug) Latanoprost->LatanoprostAcid Hydrolysis in Cornea FPReceptor Prostaglandin F Receptor (FP Receptor) LatanoprostAcid->FPReceptor Binds to Gq Gq Protein FPReceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates MMPs ↑ Matrix Metalloproteinases (MMPs) PKC->MMPs ECM Extracellular Matrix Remodeling MMPs->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

References

The Silylated Veil: An In-Depth Technical Guide to the Physical and Chemical Properties of Silylated Latanoprost Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the physical and chemical properties of silylated latanoprost (B1674536) derivatives. Latanoprost, a prostaglandin (B15479496) F2α analog, is a potent ocular hypotensive agent used in the treatment of glaucoma. Chemical modification of its hydroxyl groups through silylation is a critical step for specific analytical procedures, particularly gas chromatography-mass spectrometry (GC-MS), and can be employed as a protective strategy during chemical synthesis. This document provides a comprehensive overview of the expected properties of these derivatives, detailed experimental protocols, and an exploration of the relevant biological pathways.

It is important to note that silylated latanoprost derivatives are often transient intermediates in analytical or synthetic workflows and are typically not isolated for extensive physicochemical characterization. Consequently, much of the quantitative data presented herein is based on the known properties of latanoprost and established principles of silylation chemistry as applied to prostaglandins (B1171923).

Physicochemical Properties of Latanoprost and its Silylated Derivatives

Silylation of the three hydroxyl groups on the latanoprost molecule with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) results in the formation of tris-trimethylsilyl-latanoprost. This derivatization significantly alters the physicochemical properties of the parent molecule.

Key Changes upon Silylation:

  • Increased Lipophilicity: The replacement of polar hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups dramatically increases the molecule's lipophilicity. This is reflected in a higher calculated LogP value.

  • Increased Volatility: The reduction in hydrogen bonding capacity makes the silylated derivative significantly more volatile, which is a prerequisite for GC-MS analysis.

  • Altered Solubility: The solubility profile shifts from favoring polar solvents to favoring non-polar organic solvents.

  • Thermal Stability: Silylation enhances the thermal stability of the molecule, preventing degradation at the high temperatures used in GC injectors and columns.

  • Hydrolytic Instability: The Si-O bond is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions. Trimethylsilyl ethers are particularly labile.[1][2][3][4]

Table 1: Comparison of Physicochemical Properties of Latanoprost and its Tris-Trimethylsilyl Derivative
PropertyLatanoprostTris-Trimethylsilyl-Latanoprost (Estimated)Rationale for Estimation
Molecular Formula C₂₆H₄₀O₅C₃₅H₆₄O₅Si₃Addition of 3 x Si(CH₃)₃ and removal of 3 x H.
Molecular Weight 432.6 g/mol 649.1 g/mol Calculated based on the molecular formula.
Appearance Oily liquidLikely a non-volatile oil or amorphous solidSilylation increases molecular weight and alters intermolecular forces.
LogP ~3.98> 6.0Significant increase in non-polar character due to three TMS groups.
pKa Not applicable (no acidic/basic groups in physiological range)Not applicableSilylation does not introduce ionizable groups.
Solubility Soluble in ethanol, acetonitrile, ethyl acetate; sparingly soluble in waterSoluble in hexane, dichloromethane, diethyl ether; insoluble in waterShift from polar to non-polar characteristics.
Boiling Point 583.8 °C (Predicted)Lower than expected for its MW due to increased volatilitySilylation reduces intermolecular hydrogen bonding, facilitating transition to the gas phase.
Hydrolytic Stability Susceptible to ester hydrolysisSilyl (B83357) ethers are highly susceptible to hydrolysisThe Si-O bond is readily cleaved by water.

Experimental Protocols

Silylation of Latanoprost for GC-MS Analysis

This protocol is a representative procedure adapted from general methods for prostaglandin derivatization.[4][5][6][7][8][9]

Materials:

  • Latanoprost standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine (B92270)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of latanoprost in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Aliquotting: Transfer 100 µL of the latanoprost solution into a clean, dry GC vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.

    • Add 100 µL of BSTFA (+1% TMCS) to the vial.

    • Cap the vial tightly.

  • Reaction:

    • Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.

    • Heat the vial at 60-70 °C for 1 hour in a heating block or oven. This ensures the complete derivatization of the sterically hindered hydroxyl groups.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.

Note: Silylated derivatives are sensitive to moisture and should be analyzed as soon as possible after preparation.[4] If storage is necessary, keep the tightly capped vials at -20 °C.

Workflow for Silylation and GC-MS Analysis of Latanoprost

G Experimental Workflow for Silylated Latanoprost Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Latanoprost Standard in Anhydrous Solvent B Evaporate to Dryness (N₂ Stream) A->B C Add Anhydrous Pyridine B->C D Add BSTFA + 1% TMCS C->D E Vortex and Heat (60-70°C, 1 hr) D->E F Cool to Room Temperature E->F G GC-MS Injection F->G H Data Acquisition and Analysis G->H

Caption: Workflow for the derivatization and analysis of latanoprost by GC-MS.

Analytical Characterization of Silylated Latanoprost

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for which silylation of latanoprost is performed.

  • Chromatography: The tris-trimethylsilyl-latanoprost derivative is significantly less polar and more volatile than the parent compound, allowing it to be effectively separated on a non-polar or mid-polar capillary GC column (e.g., DB-5ms, HP-1ms).

  • Mass Spectrometry: Under electron ionization (EI), silylated compounds exhibit characteristic fragmentation patterns.

    • A prominent ion at m/z 73 ([Si(CH₃)₃]⁺) is a hallmark of TMS derivatives.[10]

    • Other characteristic fragments include losses of methyl groups ([M-15]⁺) and trimethylsilanol (B90980) ([M-90]⁺).

    • The molecular ion ([M]⁺) may be weak or absent due to extensive fragmentation.

    • The overall fragmentation pattern will be complex due to the three silyl groups and the prostaglandin backbone. A detailed review of the mass spectrometric fragmentation of silylated prostaglandins can provide further insights.[11][12]

Table 2: Expected GC-MS Data for Tris-Trimethylsilyl-Latanoprost
ParameterExpected Value/Observation
GC Column Non-polar (e.g., 5% phenyl-methylpolysiloxane)
Retention Time Significantly shorter than underivatized latanoprost (if it were to elute)
Ionization Mode Electron Ionization (EI)
Molecular Ion (M⁺) m/z 648 (likely weak or absent)
Key Fragment Ions m/z 73, [M-15]⁺, [M-90]⁺, and other fragments from cleavage of the prostaglandin core.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While not typically performed on these transient derivatives, hypothetical NMR data can be predicted.

  • ¹H NMR: The spectrum would show a large, sharp singlet around 0 ppm corresponding to the 27 protons of the three -Si(CH₃)₃ groups. The signals for the protons on the carbons bearing the original hydroxyl groups (at C9, C11, and C15) would shift upfield upon silylation.

  • ¹³C NMR: New signals corresponding to the methyl carbons of the TMS groups would appear around 0-2 ppm. The signals for the carbons attached to the silyloxy groups would also experience a shift.

  • ²⁹Si NMR: A signal characteristic of the silicon environment in a trimethylsilyl ether would be observed.

Biological Context: Signaling Pathway and Structure-Activity Relationships

Latanoprost exerts its therapeutic effect by acting as an agonist at the prostaglandin F2α receptor (FP receptor).

Prostaglandin F2α (FP) Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like latanoprost acid (the active form of latanoprost), the receptor activates a signaling cascade.

G Latanoprost FP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Latanoprost Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binding Gq Gq Protein FP_Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Co-activation Response Cellular Response (e.g., MMP Upregulation, Increased Uveoscleral Outflow) PKC->Response Phosphorylation Cascade

Caption: Simplified signaling cascade following latanoprost binding to the FP receptor.

Impact of Silylation on Biological Activity

The hydroxyl groups at positions 9, 11, and 15 of the prostaglandin F2α scaffold are crucial for binding to the FP receptor and eliciting a biological response. Structure-activity relationship studies have shown that modifications at these positions can significantly alter potency and receptor selectivity.[13][14]

  • Receptor Binding: The bulky, non-polar trimethylsilyl groups would sterically hinder the interaction of the latanoprost derivative with the binding pocket of the FP receptor. The hydrogen bonding interactions provided by the original hydroxyl groups are essential for high-affinity binding. Therefore, it is expected that silylation would drastically reduce or completely abolish the binding affinity of latanoprost for the FP receptor .[13][15][16]

  • Prodrug Potential: While latanoprost itself is a prodrug (isopropyl ester), silylated derivatives are not considered prodrugs in a therapeutic context. Their hydrolytic instability would lead to rapid, uncontrolled cleavage in an aqueous biological environment, and their high lipophilicity would alter their pharmacokinetic properties in an undesirable way for topical ophthalmic delivery.

References

CAS number and molecular formula for Latanoprost tris(triethylsilyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Postulation: Latanoprost tris(triethylsilyl) ether is a key protected intermediate in the synthetic pathway of Latanoprost, a prostaglandin (B15479496) F2α analogue widely used in the management of glaucoma and ocular hypertension. The strategic use of the triethylsilyl (TES) protecting group for the three hydroxyl functionalities of the Latanoprost core structure is a critical step to ensure regioselectivity in subsequent chemical transformations and to facilitate purification. This document provides a comprehensive overview of its chemical identity, synthesis, and characterization.

Chemical Identity and Properties

This compound is identified by the CAS Number 477884-78-9 and possesses the molecular formula C44H82O5Si3.[1][2][3][4][5] A summary of its key chemical data is presented in Table 1.

PropertyValueReference
CAS Number 477884-78-9[1][2][3][5]
Molecular Formula C44H82O5Si3[1][2][3][4][5]
Molecular Weight 775.38 g/mol [4]
Appearance Neat oil[1]
Solubility Soluble in Chloroform; Semi-soluble in Acetonitrile with heating[1]
Synonyms Isopropyl (Z)-7-{(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-(triethylsilyloxy)pentyl]-3,5-bis(triethylsilyloxy)cyclopentyl}hept-5-enoate, Latanoprost Related Compound D[1][6]

Table 1: Chemical and Physical Properties of this compound

Synthesis and Purification

The synthesis of this compound involves the protection of the three hydroxyl groups of the Latanoprost isopropyl ester. This is a standard procedure in prostaglandin synthesis to prevent unwanted side reactions during subsequent modification of other parts of the molecule.

Experimental Protocol: Silylation of Latanoprost

Objective: To protect the hydroxyl groups of Latanoprost isopropyl ester using triethylsilyl chloride.

Materials:

  • Latanoprost isopropyl ester

  • Triethylsilyl chloride (TESCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Latanoprost isopropyl ester in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol: Flash Column Chromatography

Objective: To purify the crude this compound.

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a neat oil.

Characterization

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the presence of the triethylsilyl groups and the integrity of the Latanoprost backbone.

  • Mass Spectrometry: To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Synthetic Workflow

The formation of this compound is an integral part of the overall synthesis of Latanoprost. The following diagram illustrates the logical flow of this process.

G cluster_0 Synthesis of Latanoprost Latanoprost Latanoprost (with free hydroxyl groups) Protection Protection of Hydroxyl Groups (Silylation with TESCl) Latanoprost->Protection Intermediate This compound (Protected Intermediate) Protection->Intermediate Further_Steps Further Synthetic Steps (e.g., side chain modification) Intermediate->Further_Steps Deprotection Deprotection (Removal of TES groups) Further_Steps->Deprotection Final_Product Final Latanoprost Product Deprotection->Final_Product

Caption: Synthetic workflow for Latanoprost involving the silylated intermediate.

As this compound is a synthetic intermediate, it is not directly involved in biological signaling pathways. Its significance lies in enabling the efficient chemical synthesis of the pharmacologically active Latanoprost. The subsequent deprotection step is crucial to unmask the hydroxyl groups, which are essential for the drug's interaction with the prostaglandin F2α receptor.

References

The Strategic Role of Triethylsilyl Ethers in Prostaglandin Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection and implementation of protecting groups are paramount in the multi-step synthesis of complex molecules like prostaglandins (B1171923). Among the arsenal (B13267) of available protecting groups for hydroxyl functionalities, the triethylsilyl (TES) ether has carved out a significant niche in prostaglandin (B15479496) chemistry. This technical guide provides a comprehensive literature review of the application of TES protecting groups in the synthesis of these vital lipid compounds, detailing experimental protocols, quantitative data, and the logical workflows where TES ethers play a critical role.

Introduction to Triethylsilyl Protecting Groups

Silyl ethers are widely employed as protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. The triethylsilyl (TES) group, with its moderate steric bulk, offers a unique balance of stability and reactivity that is often advantageous over the less hindered trimethylsilyl (B98337) (TMS) group and the more sterically demanding tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups. This intermediate nature allows for selective protection and deprotection, a crucial aspect in the synthesis of prostaglandins which often possess multiple hydroxyl groups of varying reactivity.

Application of TES in Prostaglandin Synthesis

The strategic use of the TES protecting group has been notably documented in the synthesis of various prostaglandins, including those of the D, E, and F series. Its application allows for the regioselective protection of specific hydroxyl groups, enabling chemists to carry out subsequent transformations on other parts of the molecule without unintended side reactions.

Prostaglandin D2 (PGD2) Synthesis

A key example of the utility of the TES group is in the total synthesis of Prostaglandin D2 (PGD2). In one reported synthesis, the triethylsilyl group was used to regioselectively protect the hydroxyl group at the C-9 position of a PGF2α derivative, allowing for the selective oxidation of the C-11 hydroxyl group to the corresponding ketone, a crucial step in the formation of the PGD2 scaffold.[1]

Prostaglandin E (PGE) Series Synthesis

In the synthesis of Prostaglandin E (PGE) derivatives, the use of a triethylsilyl protected cyclopentenone is particularly favored.[2] The TES group effectively shields the hydroxyl group on the cyclopentane (B165970) ring during the crucial conjugate addition of the omega side chain. The subsequent removal of the TES group to reveal the free hydroxyl is a key step in the final stages of the synthesis.

Quantitative Data on TES Protection and Deprotection

The efficiency of the introduction and removal of the TES group is a critical factor in its synthetic utility. The following tables summarize quantitative data for common protection and deprotection reactions.

Table 1: Protection of Alcohols as Triethylsilyl Ethers

ReagentsBaseSolventTemperature (°C)TimeYield (%)
Triethylsilyl chloride (TESCl)Imidazole (B134444)DMF01 h~99%
Triethylsilyl chloride (TESCl)PyridineCH2Cl2-78 to -2010 h~92%
Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf)2,6-LutidineCH2Cl2-7830 min83-92%

Table 2: Deprotection of Triethylsilyl Ethers

| Reagents | Solvent | Temperature (°C) | Time | Yield (%) | |---|---|---|---|---|---| | Acetic acid/THF/H2O (3:1:1) | - | Room Temp. | 2 h | - | | Hydrofluoric acid-pyridine | Pyridine | 0-5 | 1-2 h | Variable | | Tetra-n-butylammonium fluoride (B91410) (TBAF) | THF | Room Temp. | 2-4 h | 72-88% | | Formic acid (10%) | Methanol | Room Temp. | 1-2 h | 75-85% |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving triethylsilyl protecting groups in the context of prostaglandin synthesis.

Protocol 1: Protection of a Hydroxyl Group with Triethylsilyl Chloride and Imidazole[3]
  • To a solution of the alcohol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add imidazole (2.5 mmol).

  • Stir the mixture until the imidazole is completely dissolved.

  • Add triethylsilyl chloride (TESCl, 1.2 mmol) dropwise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with diethyl ether or ethyl acetate (B1210297).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a Triethylsilyl Ether using Acetic Acid/THF/Water[2]
  • Dissolve the triethylsilyl-protected prostaglandin intermediate (0.10 g) in a 3:1:1 mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (5.0 mL).

  • Stir the solution at room temperature for 2 hours.

  • Extract the mixture with two portions of heptane (B126788) (5 mL each).

  • Wash the combined heptane extracts with two portions of the 3:1:1 acetic acid/THF/water solution (5 mL each).

  • Combine the aqueous phases, dilute with water (15 mL), and extract with three portions of ethyl acetate (15 mL each).

  • Wash the combined ethyl acetate extracts once with brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to yield the deprotected product.

  • If necessary, purify the product by chromatography.

Protocol 3: Jones Oxidation of a TES-Protected Alcohol[1]
  • Prepare the Jones reagent by dissolving chromium trioxide (CrO3) in concentrated sulfuric acid and water.

  • Dissolve the triethylsilyl-protected alcohol (1.0 mmol) in acetone (B3395972) and cool the solution to -30 °C.

  • Add the Jones reagent dropwise to the stirred solution, maintaining the temperature at -30 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the addition of isopropanol.

  • Allow the mixture to warm to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Mandatory Visualizations

Prostaglandin Biosynthesis Pathway

Prostaglandin_Biosynthesis Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1/COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase PGI2 Prostacyclin (PGI2) PGH2->PGI2 PGI Synthase TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA Synthase

Caption: A simplified diagram of the prostaglandin biosynthesis pathway.

Prostaglandin E2 (PGE2) Signaling Pathway

PGE2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_plus ↑ [Ca²⁺]i IP3_DAG->Ca2_plus Cellular_Response_2 Cellular_Response_2 Ca2_plus->Cellular_Response_2 Cellular Response AC_stim Adenylate Cyclase (AC) Gs->AC_stim Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc AC_stim->cAMP_inc PKA_stim Protein Kinase A (PKA) cAMP_inc->PKA_stim cAMP_inc->PKA_stim Cellular_Response_1 Cellular_Response_1 PKA_stim->Cellular_Response_1 Cellular Response AC_inhib Adenylate Cyclase (AC) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_3 Cellular_Response_3 cAMP_dec->Cellular_Response_3 Cellular Response

Caption: Overview of the PGE2 signaling pathways via its receptors.

Experimental Workflow: TES Protection and Deprotection in a Multi-step Synthesis

TES_Workflow Start Diol-containing Prostaglandin Intermediate TES_Protection Selective TES Protection of Primary -OH (TESCl, Imidazole, DMF) Start->TES_Protection Intermediate_1 Mono-TES Protected Intermediate TES_Protection->Intermediate_1 Reaction_Step Further Synthetic Transformation (e.g., Oxidation, Coupling) Intermediate_1->Reaction_Step Intermediate_2 Modified TES-Protected Intermediate Reaction_Step->Intermediate_2 TES_Deprotection TES Deprotection (e.g., AcOH/THF/H2O) Intermediate_2->TES_Deprotection Final_Product Final Prostaglandin Analogue TES_Deprotection->Final_Product

Caption: A logical workflow for the use of TES protection in synthesis.

Conclusion

The triethylsilyl protecting group serves as a versatile and valuable tool in the complex and nuanced field of prostaglandin synthesis. Its moderate steric hindrance allows for a fine balance between stability and reactivity, enabling selective protection and deprotection strategies that are essential for the efficient construction of these biologically potent molecules. The protocols and data presented in this guide underscore the practical utility of TES ethers and provide a solid foundation for researchers and drug development professionals in their synthetic endeavors. The continued exploration of protecting group strategies, including the judicious use of TES ethers, will undoubtedly contribute to the advancement of prostaglandin chemistry and the development of new therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature, pharmacological properties, and analytical methodologies for latanoprost (B1674536) and its related prostaglandin (B15479496) F2α (PGF2α) analogue compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and ophthalmic research.

Deciphering the Nomenclature: A Systematic Overview

The nomenclature of latanoprost and its analogues is rooted in their structural relationship to prostaglandin F2α. Understanding this systematic naming is crucial for the unambiguous identification and classification of these compounds.

Latanoprost , a cornerstone in glaucoma therapy, is chemically designated as isopropyl-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate. It is an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, latanoprost acid .[1]

The core structure of these compounds is the prostanoic acid skeleton, a 20-carbon carboxylic acid containing a cyclopentane (B165970) ring. Modifications to the alpha (α) chain (carboxyl-bearing chain) and the omega (ω) chain (hydroxyl-bearing chain) give rise to the different analogues.

Below is a table summarizing the nomenclature and structural details of key PGF2α analogues.

Common NameIUPAC NameKey Structural Modifications from PGF2α
Prostaglandin F2α (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]hept-5-enoic acidParent compound.
Latanoprost propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoateIsopropyl ester of PGF2α with a phenyl group on the ω-chain.
Travoprost propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoateIsopropyl ester of PGF2α with a trifluoromethylphenoxy group on the ω-chain.[2][3]
Bimatoprost (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl]-N-ethylhept-5-enamideAn ethyl amide analogue of 17-phenyl-trinor PGF2α.
Tafluprost propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-4,4-difluoro-3-hydroxy-4-phenylbut-1-en-1-yl]cyclopentyl]hept-5-enoateIsopropyl ester of a PGF2α analogue with two fluorine atoms on the ω-chain.
Unoprostone (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acidA PGF2α analogue with a ketone group on the ω-chain.[4][5][6]

Pharmacological Profile: A Quantitative Comparison

The therapeutic efficacy of these prostaglandin analogues is primarily mediated through their agonist activity at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[7][8] Activation of the FP receptor in the ciliary muscle leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[3] The following tables provide a quantitative comparison of their binding affinities and functional potencies.

Table 2.1: Comparative Binding Affinities (Ki) at the Human FP Receptor

Compound (Active Acid Form)Binding Affinity (Ki)Reference(s)
Latanoprost Acid98 nM[9]
Travoprost Acid35 ± 5 nM[9]
Bimatoprost Acid83 nM[9]
Tafluprost Acid0.4 nM[2]
Unoprostone Acid5.9 µM to > 22 µM[9]

Note: A lower Ki value indicates a higher binding affinity.

Table 2.2: Comparative Functional Potencies (EC50) at the Human FP Receptor

CompoundEC50 (Phosphoinositide Turnover Assay)Reference(s)
Latanoprost Acid32-124 nM[9]
Travoprost Acid1.4 nM (human ciliary muscle)[9]
Bimatoprost Acid2.8-3.8 nM[9]
Bimatoprost (amide prodrug)681 nM[9]

Note: A lower EC50 value indicates a higher potency.

Table 2.3: Comparative Clinical Efficacy and Side Effect Profile

CompoundIOP ReductionCommon Ocular Side EffectsReference(s)
Latanoprost 25-32%Conjunctival hyperemia, eyelash growth, iris pigmentation.[1][10][11]
Travoprost 25-32%Conjunctival hyperemia (higher incidence than latanoprost), eyelash growth.[10]
Bimatoprost Up to 40%Conjunctival hyperemia (highest incidence), eyelash growth.[1][10][11]
Tafluprost Similar to latanoprostConjunctival hyperemia. Available in preservative-free formulations, which may improve tolerability.[1][10]
Unoprostone Less effective than other analoguesGenerally well-tolerated.[12]

Signaling Pathways and Experimental Workflows

FP Receptor Signaling Cascade

Activation of the FP receptor by prostaglandin analogues initiates a cascade of intracellular events. The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of this, the PI3K-Akt-mTOR signaling pathway has been implicated in the cellular responses to latanoprost.[13][14][15] The ultimate effect in the ciliary muscle is the remodeling of the extracellular matrix, which is thought to reduce the hydraulic resistance in the uveoscleral outflow pathway.[3]

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA Prostaglandin Analogue FP_Receptor FP Receptor PGA->FP_Receptor binds Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PI3K PI3K PKC->PI3K downstream effects Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ECM_Remodeling Extracellular Matrix Remodeling mTOR->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Caption: FP Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound for the FP receptor, a competitive radioligand binding assay is commonly employed. This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Cells expressing FP receptor) Incubation 4. Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Radioligand 2. Radiolabeled Ligand (e.g., [³H]PGF2α) Radioligand->Incubation Test_Compound 3. Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration 5. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 6. Washing (Removes non-specific binding) Filtration->Washing Detection 7. Scintillation Counting (Quantifies bound radioactivity) Washing->Detection Competition_Curve 8. Generate Competition Curve (% Specific Binding vs. Log[Compound]) Detection->Competition_Curve IC50 9. Determine IC50 Competition_Curve->IC50 Ki_Calculation 10. Calculate Ki (Cheng-Prusoff equation) IC50->Ki_Calculation

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled PGF2α), and competitive binding (membranes + radioligand + serial dilutions of the test compound).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Experimental Workflow: Assessment of Uveoscleral Outflow

The effect of prostaglandin analogues on uveoscleral outflow can be assessed in vivo using fluorescent tracers.

Uveoscleral_Outflow_Workflow cluster_procedure In Vivo Procedure cluster_analysis Tissue Analysis Animal_Model 1. Animal Model (e.g., Mouse, Rabbit, Monkey) Drug_Admin 2. Topical Administration of Prostaglandin Analogue Animal_Model->Drug_Admin Tracer_Injection 3. Intracameral Injection of Fluorescent Tracer (e.g., FITC-dextran) Drug_Admin->Tracer_Injection Incubation_Period 4. In Vivo Incubation Tracer_Injection->Incubation_Period Enucleation 5. Eye Enucleation and Fixation Incubation_Period->Enucleation Sectioning 6. Tissue Sectioning (e.g., Paraffin embedding) Enucleation->Sectioning Microscopy 7. Fluorescence Microscopy (Imaging of ciliary muscle, sclera, etc.) Sectioning->Microscopy Quantification 8. Quantification of Fluorescence (Image analysis software) Microscopy->Quantification

References

Silyl Ethers: A Technical Guide to a Cornerstone of Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silyl (B83357) ethers represent one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities in modern organic synthesis.[1] Their strategic application allows for the temporary masking of alcohol reactivity, enabling complex molecular transformations elsewhere in a molecule without undesired side reactions. The ease of their installation, predictable and tunable stability, and mild removal conditions make them indispensable tools in the synthesis of natural products, pharmaceuticals, and other intricate organic molecules.[1] This guide provides a comprehensive overview of the discovery, core chemistry, and strategic significance of silyl ethers, complete with quantitative data, representative experimental protocols, and logical diagrams to illustrate their application.

Discovery and Historical Context

The widespread application of silyl ethers in organic synthesis is a relatively modern development, largely pioneered by E.J. Corey in the early 1970s.[2][3] While trimethylsilyl (B98337) (TMS) ethers were known, their high reactivity and susceptibility to hydrolysis limited their utility as robust protecting groups.[2] Corey's seminal work introduced the tert-butyldimethylsilyl (TBDMS or TBS) group, which offered a significant leap in stability.[2][4] He demonstrated that TBDMS ethers were approximately 10,000 times more stable towards hydrolysis than the corresponding TMS ethers, yet could be cleaved cleanly under mild conditions using fluoride (B91410) ions.[2] This discovery, combining robust protection with gentle deprotection, opened the door for their extensive use in complex, multi-step synthesis.[3]

Core Chemistry: The Silyl Ether Toolbox

The utility of silyl ethers stems from the ability to modulate their stability by varying the steric bulk of the substituents on the silicon atom.[5][6] Larger, bulkier groups physically obstruct the approach of reagents to the silicon-oxygen bond, thereby increasing the protecting group's stability.[5] This principle allows chemists to select from a toolbox of silyl ethers with a wide spectrum of stabilities, enabling selective protection and deprotection strategies in molecules with multiple hydroxyl groups.[1]

Commonly used silyl ethers are formed from their corresponding silyl chlorides or triflates. The choice of reagent and conditions depends on the desired silyl ether and the steric hindrance of the alcohol being protected.[7]

Table 1: Common Silyl Ethers and Silylating Agents
AbbreviationFull NameCommon Silylating Agent(s)
TMSTrimethylsilylTrimethylsilyl chloride (TMSCl)
TESTriethylsilylTriethylsilyl chloride (TESCl)
TBDMS / TBStert-Butyldimethylsilyltert-Butyldimethylsilyl chloride (TBDMSCl)
TIPSTriisopropylsilylTriisopropylsilyl chloride (TIPSCl)
TBDPStert-Butyldiphenylsilyltert-Butyldiphenylsilyl chloride (TBDPSCl)

Quantitative Data: Relative Stability

The selection of a silyl ether is critically dependent on its stability profile under various reaction conditions. The general order of stability is primarily dictated by the steric hindrance around the silicon atom.

Table 2: Relative Stability of Common Silyl Ethers to Hydrolysis
Silyl EtherRelative Rate of Acidic Hydrolysis[5][6]Relative Rate of Basic Hydrolysis[6]
TMS11
TES6410-100
TBDMS / TBS20,00020,000
TIPS700,000100,000
TBDPS5,000,00020,000

Data is approximate and serves as a comparative guide. Actual rates are substrate-dependent.

This predictable hierarchy of lability allows for orthogonal protection strategies. For example, a TMS ether can be cleaved under conditions that leave a TBDMS group intact, and a TBDMS group can be removed in the presence of a more robust TIPS group.[1][6]

Key Methodologies and Experimental Protocols

The formation (silylation) and cleavage (desilylation) of silyl ethers are fundamental operations in synthetic chemistry.

General Experimental Protocol: TBDMS Protection of a Primary Alcohol

This protocol describes a general and reliable procedure for the protection of a primary alcohol using the conditions developed by E.J. Corey.[2][6]

Materials:

  • Alcohol (1.0 eq.)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.)[1]

  • Imidazole (B134444) (2.5 eq.)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.[1][8]

  • To the stirred solution at room temperature, add TBDMSCl (1.2 eq.).[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[8]

  • Upon completion, quench the reaction by adding water.[8]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.[8]

  • Combine the organic layers and wash with water and then brine to remove residual DMF and imidazole salts.[8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography if necessary.[1][8]

General Experimental Protocol: Fluoride-Mediated Deprotection of a TBDMS Ether

The cleavage of silyl ethers using a fluoride source is the most common deprotection method, driven by the formation of the exceptionally strong Si-F bond.[1][9]

Materials:

  • TBDMS-protected alcohol (1.0 eq.)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq.)[1]

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

  • Water, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq.) in THF in a plastic or Teflon vessel (fluoride can etch glass).[1]

  • To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.5 eq.).[1] For sensitive substrates, the reaction can be cooled to 0 °C.[10]

  • Monitor the reaction progress by TLC. Deprotection is often complete within 30 minutes to a few hours.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with DCM or ethyl acetate.[1][11]

  • Wash the combined organic extracts with water and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.[1]

  • Purify the resulting crude alcohol by flash chromatography if necessary.[1][11]

Note on Basicity: Commercial TBAF solutions are basic and can cause decomposition of base-sensitive substrates.[11][12] For such cases, buffering the reaction with a mild acid, such as acetic acid, is recommended.[7][12]

Visualizing Workflows and Mechanisms

Logical Workflow: The Protecting Group Strategy

The core utility of a silyl ether is to act as a temporary protecting group. This strategy follows a simple, three-stage logical workflow.

G A Start: Alcohol in Multifunctional Molecule B Step 1: Protect (Silylation) A->B C Step 2: Perform Other Reactions B->C D Step 3: Deprotect (Desilylation) C->D E End: Regenerated Alcohol D->E

Caption: General workflow for using a silyl ether as a protecting group.

Reaction Mechanism: Silylation

The most common method for silyl ether formation involves the reaction of an alcohol with a silyl chloride, catalyzed by a base like imidazole.[2][6] Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.

G cluster_1 Catalyst Activation cluster_2 Silylation A R'3SiCl (Silyl Chloride) C [R'3Si-Imidazole]+ (Reactive Intermediate) A->C Activation B Imidazole B->C E R-O-SiR'3 (Silyl Ether) C->E Silyl Transfer D R-OH (Alcohol) D->E

Caption: Simplified mechanism for imidazole-catalyzed silylation.

Reaction Mechanism: Fluoride-Mediated Deprotection

Deprotection with fluoride proceeds via nucleophilic attack of the fluoride ion on the silicon atom.[10] This forms a transient, hypervalent pentacoordinate silicon intermediate, which then fragments to release the alkoxide and a stable silyl fluoride.[1][10]

G A R-O-SiR'3 (Silyl Ether) C [R-O-SiR'3F]- (Pentacoordinate Intermediate) A->C B F- (Fluoride Ion) B->C Nucleophilic Attack D R-O- (Alkoxide) C->D Fragmentation E F-SiR'3 (Silyl Fluoride) C->E F R-OH (Alcohol) D->F Protonation (Workup)

Caption: Mechanism of fluoride-mediated desilylation.

Significance in Drug Development and Modern Synthesis

The impact of silyl ethers extends far beyond their role as simple protecting groups. In drug discovery and development, the strategic protection of hydroxyl groups is critical for the multi-step synthesis of active pharmaceutical ingredients (APIs).[8]

Furthermore, silyl groups are increasingly incorporated as permanent fixtures in drug candidates. The replacement of a carbon atom with silicon (sila-substitution) can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and cellular uptake, potentially enhancing its therapeutic profile.[13][14] The controlled hydrolysis of silyl ethers has also been exploited in the design of acid-sensitive prodrugs and drug delivery systems, allowing for targeted release in specific physiological environments like the acidic conditions of a tumor.[13][15]

Conclusion

From their popularization by E.J. Corey to their current status as a cornerstone of organic chemistry, silyl ethers have proven to be an exceptionally powerful and versatile tool. Their predictable, tunable stability provides a rational basis for designing complex synthetic routes, enabling the construction of molecules that would otherwise be inaccessible. For researchers in organic synthesis and drug development, a deep understanding of the chemistry and strategic application of silyl ethers is not merely beneficial—it is essential for innovation and success.

References

An In-depth Technical Guide to the Function of Silyl Protecting Groups for Hydroxyl Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of silyl (B83357) ethers, one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities in modern organic synthesis. The strategic use of silyl ethers allows for the selective masking of an alcohol's reactivity, enabling complex molecular transformations on other parts of a molecule without undesired side reactions.[1][2] Their ease of installation, tunable stability, and mild removal conditions make them indispensable tools in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.[1][3]

Core Concepts of Silyl Ether Protecting Groups

Silyl ethers are chemical compounds that feature a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴.[1] In the context of protecting groups, R⁴ is the organic moiety containing the hydroxyl group to be protected, while R¹, R², and R³ are substituents on the silicon atom that modulate the steric and electronic properties of the silyl ether.[1] This variability allows for a broad spectrum of silyl ethers with different stabilities, providing chemists with a powerful tool for selective protection and deprotection strategies.[4] The primary function of a silyl ether is to temporarily replace the acidic proton of a hydroxyl group, thereby preventing it from interfering with subsequent chemical transformations that are sensitive to acidic protons or require nucleophilic attack at other sites.[1]

Common Silyl Ethers in Organic Synthesis

The choice of silyl ether is dictated by the specific requirements of the synthetic route, particularly the reaction conditions that the protecting group must withstand. The stability of the silyl ether is primarily influenced by the steric bulk of the substituents on the silicon atom.[1][5]

Silyl EtherAbbreviationFull NameCommon Silylating Agent
TrimethylsilylTMSTrimethylsilylTrimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS), Bis(trimethylsilyl)acetamide (BSA)
TriethylsilylTESTriethylsilylTriethylsilyl chloride (TESCl)
tert-ButyldimethylsilylTBDMS or TBStert-Butyldimethylsilyltert-Butyldimethylsilyl chloride (TBDMSCl)
TriisopropylsilylTIPSTriisopropylsilylTriisopropylsilyl chloride (TIPSCl)
tert-ButyldiphenylsilylTBDPStert-Butyldiphenylsilyltert-Butyldiphenylsilyl chloride (TBDPSCl)

Mechanism of Silyl Ether Formation (Protection)

The formation of a silyl ether, or silylation, typically involves the reaction of an alcohol with a silyl halide (commonly a chloride) in the presence of a base.[1][6] The reaction proceeds via a nucleophilic substitution at the silicon center. A common and reliable method is the Corey protocol, which utilizes imidazole (B134444) as a base in dimethylformamide (DMF).[7] More reactive silylating agents, such as silyl triflates (e.g., TBSOTf), are used for sterically hindered alcohols.[4][8]

G General Mechanism of Silylation cluster_0 Step 1: Deprotonation of Alcohol cluster_1 Step 2: Nucleophilic Attack ROH R-OH RO_minus R-O⁻ ROH->RO_minus + Base Base Base BaseH Base-H⁺ Base->BaseH R3SiCl R'₃Si-Cl RO_minus->R3SiCl ROSIR3 R-O-SiR'₃ R3SiCl->ROSIR3 Cl_minus Cl⁻ R3SiCl->Cl_minus

General mechanism of alcohol silylation.

Mechanism of Silyl Ether Cleavage (Deprotection)

The removal of a silyl ether protecting group, or desilylation, is typically achieved under acidic conditions or with a source of fluoride (B91410) ions.[1][4] The choice of deprotection method depends on the stability of the silyl ether and the compatibility of other functional groups in the molecule.[1]

  • Fluoride-Mediated Deprotection: Fluoride ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), have a very high affinity for silicon, making this a very effective method for cleaving Si-O bonds.

  • Acid-Catalyzed Deprotection: Silyl ethers can be hydrolyzed under acidic conditions. The rate of cleavage is highly dependent on the steric bulk of the silyl group.[4][5]

G General Mechanisms of Desilylation cluster_0 Fluoride-Mediated Deprotection cluster_1 Acid-Catalyzed Deprotection ROSIR3_F R-O-SiR'₃ Intermediate_F [R-O-Si(F)R'₃]⁻ ROSIR3_F->Intermediate_F + F⁻ F_minus F⁻ ROH_F R-OH Intermediate_F->ROH_F FSiR3 F-SiR'₃ Intermediate_F->FSiR3 ROSIR3_H R-O-SiR'₃ Intermediate_H R-O⁺(H)-SiR'₃ ROSIR3_H->Intermediate_H + H⁺ H_plus H⁺ ROH_H R-OH Intermediate_H->ROH_H + H₂O HOSiR3 HO-SiR'₃ H2O H₂O

General mechanisms for the deprotection of silyl ethers.

Relative Stability and Selective Deprotection

The varying stability of different silyl ethers to acidic and basic conditions allows for their selective removal. This is a cornerstone of their utility in the synthesis of complex molecules.[4][9] Generally, sterically bulkier silyl groups are more stable.[5][8]

Relative Stability of Common Silyl Ethers

Silyl EtherRelative Rate of Acidic Hydrolysis (vs. TMS=1)Relative Rate of Basic Hydrolysis (vs. TMS=1)
TMS11
TES6410-100
TBDMS (TBS)20,000~20,000
TIPS700,000100,000
TBDPS5,000,000~20,000

Data compiled from multiple sources.[4][5][8]

This differential stability allows for orthogonal protection strategies. For instance, a less stable silyl ether like TMS or TES can be removed in the presence of a more robust group like TBDMS or TIPS.[8][9]

G Relative Stability of Silyl Ethers cluster_0 Increasing Stability in Acid cluster_1 Increasing Stability in Base TMS_A TMS TES_A TES TMS_A->TES_A TBDMS_A TBDMS TES_A->TBDMS_A TIPS_A TIPS TBDMS_A->TIPS_A TBDPS_A TBDPS TIPS_A->TBDPS_A TMS_B TMS TES_B TES TMS_B->TES_B TBDMS_B TBDMS ≈ TBDPS TES_B->TBDMS_B TIPS_B TIPS TBDMS_B->TIPS_B

Order of stability for common silyl ethers.

Applications in Drug Development

Silyl ethers are not only crucial for the synthesis of active pharmaceutical ingredients (APIs) but also have direct applications in drug delivery and prodrug strategies.[10][11] The tunable rate of hydrolysis of silyl ethers can be exploited for the controlled release of a drug.[10][12] For instance, silyl ether prodrugs have been designed to degrade under the acidic conditions of the stomach to release the active drug.[10] Furthermore, the incorporation of silicon-containing moieties can enhance the lipophilicity and metabolic stability of drug candidates.[10][11][13]

Experimental Protocols

This protocol describes the selective protection of a primary alcohol in the presence of secondary or tertiary alcohols.[7]

Materials:

  • Alcohol substrate (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate.

  • Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add imidazole to the solution and stir until fully dissolved.

  • Add TBDMSCl portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (typically eluting with a gradient of ethyl acetate in hexanes).

G Workflow for TBDMS Protection A Dissolve Alcohol and Imidazole in DMF B Add TBDMSCl A->B C Reaction Monitoring (TLC) B->C D Aqueous Workup C->D E Extraction and Drying D->E F Purification (Chromatography) E->F

Experimental workflow for TBDMS protection.

This is a general protocol for the fluoride-mediated cleavage of a TBDMS ether.[14]

Materials:

  • TBDMS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (B109758) (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and quench with water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates.[14] For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[14][15]

This protocol is suitable for substrates that are stable to acidic conditions.[4][5]

Materials:

  • TBDMS-protected alcohol (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected alcohol in a 4:1:1 mixture of acetic acid:THF:water.

  • Stir the reaction at room temperature and monitor its progress by TLC. This deprotection can be slow but is often very selective.[4]

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude alcohol can be purified by flash chromatography if necessary.

Conclusion

Silyl ethers are a cornerstone of modern organic synthesis, offering a tunable and reliable method for the protection of hydroxyl groups.[1] Their predictable stability and the wide array of available reagents for their installation and removal allow for their strategic application in the synthesis of complex molecules.[1][16] For researchers and professionals in drug development, a thorough understanding of silyl protecting group chemistry is essential for the efficient design and execution of synthetic routes to novel therapeutic agents.

References

Methodological & Application

Application Note: A Representative Protocol for the Synthesis of Latanoprost Tris(triethylsilyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Latanoprost is a prostaglandin (B15479496) F2α analogue used in the management of glaucoma and ocular hypertension. In multi-step syntheses or for the preparation of analytical standards, protection of the three hydroxyl groups of Latanoprost is often necessary. This document provides a detailed, representative protocol for the synthesis of Latanoprost tris(triethylsilyl) ether, a protected derivative. The triethylsilyl (TES) group is a common choice for protecting alcohols due to its moderate steric bulk and straightforward introduction and removal under specific conditions. While a definitive published procedure for this exact transformation is not readily available, the following protocol is based on well-established and reliable methods for the silylation of poly-hydroxylated compounds, such as the Corey protocol.

Quantitative Data Summary

The following table outlines the suggested stoichiometry and expected yield for the per-silylation of Latanoprost. The yield is an estimate based on typical high-yielding silylation reactions of alcohols.

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Suggested Mass (for 100 mg Latanoprost)Role
Latanoprost1.0432.59100 mgStarting Material
Triethylsilyl chloride (TESCl)4.5150.72157 mg (184 µL)Silylating Agent
Imidazole (B134444)9.068.08141 mgBase/Catalyst
N,N-Dimethylformamide (DMF)-73.092 mLSolvent
Product - 775.38 - -
Expected Yield>90%

Experimental Protocol

Objective: To protect the three hydroxyl groups of Latanoprost as triethylsilyl ethers.

Materials:

  • Latanoprost

  • Triethylsilyl chloride (TESCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (optional, for purification)

Procedure:

  • Preparation:

    • Dry a 25 mL round-bottom flask under flame or in an oven and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

    • To the flask, add Latanoprost (100 mg, 1.0 equiv.).

    • Add imidazole (141 mg, 9.0 equiv.).

    • Dissolve the solids in anhydrous DMF (2 mL) with magnetic stirring.

  • Reaction:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add triethylsilyl chloride (184 µL, 4.5 equiv.) to the stirred solution dropwise via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with diethyl ether (10 mL).

    • Carefully pour the diluted mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (10 mL) to quench the reaction.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Visualizations

Diagram 1: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Latanoprost and Imidazole in Anhydrous DMF react1 Cool to 0 °C prep1->react1 react2 Add Triethylsilyl Chloride (TESCl) react1->react2 react3 Stir at Room Temperature (4-12h) react2->react3 workup1 Quench with NaHCO3 (aq) react3->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify1 Column Chromatography (Optional) workup4->purify1 product This compound purify1->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Reagents

G Latanoprost Latanoprost (Substrate) Product This compound (Product) Latanoprost->Product TESCl Triethylsilyl Chloride (Silylating Agent) TESCl->Product Imidazole Imidazole (Base/Catalyst) Imidazole->Product

Caption: Key components in the silylation of Latanoprost.

Application Note: Quantitative Analysis of Silylated Prostaglandin Compounds by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) (PGs) are a group of physiologically active lipid compounds derived from arachidonic acid that play crucial roles in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Accurate and sensitive quantification of prostaglandins is essential for understanding their roles in disease and for the development of novel therapeutics. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for prostaglandin (B15479496) analysis, gas chromatography-mass spectrometry (GC-MS) remains a robust and valuable technique, particularly for its high chromatographic resolution. However, due to the low volatility of prostaglandins, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis. Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for this purpose.

This application note provides a detailed protocol for the extraction, silylation, and quantitative analysis of prostaglandins from biological matrices using GC-MS.

Signaling Pathway Overview

Prostaglandins are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and specific prostaglandin synthases. They exert their biological effects by binding to G-protein coupled receptors on the cell surface, triggering various downstream signaling cascades.

Prostaglandin Signaling Pathway Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 PGH2 PGH2 COX-1/COX-2->PGH2 PG Synthases PG Synthases PGH2->PG Synthases Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) PG Synthases->Prostaglandins (PGE2, PGD2, etc.) GPCRs GPCRs Prostaglandins (PGE2, PGD2, etc.)->GPCRs Cellular Response Cellular Response GPCRs->Cellular Response

Caption: Simplified Prostaglandin Synthesis and Signaling Pathway.

Experimental Protocols

A generalized workflow for the GC-MS analysis of silylated prostaglandins from a biological sample is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Collection Sample Collection Solid Phase Extraction Solid Phase Extraction Sample Collection->Solid Phase Extraction Drying Drying Solid Phase Extraction->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation Methoximation->Silylation GC-MS Analysis GC-MS Analysis Silylation->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing

Caption: GC-MS Analysis Workflow for Silylated Prostaglandins.

Protocol 1: Solid Phase Extraction (SPE) from Cell Culture Media

This protocol is adapted for the extraction of prostaglandins from cell culture supernatant.

Materials:

Procedure:

  • Sample Acidification: Acidify the cell culture medium to a pH of approximately 3.5 with formic acid.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of hexane to remove interfering non-polar compounds.

  • Elution: Elute the prostaglandins from the cartridge with 5 mL of ethyl acetate.

  • Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Protocol 2: Two-Step Derivatization (Methoximation and Silylation)

This two-step process first protects ketone groups and then silylates hydroxyl and carboxyl groups.

Materials:

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Methoximation:

    • To the dried prostaglandin extract, add 50 µL of methoxyamine hydrochloride solution.

    • Cap the vial tightly and heat at 60°C for 1 hour to convert keto groups to methoximes.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 50 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60°C for 1 hour to form the trimethylsilyl (TMS) derivatives.

    • Cool the vial to room temperature before GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are recommended starting parameters for the analysis of silylated prostaglandins. Optimization may be required based on the specific instrument and column used.

Parameter Setting
GC System Gas Chromatograph with Mass Spectrometric Detector
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program - Initial temperature: 180°C, hold for 1 min- Ramp 1: 20°C/min to 250°C- Ramp 2: 5°C/min to 300°C, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its increased sensitivity and selectivity. The table below provides a summary of characteristic ions for some common silylated prostaglandins. These values should be confirmed with authentic standards.

Prostaglandin Derivative Quantifier Ion (m/z) Qualifier Ion(s) (m/z) Expected Retention Time Range (min)
PGE2-Me-MO-TMS508418, 32810 - 12
PGD2-Me-MO-TMS508418, 32810 - 12
PGF2α-Me-TMS584494, 40411 - 13
6-keto-PGF1α-Me-MO-TMS657567, 47713 - 15
TXB2-Me-TMS614524, 43412 - 14

Me = Methyl ester, MO = Methoxime, TMS = Trimethylsilyl ether/ester

Data Presentation and Interpretation

Calibration curves should be constructed for each prostaglandin using a series of known concentrations of derivatized standards. The concentration of prostaglandins in the biological samples can then be determined by comparing their peak areas to the respective calibration curves. The use of deuterated internal standards for each class of prostaglandin is highly recommended to correct for extraction losses and derivatization inefficiencies.

Conclusion

The GC-MS analysis of silylated prostaglandins is a powerful and reliable method for their quantification in various biological matrices. The protocols outlined in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. The provided GC-MS parameters and SIM ions serve as a solid starting point for method development and validation.

Purification of Latanoprost Tris(triethylsilyl) Ether by Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Latanoprost tris(triethylsilyl) ether, a key intermediate in the synthesis of the antiglaucoma drug Latanoprost. The methodology outlined is based on established principles of column chromatography for silylated prostaglandin (B15479496) analogues and is intended to guide researchers in obtaining this precursor with high purity.

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely used medication for the management of glaucoma and ocular hypertension. Its chemical synthesis involves a multi-step process wherein hydroxyl groups are often protected to prevent unwanted side reactions. The tris(triethylsilyl) ether of Latanoprost serves as a crucial protected intermediate. Effective purification of this lipophilic compound is essential to ensure the quality and yield of the final active pharmaceutical ingredient. Column chromatography is the preferred method for this purification step, allowing for the separation of the desired product from reaction byproducts and unreacted starting materials.

Principle of Separation

The purification is achieved using normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent). The separation mechanism relies on the differential adsorption of the components of the crude mixture onto the silica (B1680970) gel. This compound, being a relatively nonpolar (lipophilic) compound due to the silyl (B83357) protecting groups, will have a weaker interaction with the polar silica gel compared to more polar impurities. Consequently, it will travel faster through the column and elute earlier when a suitable mobile phase is employed. By carefully selecting the eluent system, a clean separation can be achieved.

Experimental Protocol

This protocol details the necessary materials and steps for the purification of this compound using flash column chromatography.

Materials and Equipment
Category Item Specifications
Stationary Phase Silica GelFlash chromatography grade, 60 Å pore size, 40-63 µm particle size (230-400 mesh)
Mobile Phase Solvents n-HexaneHPLC grade
Ethyl Acetate (B1210297) (EtOAc)HPLC grade
Apparatus Glass Chromatography ColumnAppropriate size for the scale of purification
Eluent Reservoir
Fraction Collector or Test Tubes
Thin-Layer Chromatography (TLC) PlatesSilica gel coated, with UV254 indicator
TLC Developing Chamber
UV LampFor visualization of TLC plates
Rotary Evaporator
Chemicals Crude this compound
TLC Stains (e.g., potassium permanganate)For visualization if compounds are not UV-active
Procedure
  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane (B92381) and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:EtOAc) to determine the optimal eluent composition for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:EtOAc). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel bed.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading and eluent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or the initial eluent.

    • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb completely onto the silica gel, draining the solvent until the liquid level just reaches the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the prepared mobile phase to the column.

    • Begin elution by opening the stopcock and applying gentle air pressure (for flash chromatography) to achieve a steady flow rate.

    • Collect the eluate in fractions of appropriate volume.

    • The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the desired compound and then more polar impurities. Based on patent literature for similar purifications, a gradient of hexane/ethyl acetate is effective.[1] For instance, starting with 95:5 hexane:EtOAc and gradually increasing to 80:20 hexane:EtOAc.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Spot each fraction on a TLC plate, alongside a spot of the crude mixture and a reference standard if available.

    • Visualize the spots under a UV lamp and/or by staining.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as an oil.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of silylated prostaglandin intermediates, derived from literature and common laboratory practices.

Parameter Value / Range Notes
Stationary Phase Silica Gel (40-63 µm)Standard for flash chromatography.
Silica Gel to Crude Ratio 50:1 to 100:1 (w/w)Higher ratios are used for difficult separations.
Mobile Phase n-Hexane / Ethyl AcetateA common and effective solvent system for compounds of moderate polarity.
Elution Mode Isocratic or GradientGradient elution (e.g., 5% to 20% EtOAc in Hexane) is often preferred for complex mixtures.
Flow Rate ~2 inches/minuteTypical for flash chromatography.
Detection Method TLC with UV (254 nm) and/or chemical stainAllows for monitoring of the separation progress.

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_isolation Product Isolation TLC_Analysis TLC Analysis of Crude Mixture Column_Packing Column Packing (Slurry Method) TLC_Analysis->Column_Packing Determine Eluent Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Monitoring TLC Monitoring of Fractions Elution->Monitoring Collect Fractions Fraction_Pooling Combine Pure Fractions Monitoring->Fraction_Pooling Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Pooling->Solvent_Removal Pure_Product Purified Latanoprost tris(triethylsilyl) ether Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Parameters

Purification_Parameters cluster_inputs Input Parameters cluster_variables Chromatography Variables cluster_outputs Outcome Crude_Purity Crude Product Purity Silica_Amount Amount of Silica Gel Crude_Purity->Silica_Amount Compound_Polarity Compound Polarity Solvent_System Mobile Phase Composition Compound_Polarity->Solvent_System Scale Scale of Purification Scale->Silica_Amount Column_Size Column Dimensions Scale->Column_Size Purity Final Purity Silica_Amount->Purity Flow_Rate Flow Rate Column_Size->Flow_Rate Solvent_System->Purity Time Purification Time Flow_Rate->Time Yield Yield Purity->Yield

Caption: Interrelationship of key parameters in column chromatography.

Conclusion

The successful purification of this compound is a critical step in the overall synthesis of Latanoprost. The protocol described herein provides a robust framework for achieving high purity of this key intermediate. Researchers should optimize the mobile phase composition based on TLC analysis of their specific crude mixture to achieve the best separation. Careful execution of each step, from column packing to fraction analysis, will ensure a high yield of the purified product, thereby facilitating the subsequent steps in the synthesis of Latanoprost.

References

Application Notes and Protocols for Latanoprost tris(triethylsilyl) ether as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension.[1][2] Accurate quantification of Latanoprost in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and drug development. Latanoprost tris(triethylsilyl) ether is a key synthetic precursor to Latanoprost and serves as an invaluable analytical reference standard for various chromatographic techniques.[3] Its silylated nature makes it particularly suitable for gas chromatography-mass spectrometry (GC-MS) analysis, a powerful tool for the separation and quantification of prostaglandins.[4] This document provides detailed application notes and experimental protocols for the use of this compound as an analytical reference standard.

Physicochemical Properties and Stability

This compound is a derivative of Latanoprost where the three hydroxyl groups have been protected with triethylsilyl (TES) groups. This derivatization increases the compound's volatility and thermal stability, making it amenable to GC-MS analysis.[5]

Stability Considerations:

The stability of silyl (B83357) ethers is influenced by steric hindrance around the silicon atom and the pH of the medium.[6][7] Triethylsilyl ethers, such as those in this compound, offer moderate stability. They are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[6][7]

Storage and Handling:

To ensure the integrity of the reference standard, it should be stored in a tightly sealed container, protected from moisture, and kept at a low temperature as recommended by the supplier. Repeated freeze-thaw cycles should be avoided. Solutions of the standard should be prepared fresh in a suitable aprotic solvent.

Quantitative Data Summary

While a specific Certificate of Analysis for this compound was not publicly available, the following table summarizes typical specifications for a high-purity reference standard of this nature. This data is crucial for accurate quantitative analysis.

ParameterTypical SpecificationMethod of Analysis
Identity Conforms to structure¹H-NMR, ¹³C-NMR, MS
Purity (Assay) ≥ 98.0%GC-FID or LC-UV
Moisture Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Complies with USP <467>Headspace GC-MS
Elemental Impurities Complies with USP <232>ICP-MS

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds like silylated prostaglandins.[4]

1. Sample Preparation:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable volatile solvent (e.g., hexane, ethyl acetate) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Derivatization (for analysis of Latanoprost): To analyze for Latanoprost in a sample, it must first be derivatized to its silylated form. A common procedure involves:

    • Evaporate the sample extract containing Latanoprost to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a catalyst like pyridine.

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

    • The resulting solution containing the silylated Latanoprost can be directly injected into the GC-MS.

2. GC-MS Instrumental Parameters (Example):

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined based on the fragmentation pattern of this compound.

3. Data Analysis:

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of the silylated Latanoprost in the sample can then be determined from this calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful technique for the analysis of non-volatile compounds and can be used to analyze Latanoprost and its silylated precursor without derivatization of the parent drug.[8]

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol). Prepare calibration standards by serial dilution.

  • Sample Preparation: For the analysis of Latanoprost in a sample, a simple protein precipitation or liquid-liquid extraction may be sufficient.

2. LC-MS/MS Instrumental Parameters (Example):

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Parameters Optimized for the specific instrument and compound
MRM Transitions To be determined by infusing a standard solution of this compound.

3. Data Analysis:

Similar to GC-MS, construct a calibration curve using the peak areas of the standard solutions and determine the concentration of the analyte in the samples.

Visualizations

Latanoprost Mechanism of Action

Latanoprost is a prodrug that is hydrolyzed to its active form, Latanoprost acid, in the cornea.[9] Latanoprost acid is a selective agonist of the Prostaglandin F2α (FP) receptor.[1] Activation of the FP receptor in the ciliary muscle and other tissues of the eye increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[10]

Latanoprost_Mechanism_of_Action Latanoprost Latanoprost (Prodrug) Cornea Cornea Latanoprost->Cornea Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Cornea->Latanoprost_Acid FP_Receptor Prostaglandin F2α Receptor (FP) Latanoprost_Acid->FP_Receptor Agonist Binding Uveoscleral_Outflow Increased Uveoscleral Outflow of Aqueous Humor FP_Receptor->Uveoscleral_Outflow Activation IOP Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP

Caption: Latanoprost's mechanism of action.

Prostaglandin F2α Receptor Signaling Pathway

Upon binding of an agonist like Latanoprost acid, the FP receptor, a G-protein coupled receptor (GPCR), activates signaling cascades that lead to various cellular responses. A primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Latanoprost Acid FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Prostaglandin F2α receptor signaling.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the key steps involved in the quantitative analysis of Latanoprost using this compound as a reference standard via GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Latanoprost tris(triethylsilyl) ether Reference Standard Standard_Dilution Prepare Calibration Standards (Serial Dilution) Standard->Standard_Dilution Sample Prepare Sample (e.g., extraction) Derivatization Derivatize Sample (Silylation) Sample->Derivatization GCMS Inject Standards and Derivatized Sample into GC-MS Standard_Dilution->GCMS Derivatization->GCMS Data_Acquisition Data Acquisition (SIM Mode) GCMS->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Latanoprost in Sample Calibration_Curve->Quantification

Caption: GC-MS analytical workflow.

References

Application Notes and Protocols: Deprotection of Triethylsilyl Ethers in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of prostaglandins, a class of biologically active lipids, is a cornerstone of medicinal chemistry and drug development. These complex molecules often require a strategic approach to protecting and deprotecting various functional groups. The triethylsilyl (TES) ether is a commonly employed protecting group for hydroxyl moieties due to its moderate stability and selective cleavage under specific conditions. This document provides detailed application notes and protocols for the deprotection of TES ethers in the context of prostaglandin (B15479496) synthesis, offering researchers a practical guide to this critical synthetic step.

The successful synthesis of prostaglandin analogues relies on the chemoselective removal of protecting groups without affecting other sensitive functionalities within the molecule. TES ethers offer a balance of stability, being more robust than trimethylsilyl (B98337) (TMS) ethers, yet more labile than bulkier silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS). This differential stability allows for their selective removal in the presence of other silyl ethers, a crucial feature in multi-step synthetic routes.

This guide will cover the most common and effective reagents for TES ether deprotection, including acidic, fluoride-based, and other specialized methods. For each reagent, detailed experimental protocols are provided, along with tabulated data for easy comparison of reaction conditions and outcomes.

Data Presentation: Reagents and Conditions for TES Ether Deprotection

The following table summarizes various reagents and conditions for the deprotection of triethylsilyl ethers, with a focus on their application and selectivity in complex synthetic schemes relevant to prostaglandin synthesis.

Reagent/CatalystSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Substrate/Selectivity Notes
Formic Acid (5-10%) Methanol (B129727)Room Temp.1 - 3 h70 - 85%Highly selective for TES over TBDMS ethers. Protic solvents lead to faster reactions.[1]
Dichloromethane (B109758)Room Temp.20 - 24 h50 - 60%Slower reaction compared to methanol.[1]
Hydrogen Fluoride-Pyridine (HF•Py) Pyridine (B92270)/THF0 - Room Temp.1 - 3 hVariableEffective for TES cleavage. Can lead to side products from TBDMS deprotection if not carefully controlled.[1]
Acetonitrile-20 - Room Temp.VariableGoodUsed in the synthesis of Prostaglandin D2 methyl ester for cleaving a hindered silyl ether.[2]
Tetrabutylammonium Fluoride (B91410) (TBAF) THFRoom Temp.2 - 16 hHighA common and general method for most silyl ethers. Selectivity can be achieved based on steric hindrance.
Iron(III) Chloride (FeCl₃) (catalytic) MethanolRoom Temp.Minutes - HoursHighA mild and environmentally benign method. Very effective for unhindered TES ethers.[3]

Experimental Protocols

Protocol 1: Selective Deprotection using Formic Acid in Methanol

This protocol is particularly useful for the selective deprotection of TES ethers in the presence of more robust silyl ethers like TBDMS.[1]

Materials:

  • TES-protected prostaglandin intermediate

  • Methanol (ACS grade)

  • Formic acid (88-98%)

  • 10% Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the TES-protected prostaglandin intermediate in methanol (approximately 0.06 M solution).

  • Cool the solution to 5-10 °C in an ice bath.

  • Prepare a 10% solution of formic acid in methanol.

  • Add the 10% formic acid solution dropwise to the stirred solution of the prostaglandin intermediate.

  • Remove the cooling bath and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, neutralize the reaction mixture with a 10% sodium bicarbonate solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the deprotected prostaglandin.

Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine (HF•Py)

This method is effective for the cleavage of TES ethers, but caution must be exercised to avoid the removal of other acid-sensitive protecting groups.[1]

Materials:

  • TES-protected prostaglandin intermediate

  • Pyridine

  • Tetrahydrofuran (THF)

  • Hydrogen Fluoride-Pyridine complex (HF•Py)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Water

Procedure:

  • Prepare a stock solution of HF•Py by mixing HF•Py, pyridine, and THF. A typical stock solution can be prepared by mixing 2 mL of HF•Py, 4 mL of pyridine, and 16 mL of THF.

  • Dissolve the TES-protected prostaglandin intermediate in pyridine (approximately 0.08 M).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold HF•Py stock solution to the stirred mixture.

  • Stir the reaction mixture at ambient temperature for 1-3 hours, monitoring the progress by TLC.

  • After completion, cool the solution and carefully neutralize the reaction with a saturated sodium bicarbonate solution.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in a 1:1 mixture of dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography.

Protocol 3: General Deprotection using Tetrabutylammonium Fluoride (TBAF)

TBAF is a widely used reagent for the cleavage of most silyl ethers. Selectivity can be achieved based on the steric environment of the silyl ether.

Materials:

  • TES-protected prostaglandin intermediate

  • Tetrahydrofuran (THF)

  • 1 M solution of Tetrabutylammonium fluoride (TBAF) in THF

  • Water

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TES-protected prostaglandin intermediate in THF (approximately 0.25 M).

  • Add a 1 M solution of TBAF in THF (typically 1.1 to 1.5 equivalents per silyl ether group) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary from 2 to 16 hours depending on the substrate.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Deprotection Mechanism and Workflow

The following diagrams illustrate the general mechanism of acid-catalyzed and fluoride-mediated deprotection of triethylsilyl ethers, along with a typical experimental workflow.

G cluster_acid Acid-Catalyzed Deprotection cluster_fluoride Fluoride-Mediated Deprotection Protonated_Ether Protonated TES Ether (R-O(H+)-Si(Et)3) Alcohol Alcohol (R-OH) Protonated_Ether->Alcohol H2O Silanol Triethylsilanol (Et3SiOH) Protonated_Ether->Silanol TES Ether\n(R-O-Si(Et)3) TES Ether (R-O-Si(Et)3) TES Ether\n(R-O-Si(Et)3)->Protonated_Ether H+ Pentavalent_Si Pentavalent Silicon Intermediate [R-O-Si(F)(Et)3]- TES Ether\n(R-O-Si(Et)3)->Pentavalent_Si F- Alkoxide Alkoxide (R-O-) Pentavalent_Si->Alkoxide Fluorosilane Triethylfluorosilane (Et3SiF) Pentavalent_Si->Fluorosilane Alcohol (R-OH) Alcohol (R-OH) Alkoxide->Alcohol (R-OH) H+ workup

Caption: General mechanisms for acid-catalyzed and fluoride-mediated deprotection of TES ethers.

G cluster_workflow Experimental Workflow Start Start with TES-protected Prostaglandin Reaction Deprotection Reaction (e.g., Formic Acid/MeOH) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification End Isolated Deprotected Prostaglandin Purification->End

Caption: A typical experimental workflow for the deprotection of a TES-protected prostaglandin intermediate.

References

Application Notes and Protocols for Chiral Separation of Latanoprost and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the chiral separation of latanoprost (B1674536) and its key derivatives. The protocols focus on High-Performance Liquid Chromatography (HPLC), with additional guidance for method development using Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension. Its molecular structure contains several chiral centers, leading to the potential for various stereoisomers to be present as impurities in the final drug product. The primary isomers of concern include the 15(S)-epimer and the 5,6-trans isomer, as well as the enantiomer of latanoprost.[1][2] Regulatory authorities mandate strict control over these impurities to ensure the safety and efficacy of the drug. Therefore, robust and reliable chiral separation techniques are crucial in the development and quality control of latanoprost-based pharmaceuticals.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the chiral separation of latanoprost and its derivatives, offering high resolution and sensitivity. Both normal-phase and reversed-phase methods have been successfully developed and validated.

Normal-Phase HPLC (NP-HPLC) for Isomer Separation

This method is particularly effective for achieving baseline separation of latanoprost from its 15(S)-epimer and 5,6-trans isomer.[1]

Experimental Protocol:

  • Objective: To achieve baseline separation of latanoprost, 15(S)-latanoprost, and 5,6-trans-latanoprost.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve an appropriate amount of the latanoprost bulk substance or sample in the mobile phase to achieve a suitable concentration for analysis.[1]

  • Data Analysis: Identify and quantify the peaks corresponding to latanoprost and its isomers based on their retention times, which are determined by injecting standard solutions of each compound.[1]

Chromatographic Conditions:

ParameterCondition
Stationary Phase Amino (NH2) column
Mobile Phase Heptane:2-propanol:Acetonitrile (93:6:1, v/v/v) with the addition of 0.5 mL/L of water
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm

NP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc NP-HPLC Analysis cluster_data Data Processing Sample Latanoprost Bulk Drug or Formulation Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Amino (NH2) Column Heptane:2-PrOH:ACN Inject->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Identify & Quantify Peaks (Retention Time) Chromatogram->Quantify

Reversed-Phase HPLC (RP-HPLC) with Combined Chiral and Cyano Columns

A more comprehensive approach utilizes a combination of chiral and cyano stationary phases in a reversed-phase system. This method can separate the 15(S)-epimer, the 5,6-trans isomer, the enantiomer of latanoprost, and other degradation products, making it suitable for stability-indicating assays.[2]

Experimental Protocol:

  • Objective: To simultaneously quantify latanoprost and six related substances, including its isomers, in antiglaucoma eye drops.[2]

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation: Dilute the latanoprost eye drop formulation with the mobile phase to a concentration within the linear range of the assay.

  • Data Analysis: The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[2]

Chromatographic Conditions:

ParameterCondition
Stationary Phase Combined system of a chiral column and a cyano column
Mobile Phase Gradient elution with a mixture of water, acetonitrile, and orthophosphoric acid
Flow Rate Not specified, requires optimization
Column Temperature Not specified, typically ambient or slightly elevated
Detection UV at 210 nm[2]

Quantitative Data Summary for HPLC Methods:

ParameterLatanoprostRelated Substances/IsomersReference
Linearity Range (RP-HPLC) 40–60 µg/mL0.05–2.77 µg/mL[1][2]
Detection Limit (LOD) 0.025 µg/mLNot specified[1][2]
Quantification Limit (LOQ) 0.35 µg/mLNot specified[1][2]
Recovery 98.0–102.0%90.0–110.0%[1][2]

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Processing & Validation Sample Latanoprost Eye Drops Dilute Dilute with Mobile Phase Sample->Dilute Inject Inject Sample Dilute->Inject Column Combined Chiral & Cyano Columns Inject->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Latanoprost & 6 Related Substances Chromatogram->Quantify Validate Validate Method (ICH) Quantify->Validate

Supercritical Fluid Chromatography (SFC) - Method Development Guidance

General Protocol for Method Development:

  • Objective: To develop a rapid and efficient SFC method for the enantioselective separation of latanoprost and its chiral isomers.

  • Instrumentation: An SFC system equipped with a UV or Mass Spectrometry (MS) detector.

  • Initial Screening:

    • Column Selection: Screen a variety of chiral stationary phases (CSPs), particularly polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives), which have shown broad applicability in chiral SFC.[3]

    • Co-solvent Screening: Evaluate a range of polar organic modifiers, such as methanol, ethanol, and isopropanol, as co-solvents with supercritical CO2.

    • Additive Screening: For acidic compounds like latanoprost, the addition of a small amount of an acidic additive (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the co-solvent can improve peak shape and resolution.

  • Optimization:

    • Co-solvent Percentage: Optimize the percentage of the co-solvent in the mobile phase to achieve the best balance between retention and resolution.

    • Back Pressure and Temperature: Adjust the back pressure and column temperature to fine-tune the separation.

  • Sample Preparation: Dissolve the sample in the mobile phase co-solvent.

  • Detection: UV detection is common, but SFC-MS can provide greater sensitivity and specificity, aiding in peak identification.

Proposed Starting Conditions for Latanoprost SFC Method Development:

ParameterSuggested Starting Condition
Stationary Phase Amylose-based chiral column
Mobile Phase Supercritical CO2 with Methanol as co-solvent
Co-solvent Range 5-40% gradient or isocratic
Additive 0.1% Trifluoroacetic Acid (TFA) in Methanol
Flow Rate 2-4 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 210 nm or MS

SFC_Method_Dev Start Start Method Development Screen_CSP Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Screen_CSP Screen_Solvent Screen Co-solvents (MeOH, EtOH, IPA) Screen_CSP->Screen_Solvent Screen_Additive Screen Additives (e.g., TFA for acidic analytes) Screen_Solvent->Screen_Additive Optimization Optimize Parameters: - Co-solvent % - Back Pressure - Temperature Screen_Additive->Optimization Validation Validate Method: - Linearity - Accuracy - Precision Optimization->Validation

Capillary Electrophoresis (CE) - Method Development Guidance

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it an attractive option for chiral analysis. The separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE).

General Protocol for Method Development:

  • Objective: To develop a high-resolution CE method for the enantiomeric separation of latanoprost.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Chiral Selector Screening:

    • Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most commonly used chiral selectors in CE. For acidic compounds like latanoprost, neutral or derivatized CDs such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin can be effective.

  • Background Electrolyte (BGE) Optimization:

    • pH: The pH of the BGE is a critical parameter that affects the charge of the analyte and the electroosmotic flow (EOF). For latanoprost, a pH range of 3-7 should be investigated.

    • Buffer Composition and Concentration: Phosphate (B84403) or borate (B1201080) buffers are commonly used. The concentration of the buffer and the chiral selector should be optimized to achieve the best resolution.

  • Applied Voltage and Temperature: The applied voltage influences the migration time and separation efficiency, while temperature affects the viscosity of the BGE and the interaction between the analyte and the chiral selector.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible solvent at a low concentration.

Proposed Starting Conditions for Latanoprost CE Method Development:

ParameterSuggested Starting Condition
Capillary Fused-silica, 50 µm I.D., 40-60 cm total length
Background Electrolyte 25 mM phosphate buffer, pH 5.0
Chiral Selector 10-50 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Applied Voltage 15-25 kV
Temperature 25°C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)
Detection UV at 200-210 nm

Latanoprost Mechanism of Action: FP Receptor Signaling Pathway

Latanoprost is a prostaglandin F2α analogue that exerts its therapeutic effect by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. This action is mediated through the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).

FP_Receptor_Signaling Latanoprost Latanoprost FP_Receptor Prostaglandin F Receptor (FP Receptor - GPCR) Latanoprost->FP_Receptor Binds to G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC MMPs Matrix Metalloproteinases (MMPs) Upregulation Ca_Release->MMPs PKC->MMPs ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Outflow Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Outflow

References

Application Notes and Protocols for Mass Spectrometry Fragmentation of Silylated Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silylation is a chemical derivatization technique widely employed in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), to enhance the volatility and thermal stability of polar organic molecules.[1] This process involves the replacement of active hydrogen atoms in functional groups such as hydroxyls, carboxyls, amines, and thiols with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS) group.[1] The resulting silylated compounds are more amenable to GC-MS analysis, exhibiting improved peak shapes and reduced tailing.[2] Understanding the fragmentation patterns of these derivatives in the mass spectrometer is crucial for the accurate identification and structural elucidation of the original analyte. This document provides detailed application notes on the characteristic mass spectrometry fragmentation patterns of silylated organic molecules and comprehensive protocols for their derivatization and analysis.

Principles of Silylation and Mass Spectrometry Fragmentation

Silylation Chemistry

Silylation reactions involve the nucleophilic attack of a lone pair of electrons from the heteroatom (O, N, S) of the analyte on the silicon atom of the silylating agent. A base is often used to facilitate the reaction by deprotonating the active hydrogen. The choice of silylating agent depends on the desired stability of the derivative and the steric hindrance around the functional group.

  • Trimethylsilyl (TMS) Ethers: Formed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] TMS derivatives are the most volatile but also the most susceptible to hydrolysis.[1]

  • tert-Butyldimethylsilyl (TBDMS) Ethers: Formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). TBDMS ethers are significantly more stable to hydrolysis than TMS ethers, making them suitable for more complex sample preparation workflows.[1]

  • Triisopropylsilyl (TIPS) Ethers: Formed using reagents like triisopropylsilyl chloride (TIPS-Cl). The bulky isopropyl groups provide even greater steric hindrance, resulting in very stable derivatives.[1]

Mass Spectrometry Fragmentation of Silyl Ethers

Upon electron ionization (EI) in the mass spectrometer, silylated organic molecules undergo characteristic fragmentation pathways that provide valuable structural information. Common fragmentation mechanisms include:

  • Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. This is a common pathway for silyl ethers of alcohols.

  • Loss of a Silyl Group Substituent: For TMS derivatives, the loss of a methyl radical ([M-15]+) is frequently observed. For TBDMS derivatives, the loss of a tert-butyl radical ([M-57]+) is a dominant fragmentation pathway.

  • Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur in silylated compounds containing a carbonyl group.[4]

  • Silicon-Oxygen Bond Cleavage: Direct cleavage of the Si-O bond can occur, leading to ions characteristic of the silyl group itself (e.g., m/z 73 for [Si(CH3)3]+).[5]

Characteristic Fragmentation Patterns of Silylated Molecules

The fragmentation of silylated molecules is highly dependent on the nature of the original organic molecule and the type of silyl group used.

Trimethylsilyl (TMS) Derivatives

TMS derivatives are the most extensively studied, and their fragmentation patterns are well-documented.

  • TMS Ethers of Alcohols: Primary alcohols often show a prominent [M-15]+ ion due to the loss of a methyl group. Alpha-cleavage is also common, leading to characteristic fragment ions.

  • TMS Esters of Carboxylic Acids: These derivatives typically exhibit ions corresponding to the trimethylsilyl group (m/z 73) and fragments arising from cleavage of the ester linkage.

  • TMS Derivatives of Amino Acids: Fragmentation often occurs at the bond alpha to the nitrogen atom, and characteristic ions can be used to identify the amino acid backbone.[6]

  • TMS Derivatives of Steroids: The fragmentation is complex and depends on the number and position of hydroxyl and keto groups. Common losses include methyl groups and trimethylsilanol (B90980) (TMSOH).

tert-Butyldimethylsilyl (TBDMS) Derivatives

The most prominent feature in the mass spectra of TBDMS ethers is the abundant [M-57]+ ion, resulting from the loss of the tert-butyl group.[7] This ion is often the base peak and can be used for selected ion monitoring (SIM) for enhanced sensitivity. Other fragments arise from further decomposition of the [M-57]+ ion.

Triisopropylsilyl (TIPS) Derivatives

Due to their high stability, TIPS ethers often show a more pronounced molecular ion peak compared to TMS and TBDMS derivatives. Fragmentation is generally less extensive, with the loss of an isopropyl group ([M-43]+) being a common pathway.

Quantitative Data on Fragmentation Patterns

The relative abundances of fragment ions are crucial for compound identification and can be used for quantitative analysis. The following tables summarize characteristic fragment ions and their typical relative abundances for different classes of silylated organic molecules.

Table 1: Characteristic Fragment Ions and Relative Abundances of TMS-Derivatized Organic Molecules

Compound ClassAnalyte ExampleMolecular Ion (M+)[M-15]+ (Loss of CH3)Other Characteristic Ions (m/z) and their Relative Abundance
Alcohols 1-HexanolLowHigh117 (α-cleavage, High), 73 (TMS+, Moderate), 75 ([Si(CH3)2OH]+, Moderate)
Fatty Acids Palmitic AcidModerateHigh117 ([CH3O(CO)CH2]+, Moderate), 129, 73 (TMS+, High)
Amino Acids AlanineLowHigh116 ([M-COOTMS]+, High), 144 ([M-CH3-CO]+, Moderate), 73 (TMS+, Moderate)
Steroids CholesterolHighHigh368 ([M-TMSOH]+, Moderate), 129, 73 (TMS+, Moderate)

Table 2: Characteristic Fragment Ions and Relative Abundances of TBDMS-Derivatized Organic Molecules

Compound ClassAnalyte ExampleMolecular Ion (M+)[M-57]+ (Loss of t-Bu)Other Characteristic Ions (m/z) and their Relative Abundance
Alcohols 1-HexanolLowHigh (Often Base Peak)159 (α-cleavage, Moderate), 75 ([Si(CH3)2OH]+, High)
Steroids TestosteroneModerateHigh (Often Base Peak)[M-57-HOTBDMS]+ (Moderate), 115, 75
Phenols PhenolHighHigh (Often Base Peak)[M-57-CH3]+ (Low)

Table 3: Characteristic Fragment Ions and Relative Abundances of TIPS-Derivatized Organic Molecules

Compound ClassAnalyte ExampleMolecular Ion (M+)[M-43]+ (Loss of i-Pr)Other Characteristic Ions (m/z) and their Relative Abundance
Alcohols 1-HexanolModerateHigh[M-85]+ (Loss of i-Pr + Propene, Moderate), 115, 73
Phenols PhenolHighHigh[M-43-C3H6]+ (Moderate)

(Note: Relative abundances are categorized as High, Moderate, or Low and can vary depending on the specific molecule and instrument conditions.)

Experimental Protocols

Protocol 1: Trimethylsilylation (TMS) of Alcohols, Phenols, and Carboxylic Acids

Materials:

  • Sample (dried, ~1 mg)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • An appropriate solvent (e.g., dichloromethane, acetonitrile)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Place the dried sample into a GC vial.

  • Add 100 µL of the solvent to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature before opening.

  • The sample is now ready for GC-MS analysis.

Protocol 2: tert-Butyldimethylsilylation (TBDMS) of Steroids

Materials:

  • Steroid sample (dried, ~0.5 mg)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) (anhydrous)

  • GC vials

  • Heating block

Procedure:

  • Dissolve the dried steroid sample in 100 µL of anhydrous acetonitrile in a GC vial.

  • Add 50 µL of MTBSTFA to the vial.

  • Cap the vial tightly and vortex.

  • Heat the reaction mixture at 60°C for 1 hour.

  • Cool the vial to room temperature.

  • The sample can be injected directly into the GC-MS.

Protocol 3: Triisopropylsilylation (TIPS) of Alcohols

Materials:

  • Alcohol sample (dried, ~1 mg)

  • Triisopropylsilyl chloride (TIPS-Cl)

  • Imidazole (B134444)

  • Dimethylformamide (DMF, anhydrous)

  • GC vials

Procedure:

  • Dissolve the dried alcohol sample in 200 µL of anhydrous DMF in a GC vial.

  • Add imidazole (2.0 equivalents relative to the alcohol).

  • Add TIPS-Cl (1.5 equivalents relative to the alcohol).

  • Cap the vial and stir or vortex the mixture at room temperature for 2-12 hours, depending on the steric hindrance of the alcohol.

  • The reaction can be monitored by TLC or a pilot GC-MS run.

  • Once complete, the reaction mixture can be diluted with an appropriate solvent for GC-MS analysis.

GC-MS Analysis Parameters

Gas Chromatograph (GC) Conditions:

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[6]

  • Injector: Split/splitless injector at 250-280°C. A splitless injection is often preferred for trace analysis.[8]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C) to elute all derivatives. An example program: hold at 70°C for 2 min, ramp to 300°C at 10°C/min, and hold for 5 min.[8]

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-650.[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Silylation cluster_analysis Analysis Sample Dried Organic Molecule Dissolved_Sample Dissolve in Anhydrous Solvent Sample->Dissolved_Sample Add_Reagent Add Silylating Agent (e.g., BSTFA, MTBSTFA, TIPS-Cl) & Catalyst (if needed) Dissolved_Sample->Add_Reagent React Vortex & Heat (e.g., 60-80°C) Add_Reagent->React GC_MS GC-MS Analysis React->GC_MS Data_Analysis Data Interpretation (Fragmentation Patterns) GC_MS->Data_Analysis Fragmentation_TMS_Alcohol cluster_pathways Fragmentation Pathways Mol_Ion [R-CH2-O-Si(CH3)3]+• (Molecular Ion, M+) Frag_M15 [M-15]+ Loss of •CH3 (m/z = M-15) Mol_Ion->Frag_M15 Methyl Radical Loss Frag_Alpha [CH2=O+-Si(CH3)3] α-Cleavage (m/z = 103 for R=H) Mol_Ion->Frag_Alpha Alpha-Cleavage Frag_73 [Si(CH3)3]+ m/z = 73 Mol_Ion->Frag_73 Si-O Bond Cleavage Fragmentation_TBDMS_Alcohol cluster_pathways Fragmentation Pathways Mol_Ion [R-CH2-O-Si(CH3)2C(CH3)3]+• (Molecular Ion, M+) Frag_M57 [M-57]+ Loss of •C(CH3)3 (m/z = M-57) Mol_Ion->Frag_M57 tert-Butyl Radical Loss Frag_Alpha [CH2=O+-Si(CH3)2C(CH3)3] α-Cleavage Mol_Ion->Frag_Alpha Alpha-Cleavage Frag_75 [Si(CH3)2OH]+ m/z = 75 Frag_M57->Frag_75 Rearrangement

References

Application Note: Enhancing Compound Volatility for Gas Chromatography using Silylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview of silylation, a derivatization technique used to increase the volatility and thermal stability of compounds for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). It includes the chemical principles, common reagents, detailed experimental protocols, and troubleshooting guidelines.

Introduction

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds.[1] However, many compounds of interest in pharmaceutical research, metabolomics, and clinical chemistry, such as steroids, sugars, amino acids, and fatty acids, are non-volatile due to their polarity and the presence of active hydrogen atoms in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[1][2][3][4][5] These polar groups lead to strong intermolecular hydrogen bonding, which raises the boiling point and can cause poor chromatographic peak shape or thermal degradation at the high temperatures of the GC inlet and column.[5][6]

To overcome these limitations, chemical derivatization is employed to modify the analyte's functional groups, making them suitable for GC analysis.[1][4][6] Silylation is the most common and versatile derivatization technique.[1][5][7] It involves replacing the active hydrogens in polar functional groups with a non-polar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[2][6][8] The resulting silylated derivatives are more volatile, less polar, and more thermally stable than the parent compounds, enabling high-resolution GC analysis.[1][6][7]

Principles of Silylation

Silylation is a nucleophilic substitution reaction (SN2 type) where a proton from a polar functional group is replaced by an alkylsilyl group.[8][9][10] This modification effectively masks the polar group, achieving several key benefits for GC analysis:

  • Increased Volatility: By replacing the active hydrogen, silylation eliminates intermolecular hydrogen bonding, which is the primary reason for the low volatility of polar compounds.[5][6] The resulting derivatives have a higher vapor pressure (lower boiling point) and are readily transferred into the gas phase.[2]

  • Enhanced Thermal Stability: Silyl derivatives are generally more resistant to thermal degradation at the high temperatures used in the GC injector and column.[1][3][7][9]

  • Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions between the analyte and active sites on the column wall.[5][9] This results in better resolution and improved analytical accuracy.[1]

  • Enhanced Mass Spectrometric Identification: Silylated compounds often produce characteristic and predictable fragmentation patterns in GC-MS, which aids in structure elucidation and compound identification.[3][10][11]

The general reactivity order for functional groups with a given silylating reagent is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides [6]

Common Silylation Reagents

The choice of silylating reagent depends on the reactivity of the target compound, the presence of sterically hindered groups, and the required stability of the derivative.[12] Catalysts like Trimethylchlorosilane (TMCS) are often added to increase the reactivity of the primary reagent.[2]

Reagent NameAbbreviationTarget Functional GroupsKey Characteristics & Byproducts
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFA Alcohols, phenols, carboxylic acids, amines, amidesA powerful and widely used TMS donor. Byproducts (MSTFA and trifluoroacetamide) are volatile.[2][13][14]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA Alcohols, phenols, carboxylic acids, amines, amidesThe most volatile TMS-amide available. Its byproduct, N-methyltrifluoroacetamide, is very volatile and typically elutes with the solvent front, minimizing interference.[3][14][15]
N,O-bis(trimethylsilyl)acetamideBSA Alcohols, phenols, carboxylic acids, aminesA powerful TMS donor, though its byproducts are less volatile than those of BSTFA or MSTFA.[9][10][14]
N-trimethylsilylimidazoleTMSI Alcohols (including hindered), phenols, carboxylic acidsA very strong silyl donor for hydroxyl groups. Uniquely, it does not react with amine groups, allowing for selective derivatization.[2][14]
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamideMTBSTFA Alcohols, phenols, carboxylic acids, amines, thiolsForms t-butyldimethylsilyl (t-BDMS) derivatives, which are ~10,000 times more stable against hydrolysis than TMS derivatives, ideal for lengthy sample preparation.[1][7][16]
TrimethylchlorosilaneTMCS Used as a catalystAdded in small amounts (1-10%) to other reagents (e.g., BSTFA) to increase their reactivity for derivatizing sterically hindered and other difficult-to-silylate groups.[2][15]
HexamethyldisilazaneHMDS Alcohols, phenolsA weaker TMS donor, often used for carbohydrates.[7][9][17]

Experimental Protocols

General Protocol for Silylation

This protocol provides a general workflow. Reaction times, temperatures, and reagent volumes should be optimized for the specific analyte.

Critical Consideration: Silylating reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and samples and solvents must be anhydrous to prevent reagent decomposition and ensure a complete reaction.[6][7][13]

  • Sample Preparation:

    • Accurately weigh or pipette the sample into a clean, dry reaction vial (e.g., a 2 mL autosampler vial with a PTFE-lined cap).

    • If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen or by lyophilization (freeze-drying).[13][18]

  • Reagent Addition:

    • Add an appropriate anhydrous aprotic solvent to dissolve the dried sample residue. Common solvents include pyridine (B92270), acetonitrile (B52724) (ACN), or dimethylformamide (DMF).[2][19] A typical volume is 50-100 µL.

    • Add the silylating reagent (and catalyst, if needed). A molar excess of at least 2:1 of the reagent to active hydrogens is recommended to drive the reaction to completion. For example, add 50-100 µL of BSTFA + 1% TMCS.

  • Reaction:

    • Cap the vial tightly and vortex briefly to mix.

    • Heat the vial in a heating block or oven at 60–80°C. Reaction time can vary from 15 minutes to several hours depending on the analyte's reactivity and steric hindrance.[13][15] For many compounds, 30-60 minutes is sufficient.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for analysis. Inject an aliquot (typically 1 µL) of the reaction mixture directly into the GC or GC-MS system.[19]

Example Protocol: Silylation of Corticosteroids for GC-MS Analysis

This protocol is adapted for the analysis of corticosteroids, which often contain multiple hydroxyl and ketone functional groups.[19][20][21]

  • Sample Preparation: Dissolve approximately 1 mg of the corticosteroid standard or dried sample extract in 100 µL of anhydrous pyridine in a reaction vial.[19]

  • Methoximation (for keto groups): Add 50 µL of methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine). Cap the vial and heat at 60°C for 60 minutes. This step converts ketone groups to methoximes, preventing the formation of multiple silyl enol ether isomers.[18][21] Cool to room temperature.

  • Silylation: Add 100 µL of a potent silylating reagent mixture, such as MSTFA or a mixture of BSTFA and TMCS (99:1 v/v).[19]

  • Reaction: Cap the vial tightly, vortex, and heat at 70°C for 45 minutes.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the final solution into the GC-MS.

Expected Impact of Silylation on GC Analysis

The primary goal of silylation is to enable the analysis of previously non-volatile compounds. The following table illustrates the expected improvements in chromatographic performance.

Compound ClassExample AnalyteAnalysis Before SilylationAnalysis After SilylationImprovement
Sugars GlucoseDoes not elute; thermal degradationElutes as a sharp, well-defined peakEnables GC analysis, allowing for separation of isomers
Steroids TestosteroneBroad, tailing peak; low responseSharp, symmetrical peak; high responseImproved peak shape, sensitivity, and reproducibility[19]
Fatty Acids Stearic AcidSignificant peak tailing; potential for column adsorptionSymmetrical peak with reduced retention timeReduced analyte adsorption and improved peak symmetry[9]
Amino Acids GlycineDoes not elute; exists as zwitterionElutes as a stable TMS-derivativeEnables GC analysis of essential biological building blocks[2]
Pharmaceuticals Bisphenol A (BPA)Poor peak shape; low volatilitySharp, symmetrical peakReduced sample adsorption and band broadening[22]

Visualizations

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Sample Dry Evaporate to Dryness (N2 stream or Lyophilization) Sample->Dry Dissolve Dissolve in Anhydrous Solvent Dry->Dissolve AddReagent Add Silylating Reagent (e.g., BSTFA + TMCS) Dissolve->AddReagent Heat Heat Reaction Vial (e.g., 70°C for 30 min) AddReagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject Aliquot Cool->Inject GCMS GC-MS System Inject->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: General experimental workflow for silylation derivatization.

Caption: Reaction of an alcohol with BSTFA to form a volatile silyl ether.

Reagent_Selection decision decision result result start Start: Select Analyte q1 Contains only -OH groups? start->q1 q2 Are groups sterically hindered? q1->q2 Yes q3 Are amines present? q1->q3 No res2 Use BSTFA or MSTFA q2->res2 No res3 Use BSTFA + TMCS or MSTFA + TMCS q2->res3 Yes q4 Is maximum derivative stability needed? q3->q4 Yes res1 Use TMSI for selective silylation q3->res1 No (Selective for -OH) q4->q2 No res4 Use MTBSTFA q4->res4 Yes

Caption: Decision logic for selecting an appropriate silylating reagent.

Troubleshooting and Key Considerations

  • Incomplete Derivatization: If chromatograms show multiple peaks for one analyte or broad/tailing peaks, the reaction may be incomplete. Increase the reaction temperature, time, or the ratio of silylating reagent.[23]

  • Reagent/Byproduct Interference: The silylating reagent and its byproducts can sometimes cause large peaks in the chromatogram. Choose a reagent like MSTFA whose byproducts are highly volatile and elute in the solvent front.[2][3][15]

  • Hydrolysis of Derivatives: TMS derivatives are susceptible to hydrolysis. Once derivatized, samples should be analyzed promptly and protected from atmospheric moisture. For applications requiring higher stability, use MTBSTFA to form more robust t-BDMS derivatives.[1][7]

  • GC Column Selection: Do not use GC columns with polar stationary phases containing active hydrogens (e.g., "WAX" or FFAP phases). Excess silylating reagent can react with the phase, permanently altering its properties. Low- to mid-polarity siloxane-based columns (e.g., DB-1, DB-5) are recommended.[2][14]

  • Injector Port Maintenance: The injection of silylating reagents can lead to the accumulation of non-volatile byproducts or silica (B1680970) deposits in the GC inlet liner. Regular replacement of the liner is crucial to prevent peak tailing and loss of sensitivity.[2]

Conclusion

Silylation is an indispensable derivatization technique that extends the power of GC and GC-MS to the analysis of a wide range of non-volatile and thermally labile compounds.[1][5] By converting polar functional groups into stable, volatile silyl derivatives, this method enables robust and reproducible analysis critical for drug development, metabolomics, and other scientific fields. Proper selection of reagents and careful attention to anhydrous reaction conditions are paramount to achieving successful and reliable results.

References

Troubleshooting & Optimization

Preventing degradation of Latanoprost tris(triethylsilyl) ether during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Latanoprost intermediates, with a specific focus on preventing the degradation of Latanoprost tris(triethylsilyl) ether during workup.

Troubleshooting Guide: Preventing Degradation of this compound

This guide addresses common issues leading to the degradation of this compound during experimental workup and purification.

Issue 1: Significant loss of product during aqueous workup.

Possible Cause: Cleavage of the triethylsilyl (TES) ether protecting groups due to non-neutral pH of the aqueous solution. Silyl (B83357) ethers are susceptible to hydrolysis under both acidic and basic conditions.[1]

Solution:

  • Neutralize the reaction mixture: Before extraction, carefully adjust the pH of the reaction mixture to approximately 7.

  • Use buffered aqueous solutions: For washing the organic layer, employ mild, buffered solutions such as saturated aqueous sodium bicarbonate (NaHCO₃) or saturated aqueous ammonium (B1175870) chloride (NH₄Cl) to maintain a neutral pH.[1]

  • Minimize contact time: Perform the aqueous extraction and washing steps as quickly as possible to reduce the exposure of the silyl ether to the aqueous phase.[2]

Issue 2: Degradation of the silyl ether during silica (B1680970) gel column chromatography.

Possible Cause: Residual acidity of the silica gel can catalyze the hydrolysis of the triethylsilyl ethers.[2]

Solution:

  • Neutralize the silica gel: Prepare a slurry of the silica gel in the chosen eluent system and add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N, typically 0.1-1% by volume). The column is then packed with this neutralized slurry. This is a common practice to prevent the degradation of acid-sensitive compounds.[2]

  • Use pre-treated silica gel: Commercially available neutral silica gel can be used as an alternative.

  • Optimize the eluent system: If possible, use a less polar eluent system to reduce the interaction of the compound with the silica gel. If a protic solvent like methanol (B129727) is necessary, the addition of a small amount of triethylamine to the eluent is highly recommended.[1]

Issue 3: Unexpected deprotection during the reaction quench.

Possible Cause: The quenching agent or the resulting mixture is too acidic or basic.

Solution:

  • Choose a mild quenching agent: Use a quenching agent that results in a near-neutral pH. For example, a saturated solution of sodium bicarbonate is a mild choice for quenching many reactions.[2]

  • Control the temperature during quenching: Perform the quench at a low temperature (e.g., 0 °C) to minimize the rate of potential degradation reactions.

Frequently Asked Questions (FAQs)

Q1: How stable are triethylsilyl (TES) ethers compared to other common silyl ethers?

A1: The stability of silyl ethers is largely dependent on the steric bulk of the substituents on the silicon atom. Generally, bulkier silyl groups are more stable. The triethylsilyl (TES) group is more stable than the trimethylsilyl (B98337) (TMS) group but less stable than the more sterically hindered tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups.[1]

Q2: Can the choice of solvent during workup affect the stability of this compound?

A2: Yes, the choice of solvent is crucial. Protic solvents, such as methanol and ethanol, can participate in the hydrolysis of silyl ethers, especially in the presence of acidic or basic catalysts.[1] It is advisable to use anhydrous aprotic solvents for dissolving and handling the silyl-protected compound whenever possible.

Q3: Are there any specific reagents to be cautious with when working with triethylsilyl-protected prostaglandins (B1171923)?

A3: Apart from strong acids and bases, fluoride (B91410) ion sources are potent reagents for silyl ether cleavage. Reagents such as tetra-n-butylammonium fluoride (TBAF) are commonly used for deprotection and should be avoided during workup if the silyl groups are to be retained.

Q4: Is this compound volatile?

A4: While not extremely volatile, some loss of product can occur during solvent removal under high vacuum, especially at elevated temperatures. It is recommended to use moderate temperatures during rotary evaporation to minimize potential loss.[2]

Data Presentation

Silyl EtherRelative Stability to Acidic HydrolysisRelative Stability to Basic HydrolysisKey Considerations for Workup
TMS (Trimethylsilyl)11Highly labile, often cleaved during aqueous workup or on silica gel.[1]
TES (Triethylsilyl)6410-100Moderately stable; requires careful pH control during workup.[1]
TBS/TBDMS (tert-Butyldimethylsilyl)20,000~20,000Generally stable to typical workup and chromatography conditions.[1]
TIPS (Triisopropylsilyl)700,000~100,000Very stable, requires more forcing conditions for cleavage.[1]
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000Highly stable, resistant to a wide range of conditions.

Relative stability values are approximate and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed Methodology for a Mild Aqueous Workup of a Triethylsilyl-Protected Prostaglandin (B15479496) Derivative

This protocol is adapted from a procedure for a related triethylsilyl-protected prostaglandin and is designed to minimize degradation.

Objective: To isolate the triethylsilyl-protected prostaglandin from the reaction mixture while preventing the cleavage of the TES protecting groups.

Materials:

  • Reaction mixture containing the triethylsilyl-protected prostaglandin in an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous sodium chloride solution).

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Rotary evaporator.

Procedure:

  • Cool the reaction mixture: If the reaction was performed at an elevated temperature, cool the mixture to room temperature. For sensitive substrates, cooling to 0 °C in an ice bath is recommended.

  • Quench the reaction (if necessary): Slowly add a saturated aqueous solution of NaHCO₃ to the reaction mixture with stirring until any gas evolution ceases. This will neutralize any remaining acidic reagents.

  • Phase separation: Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, add an appropriate organic solvent like ethyl acetate.

  • Wash the organic layer:

    • Wash the organic layer with saturated aqueous NaHCO₃ solution. Shake the separatory funnel gently and vent frequently. Separate the layers.

    • Wash the organic layer with brine. This helps to remove most of the water from the organic layer. Separate the layers.

  • Dry the organic layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes.

  • Filter and concentrate: Filter the drying agent and wash it with a small amount of the fresh organic solvent. Combine the filtrates and concentrate the solvent using a rotary evaporator at a moderate temperature (e.g., < 40°C).

Visualizations

experimental_workflow start Reaction Mixture quench Quench with Saturated NaHCO3 (0 °C) start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with Saturated NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo (< 40 °C) filter->concentrate product Crude Product concentrate->product

Caption: Mild aqueous workup workflow for silyl-protected prostaglandins.

troubleshooting_logic issue Product Degradation Observed workup During Aqueous Workup? issue->workup Yes chromatography During Chromatography? issue->chromatography No solution_workup Use Buffered Wash (e.g., sat. NaHCO3) Minimize Contact Time workup->solution_workup solution_chromatography Neutralize Silica Gel (e.g., with Et3N) Use Less Polar Eluent chromatography->solution_chromatography

Caption: Troubleshooting logic for silyl ether degradation.

References

Latanoprost Isomer Analysis: A Technical Support Center for Optimal Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of latanoprost (B1674536) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of latanoprost from its critical isomers, such as the 15(S)-epimer and the 5,6-trans isomer, using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when separating latanoprost isomers by HPLC?

The most frequently reported issues are poor peak resolution, peak tailing, and peak fronting. These problems can compromise the accuracy and reproducibility of quantification, which is critical for ensuring the purity, stability, and quality of latanoprost in pharmaceutical formulations.[1][2] The presence of isomers can significantly impact the drug's efficacy and safety profile.

Q2: What causes poor peak resolution between latanoprost and its isomers?

Poor resolution is often a result of suboptimal chromatographic conditions. The primary factors include an inappropriate choice of stationary phase (column) or mobile phase composition, which fails to exploit the subtle differences in polarity and stereochemistry between the isomers.[3]

Q3: My latanoprost peak is tailing. What are the likely causes?

Peak tailing for an acidic compound like latanoprost is commonly caused by secondary interactions between the analyte and the stationary phase.[1][4] Key contributors to this issue include:

  • Secondary Silanol (B1196071) Interactions: The negatively charged carboxylate group of latanoprost can interact with residual silanol groups on the silica-based column packing material, leading to a secondary, undesirable retention mechanism that causes peak tailing.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is near or above the pKa of latanoprost's carboxylic acid (approximately 4.88), the analyte will be ionized.[4] This ionized form interacts strongly with silanol groups, resulting in significant tailing.[4]

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion.[2][4]

  • Column Degradation or Contamination: The accumulation of contaminants on the column can also lead to poor peak shape.[4]

Q4: I am observing peak fronting. What could be the reason?

Peak fronting, where the peak is broader in the first half, can be caused by several factors:[5]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution on the column.[5][6]

  • Column Overload: Specifically, concentration overload, where the sample is too concentrated, can cause peak fronting.[2]

  • Column Collapse: A physical change in the column bed can also result in this issue.[5]

Q5: What type of HPLC column is recommended for latanoprost isomer separation?

The choice of column is critical for achieving baseline separation of latanoprost and its isomers.[7] Both normal-phase and reversed-phase methods have been successfully employed.

  • Normal-Phase HPLC: An amino (NH2) column has proven effective for the baseline separation of latanoprost from its 15(S)- and 5,6-trans isomers.[7][8]

  • Reversed-Phase HPLC: For reversed-phase methods, a modern, high-purity, end-capped silica (B1680970) column is recommended to minimize secondary silanol interactions.[4] A combination of a chiral column and a cyano column has also been used to separate a wider range of related substances, including geometric and optical isomers.[9][10]

Troubleshooting Guides

Guide 1: Improving Poor Peak Resolution

If you are experiencing inadequate separation between latanoprost and its isomers, follow these steps:

  • Optimize the Mobile Phase:

    • For Normal-Phase HPLC: Adjust the ratio of the non-polar and polar solvents. A typical mobile phase consists of heptane, 2-propanol, and acetonitrile (B52724).[7][8] Small additions of water can also influence selectivity.[7][8]

    • For Reversed-Phase HPLC: Modify the mobile phase pH. For an acidic compound like latanoprost, a lower pH (e.g., around 3.0) will suppress the ionization of the carboxylic acid group, reducing interactions with silanol groups and improving peak shape.[4] You can also experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their proportions.

  • Select an Appropriate Column:

    • If using a reversed-phase method and still facing resolution issues, consider switching to a normal-phase method with an amino column, which has demonstrated good selectivity for latanoprost isomers.[7]

    • For complex mixtures with multiple isomers and degradation products, a combined system of a chiral and a cyano column in a reversed-phase setup can provide enhanced separation.[9][10]

  • Adjust Temperature and Flow Rate:

    • Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[11]

    • Optimizing the column temperature can also affect selectivity and efficiency.[3]

Guide 2: Resolving Peak Tailing

Peak tailing can be systematically addressed using the following workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa of Latanoprost (~4.88)? start->check_ph adjust_ph Adjust Mobile Phase pH to ~3.0 check_ph->adjust_ph No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes adjust_ph->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_column Is the Column Old or Contaminated? check_overload->check_column No reduce_conc->check_column flush_column Flush or Replace the Column check_column->flush_column Yes end Peak Tailing Resolved check_column->end No flush_column->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Guide 3: Addressing Peak Fronting

To resolve issues with peak fronting, consider the following:

  • Check Sample Solubility: Ensure your sample is completely dissolved in the mobile phase. If necessary, reduce the sample concentration or choose a stronger solvent for sample preparation that is still compatible with your mobile phase.[5][6]

  • Reduce Sample Load: Decrease the injection volume or the concentration of your sample to avoid column overload.[2]

  • Inspect the Column: A void at the column inlet can cause peak fronting. If suspected, reversing the column for a flush (if permitted by the manufacturer) or replacing the column may be necessary.[5]

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Isomer Separation

This method is effective for achieving baseline separation of latanoprost, 15(S)-latanoprost, and 5,6-trans-latanoprost.[7][8]

  • Objective: To achieve baseline separation of latanoprost and its key isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Stationary Phase: Luna NH2 column (250 mm x 4.6 mm, 5 µm particle size).[7][8]

    • Mobile Phase: n-heptane–2-propanol–acetonitrile 93:6:1 (v/v), with the addition of 0.5 mL/L of water.[7][8]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25°C.[7]

    • Detection: UV at 210 nm.[7]

    • Injection Volume: 20 µL.[7]

  • Sample Preparation: Dissolve an appropriate amount of the latanoprost bulk substance or sample in the mobile phase to achieve a suitable concentration for analysis.

  • Data Analysis: Identify and quantify the peaks corresponding to latanoprost and its isomers based on their retention times, which are determined by injecting standard solutions of each compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Latanoprost Sample in Mobile Phase inject Inject 20 µL onto NH2 Column dissolve->inject separate Isocratic Elution with Heptane/IPA/ACN/Water inject->separate detect UV Detection at 210 nm separate->detect identify Identify Peaks by Retention Time detect->identify quantify Quantify Isomers identify->quantify

Caption: Normal-Phase HPLC Workflow for Latanoprost Isomer Separation.

Protocol 2: Reversed-Phase HPLC with Combined Chiral and Cyano Columns

This advanced method is suitable for the simultaneous quantification of latanoprost and multiple related substances, including isomers and degradation products.[9][10]

  • Objective: To simultaneously quantify latanoprost and six related substances in eye drops.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Stationary Phase: A combined system of a chiral column and a cyano column.[9][10]

    • Mobile Phase: A reverse-phase gradient elution using a mixture of water, acetonitrile, and orthophosphoric acid.[9][10]

    • Detection: UV at 210 nm.[9]

  • Sample Preparation: Dilute the latanoprost eye drop formulation with the mobile phase to a concentration within the linear range of the assay.

Quantitative Data

The following tables summarize key performance data for different analytical methods used for latanoprost and its isomers.

Table 1: Performance Data for Normal-Phase HPLC Method

ParameterValue
Linearity Range (µg/mL)1 - 100
Limit of Detection (LOD) (µg/mL)0.2
Limit of Quantitation (LOQ) (µg/mL)0.6
Recovery (%)98.0 - 102.0

Data sourced from validation studies of similar prostaglandin (B15479496) analogs.

Table 2: Performance Data for UPLC-MS Method for Isomer Quantification

Parameter5,6-trans-Latanoprost15(S)-Latanoprost
Linearity Range (ng/mL)1 - 1001 - 100
Limit of Quantitation (pg/mL)33
Average Recovery (%)96.5095.22
RSD of Recovery (%)1.992.34

Data sourced from a study on the determination of stereoisomers in latanoprost eye drops.

Table 3: Performance Data for Combined Column Reversed-Phase HPLC Method

ParameterLatanoprostRelated Substances
Linearity Range40–60 µg/mL0.05–2.77 µg/mL
Correlation Coefficient (r)0.999>0.999
Limit of Detection (LOD)0.025 µg/mLNot specified
Limit of Quantitation (LOQ)0.35 µg/mLNot specified
Recovery (%)98.0–102.090.0–110.0

Data sourced from a study on the quantification of latanoprost and related substances.[9][10]

References

Stability of Latanoprost tris(triethylsilyl) ether in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Latanoprost tris(triethylsilyl) ether in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a silyl-protected derivative of Latanoprost, a prostaglandin (B15479496) F2α analog used in the treatment of glaucoma. In synthetic organic chemistry, it serves as a key intermediate or precursor in the multi-step synthesis of Latanoprost. The triethylsilyl (TES) groups protect the hydroxyl functionalities of the Latanoprost molecule, allowing for selective chemical transformations on other parts of the molecule.

Q2: How stable are triethylsilyl (TES) ethers in general?

A2: Triethylsilyl (TES) ethers are among the more labile silyl (B83357) protecting groups. Their stability is significantly influenced by the reaction conditions, particularly the pH and the presence of nucleophiles. Generally, the stability of common silyl ethers to acidic hydrolysis follows the trend: TMS (trimethylsilyl) < TES < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[1] This means that TES ethers are more susceptible to removal under acidic conditions than the bulkier silyl ethers like TBS or TIPS.

Q3: What factors can influence the stability of this compound in a solvent?

A3: Several factors can impact the stability of this compound:

  • Solvent Type: Protic solvents (e.g., alcohols like methanol (B129727) and ethanol, and water) can facilitate the hydrolysis of the silyl ether bonds, especially in the presence of acid or base catalysts.[2] Aprotic solvents (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile) are generally less prone to causing degradation, provided they are anhydrous.

  • pH of the Solution: The compound is highly sensitive to acidic and basic conditions. Both strong acids and bases will catalyze the cleavage of the TES groups.

  • Water Content: The presence of water, even in trace amounts, in a solvent can lead to the hydrolysis of the silyl ether bonds.

  • Temperature: Higher temperatures will accelerate the rate of degradation in the presence of destabilizing factors like moisture or residual acid/base.

  • Presence of Nucleophiles: Strong nucleophiles, particularly fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF), will readily cleave the Si-O bond.[3][4]

Q4: Which solvents are recommended for short-term storage or for conducting reactions with this compound?

A4: For short-term handling and reactions where the integrity of the TES groups is crucial, anhydrous aprotic solvents are recommended. These include:

It is critical to use high-purity, anhydrous grades of these solvents to minimize hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected deprotection of one or more TES groups during a reaction. Acidic or basic contaminants: Trace amounts of acid or base in reagents or on glassware. Wet solvents: Presence of water in the reaction solvent. Inherent instability: The TES group is known to be relatively labile.1. Ensure all glassware is thoroughly dried and, if necessary, base-washed and rinsed. 2. Use freshly distilled or commercially available anhydrous solvents. 3. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 4. Consider using a more robust silyl protecting group (e.g., TBS) if the reaction conditions are too harsh for TES ethers.
Formation of multiple products observed by TLC or HPLC analysis. Partial deprotection: Stepwise loss of the three TES groups leading to a mixture of mono-, di-, and fully deprotected Latanoprost. Isomerization: Potential for isomerization under certain conditions.1. Analyze the reaction mixture at different time points to monitor the progression of the deprotection. 2. Use a buffered system if the pH cannot be strictly controlled. 3. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions.
Low yield of the desired product after a reaction and work-up. Loss of compound during aqueous work-up: Hydrolysis of the TES groups during extraction with aqueous solutions. Adsorption onto silica (B1680970) gel: The polar nature of partially deprotected intermediates can lead to irreversible adsorption during column chromatography.1. Minimize contact with aqueous layers during work-up. Use brine washes and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate. 2. Consider using a non-aqueous work-up if possible. 3. For chromatography, consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent to reduce tailing and adsorption of basic compounds.
Inconsistent results between experimental runs. Variability in reagent or solvent quality: Differences in water content or impurities in solvents and reagents from different batches or suppliers.1. Standardize the source and quality of all solvents and reagents. 2. Routinely test solvents for water content. 3. Document all batch numbers of reagents used for traceability.

Experimental Protocols

Protocol for a Preliminary Stability Study of this compound

This protocol outlines a general method for assessing the stability of this compound in different solvents over time.

1. Materials and Reagents:

  • This compound (of known purity)

  • Anhydrous solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH)

  • Internal standard (e.g., a stable compound with a similar chromophore that does not react under the test conditions)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of the internal standard in anhydrous acetonitrile.

3. Sample Preparation for Stability Testing:

  • For each solvent to be tested (ACN, THF, DCM, MeOH), prepare a solution of this compound at a final concentration of 100 µg/mL.

  • Spike each solution with the internal standard to a final concentration of 50 µg/mL.

  • Prepare multiple aliquots for each solvent in sealed autosampler vials to be analyzed at different time points.

4. Storage Conditions:

  • Store the prepared samples at a controlled room temperature (e.g., 25 °C) and protected from light.

5. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water is typically used for the analysis of Latanoprost and its derivatives. A starting point could be 70:30 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

6. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard at each time point.

  • Plot the percentage of the initial concentration of this compound remaining against time for each solvent.

  • The rate of degradation can be determined from the slope of this plot.

Data Presentation

The following table structure should be used to summarize the quantitative data from the stability study.

Table 1: Stability of this compound in Different Solvents at 25 °C

Time (hours)% Remaining in Acetonitrile% Remaining in THF% Remaining in DCM% Remaining in Methanol
0100.0100.0100.0100.0
2
4
8
24
48

Note: The values in the table are placeholders and would be filled with experimental data.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_output Output stock_solution Prepare Stock Solution (1 mg/mL in ACN) test_solutions Prepare Test Solutions (100 µg/mL in various solvents + Internal Standard) stock_solution->test_solutions storage Store at 25°C (Protected from light) test_solutions->storage sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) storage->sampling hplc HPLC Analysis (C18 Column, UV 210 nm) sampling->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis stability_report Stability Report data_analysis->stability_report

Caption: Experimental workflow for the stability assessment of this compound.

Deprotection_Pathway LTTE Latanoprost tris(triethylsilyl) ether LDTE Latanoprost di(triethylsilyl) ether LTTE->LDTE - TES LMTE Latanoprost mono(triethylsilyl) ether LDTE->LMTE - TES L Latanoprost LMTE->L - TES

Caption: Stepwise deprotection pathway of this compound.

References

Common side products in the synthesis of prostaglandin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prostaglandin (B15479496) Synthesis Technical Support Center

Welcome to the technical support center for prostaglandin derivative synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Identification of Common Side Products

Question: I am seeing multiple spots on my TLC/peaks in my HPLC analysis after synthesizing a Prostaglandin E2 (PGE2) derivative. What are the most common side products I should be looking for?

Answer: During the synthesis of PGE2 and its derivatives, several common side products can form due to the molecule's inherent instability and the presence of multiple stereocenters. Key side products to investigate include:

  • Stereoisomers: The formation of incorrect stereoisomers is a frequent issue.

    • 15-epi-PGE2: Epimerization at the C-15 position is common, especially during the reduction of the C-15 ketone. This occurs because the reducing agent can attack from either face of the prostaglandin core structure. The 15(R)-epimer is often less biologically active than the desired 15(S)-epimer.

    • 8-iso-PGE2 (or ent-PGE2): Isomerization at the C-8 position can occur, leading to a cis-relationship between the two side chains at C-8 and C-12, which is thermodynamically more stable than the natural trans configuration.

    • 5,6-trans-PGE2: Isomerization of the C-5-C-6 double bond from the natural cis to the trans configuration can happen, particularly under acidic or thermal stress.

  • Degradation Products: PGE2 is sensitive to acidic and basic conditions, leading to degradation.

    • PGA2: Dehydration of the C-11 hydroxyl group under acidic conditions leads to the formation of Prostaglandin A2 (PGA2).

    • PGB2: Subsequent isomerization of PGA2, often promoted by base, results in the formation of the more stable Prostaglandin B2 (PGB2).

  • Reaction-Specific Byproducts:

    • Over-reduction/Oxidation Products: Depending on the specific reagents used (e.g., in the oxidation of the C-9 alcohol or reduction of the C-15 ketone), you may see byproducts resulting from incomplete or excessive reaction.

    • Protecting Group-Related Impurities: Incomplete removal of protecting groups or side reactions involving these groups can lead to complex impurity profiles.

A logical workflow for identifying an unknown impurity is a crucial first step in troubleshooting.

G start Impurity Detected (e.g., extra HPLC peak) lcms Analyze by LC-MS start->lcms mass_match Does Mass Match Expected Side Product? lcms->mass_match nmr Isolate Impurity & Perform 1D/2D NMR mass_match->nmr No confirm Confirm Structure with Reference Standard mass_match->confirm Yes structure Elucidate Structure nmr->structure no_match Characterize as Unknown Impurity structure->no_match re_evaluate Re-evaluate Reaction Conditions & Reagents no_match->re_evaluate confirm->re_evaluate

Caption: Troubleshooting workflow for impurity identification.

FAQ 2: Minimizing Epimerization at C-15

Question: My primary impurity is the 15-epi isomer. How can I improve the stereoselectivity of the C-15 ketone reduction?

Answer: The reduction of the C-15 keto group is a critical step where stereocontrol is paramount. The formation of the undesired 15(R)-epimer (15-epi) is a common challenge.

Troubleshooting Strategies:

  • Choice of Reducing Agent: The steric bulk of the reducing agent is crucial. Bulky reagents often provide better stereoselectivity by favoring hydride delivery from the less hindered face.

  • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can significantly enhance stereoselectivity by reducing the kinetic energy of the system, which amplifies the energetic difference between the two transition states leading to the S and R isomers.

  • Use of Chiral Auxiliaries or Catalysts: Employing chiral catalysts or auxiliaries can create a chiral environment around the ketone, directing the reducing agent to a specific face.

Quantitative Data on Reducing Agent Performance: The choice of reducing agent directly impacts the ratio of the desired 15(S) product to the 15(R) epimer. Below is a summary of typical ratios obtained for the reduction of a generic 15-keto-prostaglandin intermediate.

Reducing AgentTypical Reaction Temp.Typical 15(S) : 15(R) RatioReference
Sodium Borohydride (NaBH₄)0 °C to RT60 : 40General Knowledge
Zinc Borohydride (Zn(BH₄)₂)-40 °C to 0 °C85 : 15
L-Selectride®-78 °C> 95 : 5
Diisopinocampheylborane-25 °C> 98 : 2

Note: Ratios are illustrative and can vary based on the specific substrate and reaction conditions.

FAQ 3: Preventing Degradation to PGA and PGB Analogs

Question: During workup and purification, I'm observing the formation of what I believe are PGA2 and PGB2. How can I prevent this degradation?

Answer: The β-ketol system in the five-membered ring of PGE-series prostaglandins (B1171923) is highly susceptible to dehydration, especially under acidic or basic conditions, leading to PGA and PGB analogs.

Troubleshooting & Prevention Workflow:

Caption: Workflow to prevent PGE degradation.

Key Recommendations:

  • Maintain Neutral pH: During aqueous workups, use a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0) to avoid exposure to acidic or basic conditions.

  • Purification: Standard silica (B1680970) gel can be slightly acidic. If degradation is observed on the column, consider neutralizing the silica by pre-treating it with a solution of triethylamine (B128534) in the eluent system or use an alternative stationary phase like neutral alumina (B75360) or C18 reversed-phase silica.

  • Storage: Store purified prostaglandin derivatives in an inert solvent (e.g., ethanol, acetonitrile), under an inert atmosphere (argon or nitrogen), and at low temperatures (–20°C or –80°C) to prevent long-term degradation.

Experimental Protocols

Protocol 1: HPLC Method for Separation of PGE2 from Isomeric Impurities

This protocol provides a general method for the analytical separation of PGE2 from its common isomers.

Objective: To resolve PGE2, 15-epi-PGE2, 8-iso-PGE2, PGA2, and PGB2.

Methodology:

  • System: A standard HPLC system with a UV detector is required.

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.05% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with 25% B.

    • Linear gradient to 65% B over 20 minutes.

    • Hold at 65% B for 5 minutes.

    • Return to 25% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for PGE2 and epi-isomers). A secondary wavelength of 278 nm can be used for PGB2, which has a strong chromophore.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

Expected Elution Order (Typical): 8-iso-PGE2 -> PGE2 -> 15-epi-PGE2 -> PGA2 -> PGB2.

Signaling Pathway Visualization

Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs). The signaling pathway for PGE2 via the EP2/EP4 receptors, which leads to an increase in intracellular cyclic AMP (cAMP), is a common mechanism of action.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 Receptor EP2/EP4 Receptor PGE2->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Transcription) CREB->Response

Caption: PGE2 signaling pathway via EP2/EP4 receptors.

Overcoming challenges in the purification of silylated prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of silylated prostaglandins (B1171923).

Frequently Asked Questions (FAQs)

Q1: Why are prostaglandins silylated before purification?

A1: Prostaglandins are often silylated to protect their hydroxyl groups. This process, known as protection, replaces the acidic proton of the alcohol with a silyl (B83357) group, reducing the polarity and increasing the stability of the molecule under certain chromatographic conditions. Silylation also enhances the volatility of prostaglandins, which is crucial for analysis by gas chromatography (GC).[1][2][3][4][5][6]

Q2: Which silylating agent is most suitable for my prostaglandin (B15479496)?

A2: The choice of silylating agent depends on the desired stability of the silyl ether and the specific requirements of your synthetic route. Common silylating agents include Trimethylsilyl (TMS), Tert-butyldimethylsilyl (TBS/TBDMS), and Triisopropylsilyl (TIPS) chlorides or triflates. For enhanced reactivity, especially with hindered alcohols, silyl triflates are often preferred.[7][8] For gas chromatography-mass spectrometry (GC-MS) analysis, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular choice due to the volatility of its byproducts.[9]

Q3: What are the general steps for purifying silylated prostaglandins?

A3: A typical purification workflow involves:

  • Reaction Quench and Workup: Neutralize the reaction mixture and remove water-soluble byproducts.

  • Removal of Excess Silylating Agent and Byproducts: This can often be achieved by aqueous workup or a preliminary flash chromatography step.

  • Chromatographic Purification: Techniques like flash column chromatography or preparative thin-layer chromatography (TLC) are used to isolate the desired silylated prostaglandin.

  • Purity Analysis: Techniques such as TLC, HPLC, and GC-MS are used to assess the purity of the isolated compound.[10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of silylated prostaglandins.

Problem 1: Incomplete Silylation or Presence of Starting Material

Symptoms:

  • TLC analysis shows a spot corresponding to the starting prostaglandin.

  • GC-MS analysis indicates the presence of the unsilylated prostaglandin.

Possible Causes and Solutions:

Possible CauseSolution
Insufficient silylating agent Increase the molar equivalents of the silylating agent.
Presence of moisture Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Sterically hindered hydroxyl group Use a more reactive silylating agent, such as a silyl triflate (e.g., TBS-OTf).[7] Increase the reaction temperature or time.
Inadequate base Use a stronger, non-nucleophilic base like imidazole (B134444) or 2,6-lutidine.[7]
Problem 2: Hydrolysis of the Silyl Ether During Workup or Purification

Symptoms:

  • Appearance of a more polar spot on TLC, corresponding to the deprotected prostaglandin.

  • Reduced yield of the desired silylated product.

Possible Causes and Solutions:

Possible CauseSolution
Acidic workup conditions Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution) during workup. Avoid strong acids.[1]
Acidic silica (B1680970) gel for chromatography Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent.[12]
Protic solvents in chromatography Minimize the use of highly protic solvents like methanol (B129727) in the mobile phase if silyl ether lability is an issue.
Instability of the silyl ether Consider using a more robust silyl protecting group. The stability of silyl ethers generally increases with steric bulk (TMS < TES < TBS < TIPS < TBDPS).[4][6][13][14]

Relative Stability of Common Silyl Ethers

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS11
TES6410-100
TBS/TBDMS20,000~20,000
TIPS700,000100,000
TBDPS5,000,000~20,000
(Data sourced from multiple references)[4][6][13][14]
Problem 3: Difficulty in Separating the Silylated Prostaglandin from Byproducts

Symptoms:

  • Co-elution of the product with non-polar impurities during column chromatography.

  • Persistent impurity peaks in GC-MS or HPLC analysis.

Possible Causes and Solutions:

Possible CauseSolution
Excess silylating agent and its byproducts After the reaction, excess silylating agent can be quenched with methanol. Some byproducts, like siloxanes, can be removed by partitioning with a non-polar solvent like hexane (B92381) before chromatography. A preliminary filtration through a plug of silica gel can also be effective.[12]
Formation of multiple silylated species If the prostaglandin has multiple hydroxyl groups with similar reactivity, a mixture of partially and fully silylated products may form. To favor the desired product, carefully control the stoichiometry of the silylating agent and the reaction time. For selective protection, consider using a bulkier silylating agent that will preferentially react with less sterically hindered hydroxyl groups.[7]
Inadequate chromatographic resolution Optimize the solvent system for TLC and flash chromatography. A gradient elution may be necessary for complex mixtures.[12][15] For prostaglandins with subtle structural differences, such as isomers, specialized chromatographic techniques like reversed-phase HPLC may be required.[16]
Problem 4: Visualization of Silylated Prostaglandins on TLC Plates

Symptoms:

  • Silylated prostaglandin spots are not visible under UV light.

  • Difficulty in tracking the progress of the reaction or purification.

Possible Causes and Solutions:

Possible CauseSolution
Lack of a UV chromophore Silylated prostaglandins often lack a strong UV chromophore and will not be visible under a UV lamp unless the prostaglandin structure itself is UV active.[17][18]
Need for a chemical stain Use a chemical stain for visualization. Phosphomolybdic acid (PMA) stain is a good general-purpose stain for many organic compounds, including silylated prostaglandins.[18][19][20] Potassium permanganate (B83412) (KMnO4) stain can also be effective.[7][19]

Common TLC Stains for Silylated Prostaglandins

StainPreparationVisualization
Phosphomolybdic Acid (PMA) 10 g of phosphomolybdic acid in 100 mL of ethanol.Dip the TLC plate in the solution and heat gently with a heat gun. Spots appear as dark green or blue against a yellow-green background.[18][20]
Potassium Permanganate (KMnO4) 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.Dip the TLC plate in the solution. Spots appear as yellow or brown against a purple background.[7][19]

Experimental Protocols

Protocol 1: General Procedure for Silylation of a Prostaglandin (TBS Protection)
  • Dissolve the prostaglandin (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude silylated prostaglandin.

Protocol 2: General Procedure for Deprotection of a TBS-Silyl Ether
  • Dissolve the TBS-protected prostaglandin (1.0 eq.) in tetrahydrofuran (B95107) (THF).

  • Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.5 eq.).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the deprotected prostaglandin by flash column chromatography if necessary.[21]

Visualizations

Prostaglandin Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a silylated prostaglandin.

Prostaglandin Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product synthesis Prostaglandin Starting Material silylation Silylation Reaction (e.g., TBS-Cl, Imidazole, DMF) synthesis->silylation Protection workup Aqueous Workup (Quench, Extraction, Drying) silylation->workup Reaction Mixture chromatography Flash Column Chromatography (Silica Gel, Gradient Elution) workup->chromatography Crude Product purity_check Purity Analysis (TLC, HPLC, GC-MS) chromatography->purity_check Purified Fractions final_product Pure Silylated Prostaglandin purity_check->final_product Verified Purity

Caption: A general workflow for prostaglandin silylation and purification.

Troubleshooting Logic for Low Yield of Silylated Prostaglandin

This decision tree outlines a logical approach to troubleshooting low yields during the purification of silylated prostaglandins.

Troubleshooting Low Yield start Low Yield of Silylated Prostaglandin check_reaction Was the silylation reaction complete? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No hydrolysis Product Hydrolysis check_reaction->hydrolysis Yes, but yield dropped after workup purification_loss Loss during Purification check_reaction->purification_loss Yes, but yield dropped after chromatography solution_reaction Optimize reaction conditions: - Increase silylating agent - Use anhydrous conditions - Change base or solvent incomplete->solution_reaction solution_hydrolysis Modify workup and purification: - Use neutral/basic wash - Deactivate silica gel - Use a more stable silyl group hydrolysis->solution_hydrolysis solution_purification Optimize chromatography: - Adjust solvent polarity - Use gradient elution - Check for product decomposition on silica purification_loss->solution_purification

Caption: A decision tree for troubleshooting low yields in silylated prostaglandin purification.

Prostaglandin E2 (PGE2) Signaling Pathway

This diagram illustrates the primary signaling pathways activated by Prostaglandin E2 (PGE2) through its receptors (EP1-EP4).

PGE2 Signaling Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Activation Gq->PLC AC_inc Adenylate Cyclase (Increased cAMP) Gs->AC_inc AC_dec Adenylate Cyclase (Decreased cAMP) Gi->AC_dec Ca_inc Increased Intracellular Ca2+ PLC->Ca_inc PKA PKA Activation AC_inc->PKA

Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2).[2][22][23][24][25]

References

Technical Support Center: Enhancing the Selectivity of Silyl Ether Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for silyl (B83357) ether deprotection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges in selectively cleaving silyl ether protecting groups.

Troubleshooting Guides

Issue: Incomplete or Slow Deprotection

If you are observing incomplete consumption of your starting material or a sluggish reaction, consider the following troubleshooting steps.

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed check_reagent 1. Verify Reagent Quality & Stoichiometry start->check_reagent monitor Monitor by TLC check_reagent->monitor If still incomplete increase_temp 2. Increase Reaction Temperature increase_temp->monitor increase_time 3. Extend Reaction Time increase_time->monitor stronger_reagent 4. Switch to a More Potent Reagent stronger_reagent->monitor monitor->increase_temp No Progress monitor->increase_time Slow Progress monitor->stronger_reagent Still Incomplete complete Reaction Complete monitor->complete Success

Caption: A logical workflow for troubleshooting incomplete silyl ether deprotection.

  • Verify Reagent Quality :

    • Fluoride-Based Reagents (e.g., TBAF): Tetrabutylammonium fluoride (B91410) (TBAF) is hygroscopic. The presence of water can alter its reactivity.[1] For sensitive substrates, using a fresh bottle of anhydrous TBAF solution (typically 1M in THF) is recommended. If issues persist, consider preparing anhydrous TBAF or using alternative fluoride sources like HF-Pyridine or Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F).[1]

    • Acidic/Basic Reagents: Ensure the acid or base has not degraded over time. Check the concentration and purity of the reagent.

  • Optimize Reaction Conditions :

    • Temperature: For sluggish TBAF deprotections at room temperature, gently heating the reaction to 40-50 °C can often drive it to completion.[1]

    • Stoichiometry and Time: For robust silyl ethers like TIPS or TBDPS, an insufficient amount of reagent or a short reaction time may be the cause of incomplete deprotection.[1] Increase the equivalents of the deprotecting agent and/or extend the reaction time, while carefully monitoring the reaction's progress via Thin-Layer Chromatography (TLC).

  • Consider a Stronger Reagent :

    • If mild conditions fail, a more powerful reagent may be necessary. For particularly stable silyl ethers like TBDPS, HF-Pyridine is a highly effective, albeit hazardous, option.[1]

Issue: Loss of Selectivity

When you observe the cleavage of a more stable silyl ether while targeting a more labile one, or decomposition of other functional groups, use this guide.

Factors Influencing Selectivity

selectivity Achieving Selectivity sterics Steric Hindrance (Primary vs. Secondary/Tertiary) selectivity->sterics silyl_group Silyl Group Stability (e.g., TBS vs. TIPS) selectivity->silyl_group reagent Reagent Choice (Acid vs. Fluoride) selectivity->reagent conditions Reaction Conditions (Temp, Solvent, Time) selectivity->conditions

Caption: Key factors that govern the selective deprotection of silyl ethers.

  • Re-evaluate Reagent Choice :

    • The choice between acidic and fluoride-based conditions is critical for selectivity.

    • Acidic Conditions: Generally deprotect less sterically hindered silyl groups faster. The order of lability is typically TMS > TES > TBS > TIPS > TBDPS.[1][2][3] This makes acidic conditions ideal for removing a primary TBS ether in the presence of a secondary or tertiary TBS ether.[2][4]

    • Fluoride-Based Conditions: The cleavage rate is influenced by both sterics and electronics.[2] They are powerful and can cleave very stable silyl ethers.

  • Tune Reaction Conditions :

    • Milder Reagents: For removing a labile group (e.g., TES) in the presence of a more robust one (e.g., TBDMS), consider very mild acidic conditions like 5-10% formic acid in methanol (B129727).[5]

    • Controlled Conditions: Using a stoichiometric amount of reagent at a lower temperature can significantly enhance selectivity. For example, to remove a primary TBS group in the presence of a more hindered TIPS ether, mild acidic conditions like pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol are often effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general order of silyl ether stability?

A1: The stability of silyl ethers is crucial for planning selective deprotection strategies. The stability is primarily influenced by the steric bulk of the substituents on the silicon atom.[3][6]

Silyl GroupAbbreviationRelative Stability (Acidic Media)[2]Relative Stability (Basic Media)[2]
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS/TBDMS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Q2: How can I selectively deprotect a primary TBS ether in the presence of a secondary TIPS ether?

A2: This is a common scenario that leverages the difference in both steric hindrance and inherent stability. Mild acidic conditions are typically the best approach. Reagents like camphorsulfonic acid (CSA), p-toluenesulfonic acid (p-TsOH), or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (like methanol) at 0 °C or room temperature are often successful.[1][2] Acetic acid in a THF/water mixture is a very mild option that can also provide high selectivity, though reaction times may be longer.[2]

Q3: I need to remove a TES group but keep a TBDMS group intact. What conditions should I try?

A3: The TES group is significantly more labile than the TBDMS group. Several methods can achieve this transformation with high selectivity.

  • Formic Acid: A solution of 5-10% formic acid in methanol provides excellent and selective deprotection of TES ethers in the presence of TBDMS ethers.[5]

  • DDQ: Catalytic amounts of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile/water can readily cleave TES and TBDMS ethers, but TES ethers are cleaved more easily.[7]

  • Specialized Reagents: Catecholborane with Wilkinson's catalyst can also be effective for this selective deprotection.[8]

Q4: My TBAF deprotection is not working on a TBDPS group. What are my options?

A4: TBDPS and TIPS groups are very stable and often require more forcing conditions for removal.[1]

  • HF-Pyridine (Olah's Reagent): This is a highly effective but hazardous reagent for cleaving robust silyl ethers. It should be used with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1]

  • TAS-F: Tris(dimethylamino)sulfonium difluorotrimethylsilicate is a more potent, anhydrous fluoride source that can be effective when TBAF fails.[1]

  • Elevated Temperature: Increasing the reaction temperature when using TBAF may be sufficient to cleave the TBDPS group, but be mindful of potential side reactions.

Q5: Can I selectively deprotect an alkyl silyl ether in the presence of an aryl silyl ether?

A5: Yes, this is possible. Aryl silyl ethers are generally more stable than alkyl silyl ethers under certain conditions.

  • Microwave-Assisted Acidic Hydrolysis: Using a mixture of acetic acid, THF, and water under microwave heating can deprotect alkyl TES and TBS ethers while leaving aryl silyl ethers and more robust alkyl silyl ethers (TIPS, TBDPS) intact.[9]

  • Catalytic LiOAc: Catalytic lithium acetate (B1210297) in moist DMF is a highly selective method for deprotecting silyl phenol (B47542) ethers while tolerating aliphatic silyl ethers.[8]

Key Experimental Protocols

Protocol 1: Selective Deprotection of a TES Ether with Formic Acid

This protocol is adapted from a method for the selective deprotection of triethylsilyl (TES) ethers in the presence of tert-butyldimethylsilyl (TBDMS) ethers.[5]

Reagents and Materials:

  • TES-protected substrate (containing a TBDMS ether)

  • Methanol (MeOH), anhydrous

  • Formic Acid (HCOOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve the silyl ether substrate (1.0 eq) in methanol to make a 0.1 M solution in a round-bottom flask.

  • Add formic acid (5-10% of the total volume, e.g., 0.5-1.0 mL for every 10 mL of MeOH).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica (B1680970) gel chromatography if necessary.

Substrate TypeReagent SystemTemp.TimeYieldSelectivity
Primary TES Ether5% HCOOH in MeOHRT1-2 hHighExcellent (TBDMS intact)[5]
Secondary TES Ether10% HCOOH in MeOHRT3-4 hHighExcellent (TBDMS intact)[5]
Protocol 2: Selective Deprotection of a Primary TBS Ether with Acetic Acid

This protocol is a general and mild method for cleaving less-hindered TBS ethers selectively.[2]

Reagents and Materials:

  • TBS-protected substrate (e.g., primary TBS, secondary TIPS)

  • Acetic Acid (AcOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve the silyl ether substrate (1.0 eq) in a 4:1:1 (v/v/v) mixture of acetic acid, THF, and water.

  • Stir the reaction at room temperature. Note: This reaction can be slow, sometimes requiring several hours to days.

  • Monitor the reaction progress carefully by TLC.

  • Once the desired level of deprotection is achieved, dilute the mixture with ethyl acetate.

  • Carefully neutralize the solution by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Target DeprotectionReagent SystemTemp.TimeOutcome
Primary TBS EtherAcOH/THF/H₂O (4:1:1)RT12-48 hSelective deprotection[2]
Secondary/Tertiary TBS EtherAcOH/THF/H₂O (4:1:1)RTVery slowGenerally stable
Protocol 3: Monitoring Deprotection by Thin-Layer Chromatography (TLC)

Real-time monitoring is essential for achieving selectivity, as it prevents over-reaction.[1]

TLC Monitoring Workflow

start Start Reaction spot_plate Spot TLC Plate: - Starting Material (SM) - Co-spot (C) - Reaction Mixture (R) start->spot_plate develop Develop Plate in Eluent spot_plate->develop visualize Visualize (UV, Stain) develop->visualize analyze Analyze Spots: - SM consumed? - Product formed? - Byproducts? visualize->analyze continue_rxn Continue Reaction (Take another time point) analyze->continue_rxn Incomplete quench Quench Reaction analyze->quench Complete continue_rxn->spot_plate

Caption: Workflow for monitoring a deprotection reaction using TLC.

Procedure:

  • Prepare the Eluent: Choose a solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) where the starting silyl ether has a higher Rf value than the more polar alcohol product.[1]

  • Spot the TLC Plate: On a TLC plate, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).

  • Develop and Visualize: Develop the plate in the eluent chamber. After development, visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate). The alcohol product will often stain more intensely.[1]

  • Interpret: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the reaction is progressing. Stop the reaction when the starting material is consumed to avoid unwanted side reactions.

References

Minimizing epimerization during the synthesis of latanoprost analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of latanoprost (B1674536) and its analogues, with a specific focus on minimizing epimerization at the C-15 position.

Frequently Asked Questions (FAQs)

Q1: What is C-15 epimerization in the context of latanoprost synthesis, and why is it a significant concern?

A1: C-15 epimerization refers to the inversion of the stereochemistry at the 15th carbon atom of the latanoprost molecule. The desired, biologically active form is the (15R)-epimer. During synthesis, the undesired (15S)-epimer, also known as 15-epi-latanoprost, can be formed. This is a major concern because the (15S)-epimer has significantly reduced biological activity as it does not bind as effectively to the prostaglandin (B15479496) F (FP) receptor. Therefore, its presence as a process-related impurity must be carefully controlled to ensure the efficacy and quality of the final drug product.

Q2: At which stage of the synthesis is C-15 epimerization most likely to occur?

A2: The most critical step for the formation of the C-15 epimer is the reduction of the C-15 ketone intermediate to form the secondary alcohol. A non-stereoselective reduction will inevitably lead to a mixture of the (15R) and (15S) epimers. Epimerization can also potentially occur during subsequent protection or deprotection steps if the C-15 hydroxyl group is not appropriately protected or if the reaction conditions are too harsh.

Q3: What are the primary factors that influence the stereoselectivity of the C-15 ketone reduction?

A3: The stereochemical outcome of the C-15 ketone reduction is highly dependent on several factors:

  • Choice of Reducing Agent: Bulky or chiral reducing agents are employed to favor the formation of the desired (15R)-epimer.

  • Reaction Temperature: Lower temperatures generally enhance stereoselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reduction, thereby affecting the diastereomeric ratio.

Q4: What is the role of protecting groups in minimizing epimerization?

A4: Protecting groups are essential for preventing unwanted side reactions at various functional groups during a multi-step synthesis.[1][2] In the synthesis of latanoprost analogues, appropriate protection of the hydroxyl groups, particularly at C-9 and C-11, is crucial before the C-15 ketone reduction. After the C-15 alcohol is formed with the correct stereochemistry, it may also be protected to prevent potential inversion in subsequent steps. The choice of protecting groups and the conditions for their removal must be carefully selected to avoid epimerization.[1]

Troubleshooting Guides

Problem 1: High levels of the 15(S)-epimer are detected after the reduction of the C-15 ketone.

Possible Cause 1: Non-optimal Reducing Agent

  • Question: The reducing agent I used (e.g., sodium borohydride) is not providing sufficient stereoselectivity. What are better alternatives?

  • Answer: For high stereoselectivity in the reduction of the 15-keto group in prostaglandin synthesis, sterically hindered or chiral reducing agents are recommended. Commonly used and effective reagents include L-selectride and (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Chloride). These reagents create a more sterically demanding environment around the carbonyl group, favoring hydride attack from a specific face to yield the desired (15R)-alcohol.

Possible Cause 2: Inappropriate Reaction Temperature

  • Question: My reaction is producing a nearly 1:1 mixture of epimers. Could the temperature be the issue?

  • Answer: Yes, temperature plays a critical role in stereoselectivity. Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity. It is crucial to perform the reduction at low temperatures, typically between -78 °C and -20 °C, depending on the specific reducing agent and substrate.

Possible Cause 3: Incorrect Solvent Choice

  • Question: Can the solvent affect the stereochemical outcome of the reduction?

  • Answer: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Non-coordinating, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are generally preferred for these reductions. It is advisable to consult literature for the optimal solvent for the specific reducing agent you are using.

Problem 2: The purified product still contains unacceptable levels of the 15(S)-epimer.

Question: My purification by standard column chromatography is not effectively separating the 15(R) and 15(S) epimers. What should I do? Answer: The 15(R) and 15(S) epimers are diastereomers with very similar physical properties, making their separation by standard silica (B1680970) gel chromatography challenging.[3] High-Performance Liquid Chromatography (HPLC), particularly normal-phase HPLC, is the most effective method for separating these isomers.[4][5] Utilizing a normal-phase column (e.g., an amino (NH2) column) with a non-polar mobile phase can achieve baseline separation.[4][5] It may be necessary to optimize the mobile phase composition to achieve the desired resolution.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Stereoselective C-15 Ketone Reduction

Reducing AgentAbbreviationTypical Reaction TemperatureExpected Outcome
L-Selectride® (Lithium tri-sec-butylborohydride)L-Selectride-78 °C to -40 °CGenerally provides good to excellent diastereoselectivity in favor of the (15R)-epimer.
(-)-B-Chlorodiisopinocamphenylborane(-)-DIP-Cl-30 °C to 0 °CA highly stereoselective chiral reducing agent, often yielding excellent diastereomeric excess for the (15R)-epimer.
Sodium Borohydride with a Chiral Catalyst (e.g., CBS)NaBH₄ + CBS-40 °C to -20 °CCan provide high enantioselectivity, but the diastereoselectivity may vary depending on the substrate and catalyst.
Sodium BorohydrideNaBH₄0 °C to room temperatureGenerally results in poor stereoselectivity, leading to a mixture of (15R) and (15S) epimers.

Note: The exact diastereomeric ratios are highly dependent on the specific substrate, solvent, and precise reaction conditions.

Experimental Protocols

Protocol 1: Stereoselective Reduction of a 15-Keto Intermediate using L-Selectride

Objective: To stereoselectively reduce the C-15 ketone of a prostaglandin intermediate to the (15R)-hydroxyl group.

Materials:

  • 15-keto prostaglandin intermediate (e.g., Corey lactone derivative)

  • Anhydrous tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Saturated aqueous sodium bicarbonate solution

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve the 15-keto intermediate in anhydrous THF under a nitrogen atmosphere in a flask equipped with a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC), which is typically 1-3 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution, followed by the very careful addition of 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Add saturated aqueous sodium thiosulfate solution to decompose any remaining peroxide.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analyze the crude product by ¹H NMR or HPLC to determine the diastereomeric ratio.

  • Purify the product by column chromatography or HPLC as required.

Protocol 2: HPLC Separation of Latanoprost and its 15(S)-Epimer

Objective: To separate and quantify latanoprost ((15R)-epimer) and 15-epi-latanoprost ((15S)-epimer) using normal-phase HPLC.[4][5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Amino (NH₂) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A mixture of n-heptane, 2-propanol, and acetonitrile. A typical starting ratio is 93:6:1 (v/v/v).[4][5] Small amounts of water (e.g., 0.05%) may be added to improve peak shape.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare individual standard solutions of pure latanoprost and 15(S)-latanoprost in the mobile phase at a known concentration (e.g., 10 µg/mL). Also, prepare a mixed standard solution containing both epimers to verify separation and determine retention times.

  • Sample Preparation: Dissolve a known amount of the synthesized crude or purified product in the mobile phase to a concentration within the linear range of the assay.

  • Injection: Inject the mixed standard solution to confirm the retention times and resolution between the two epimer peaks. The resolution should ideally be greater than 1.5 for accurate quantification.

  • Inject the sample solution.

  • Data Analysis: Identify the peaks for latanoprost and the 15(S)-epimer in the sample chromatogram based on the retention times from the standard injections. Quantify the amount of each epimer by comparing their respective peak areas to the standard curves.

Visualizations

Workflow for Stereoselective C-15 Ketone Reduction cluster_start Starting Material cluster_reaction Critical Reduction Step cluster_conditions Key Reaction Conditions cluster_outcome Reaction Outcome Start 15-Keto Prostaglandin Intermediate (e.g., Corey Lactone Derivative) Reaction Stereoselective Reduction Start->Reaction Desired Desired (15R)-Epimer (Latanoprost Analogue) Reaction->Desired High Diastereoselectivity Undesired Undesired (15S)-Epimer (15-epi-Latanoprost) Reaction->Undesired Low Diastereoselectivity ReducingAgent Reducing Agent (e.g., L-Selectride, (-)-DIP-Cl) ReducingAgent->Reaction Temperature Low Temperature (-78°C to -20°C) Temperature->Reaction Solvent Anhydrous Aprotic Solvent (e.g., THF) Solvent->Reaction

Caption: Workflow for Stereoselective C-15 Ketone Reduction.

Troubleshooting High 15(S)-Epimer Formation Start High 15(S)-Epimer Detected in Crude Product CheckTemp Was the reaction temperature strictly maintained below -20°C? Start->CheckTemp CheckReagent Is the reducing agent appropriate for stereoselection (e.g., L-Selectride, (-)-DIP-Cl)? CheckTemp->CheckReagent Yes TempHigh Increase cooling efficiency. Monitor internal temperature. CheckTemp->TempHigh No CheckSolvent Was an anhydrous aprotic solvent used? CheckReagent->CheckSolvent Yes ReagentBad Switch to a more stereoselective reducing agent. CheckReagent->ReagentBad No SolventBad Ensure solvent is anhydrous and appropriate for the reaction. CheckSolvent->SolventBad No Purify Proceed to Purification. Use Normal-Phase HPLC for effective epimer separation. CheckSolvent->Purify Yes

Caption: Troubleshooting High 15(S)-Epimer Formation.

References

Validation & Comparative

Comparative Stability of Silyl Ethers of Latanoprost: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical step in the synthesis and stabilization of active pharmaceutical ingredients. This guide provides a comparative analysis of the stability of trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers of latanoprost (B1674536), a prostaglandin (B15479496) F2α analog used in the treatment of glaucoma.

The hydroxyl groups of latanoprost are susceptible to undesired reactions during synthesis and storage. Silyl (B83357) ethers are commonly employed as temporary protecting groups for these hydroxyl moieties due to their ease of installation and removal under specific conditions. The stability of these silyl ethers is crucial and is primarily dictated by the steric bulk of the substituents on the silicon atom. This guide summarizes the relative stability of TMS, TES, and TBDMS ethers, provides detailed experimental protocols for their formation and cleavage, and visually represents their stability relationships.

Data on Comparative Stability

The general order of stability for these silyl ethers under both acidic and basic conditions is:

TMS < TES < TBDMS [4][5]

This trend is due to the increasing steric bulk of the alkyl groups on the silicon atom (methyl in TMS, ethyl in TES, and a combination of methyl and tert-butyl in TBDMS), which hinders the approach of nucleophiles or protons that would initiate cleavage of the silicon-oxygen bond.[1][2]

The following table summarizes the relative stability and common cleavage conditions for TMS, TES, and TBDMS ethers, which can be extrapolated to their derivatives of latanoprost.

Silyl EtherStructure of Silyl GroupRelative Stability (Acidic Conditions)Relative Stability (Basic Conditions)Common Cleavage Conditions
TMS (Trimethylsilyl)-Si(CH₃)₃1 (Least Stable)[5]1 (Least Stable)[5]Very mild acidic or basic conditions (e.g., K₂CO₃ in methanol, acetic acid in THF/water).[1]
TES (Triethylsilyl)-Si(CH₂CH₃)₃64[5]10-100[5]Mildly acidic conditions (e.g., acetic acid), fluoride (B91410) reagents (e.g., TBAF). Can be cleaved selectively in the presence of TBDMS.[6]
TBDMS (tert-Butyldimethylsilyl)-Si(CH₃)₂(C(CH₃)₃)20,000 (Most Stable)[5]20,000 (Most Stable)[5]Stronger acidic conditions (e.g., CSA in methanol) or fluoride reagents (e.g., TBAF in THF).[1][7]

Experimental Protocols

The following are general protocols for the formation (silylation) and cleavage (desilylation) of silyl ethers, which can be adapted for the hydroxyl groups of latanoprost.

Protocol 1: Silylation of Latanoprost Hydroxyl Groups

Objective: To protect the hydroxyl groups of latanoprost as TMS, TES, or TBDMS ethers.

Materials:

  • Latanoprost

  • Silylating agent:

    • For TMS ether: Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS)

    • For TES ether: Chlorotriethylsilane (TESCl)

    • For TBDMS ether: tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Base: Imidazole (B134444) or Triethylamine

  • Anhydrous solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

Procedure:

  • Dissolve latanoprost (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add the corresponding silyl chloride (TMSCl, TESCl, or TBDMSCl; 1.2 equivalents per hydroxyl group) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude silylated latanoprost by column chromatography on silica (B1680970) gel.

Protocol 2: Comparative Stability Study under Acidic Conditions

Objective: To compare the stability of TMS, TES, and TBDMS ethers of latanoprost under acidic conditions.

Materials:

  • TMS-, TES-, and TBDMS-protected latanoprost

  • Acidic solution: e.g., 1:1:1 mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water.[5]

  • Internal standard (for quantitative analysis)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare separate solutions of TMS-, TES-, and TBDMS-protected latanoprost of known concentration in THF.

  • Add a known amount of a suitable internal standard to each solution.

  • At time zero (t=0), inject an aliquot of each solution into the HPLC to determine the initial peak area ratio of the silylated latanoprost to the internal standard.

  • To each solution, add the acidic solution and maintain the reaction at a constant temperature (e.g., 25 °C).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture, quench with a saturated sodium bicarbonate solution, extract with an appropriate organic solvent, and inject into the HPLC.

  • Calculate the percentage of the remaining silyl ether at each time point by comparing the peak area ratio to the initial ratio at t=0.

  • Plot the percentage of remaining silyl ether versus time for each derivative to compare their rates of hydrolysis.

Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether of Latanoprost

Objective: To deprotect a TBDMS ether of latanoprost.

Materials:

  • TBDMS-protected latanoprost

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium (B1175870) Chloride solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • Dissolve the TBDMS-protected latanoprost in THF.

  • Add a 1 M solution of TBAF in THF (1.1 to 1.5 equivalents per silyl ether group) to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC.

  • Once the deprotection is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected latanoprost by column chromatography if necessary.

Visualizing Stability and Cleavage Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships in the stability of the silyl ethers and a general experimental workflow for their stability assessment.

G cluster_stability Relative Stability of Silyl Ethers cluster_conditions Cleavage Conditions TMS TMS-O-Latanoprost TES TES-O-Latanoprost TMS->TES Increasing Stability Mild_Acid_Base Mild Acidic/Basic Conditions TMS->Mild_Acid_Base Cleaved by TBDMS TBDMS-O-Latanoprost TES->TBDMS Increasing Stability Moderate_Acid_Fluoride Moderate Acidic/ Fluoride Conditions TES->Moderate_Acid_Fluoride Cleaved by Strong_Acid_Fluoride Stronger Acidic/ Fluoride Conditions TBDMS->Strong_Acid_Fluoride Cleaved by

Caption: Relative stability of silyl ethers of latanoprost.

G cluster_workflow Experimental Workflow for Stability Assessment Start Prepare Solutions of Silylated Latanoprost Add_Stress Add Acidic or Basic Solution Start->Add_Stress Incubate Incubate at Constant Temperature Add_Stress->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Plot % Remaining vs. Time Analyze->Data

Caption: Workflow for assessing the stability of latanoprost silyl ethers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Prostaglandin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in prostaglandin (B15479496) active pharmaceutical ingredients (APIs) and drug products are critical for ensuring their safety, efficacy, and stability. Cross-validation of analytical methods is a vital process in pharmaceutical development and quality control, providing documented evidence that a method is suitable for its intended purpose. This guide offers an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of prostaglandin impurities, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The choice between HPLC and GC-MS for impurity profiling is contingent on the physicochemical properties of the impurities and the API.[1][2] HPLC is generally the preferred method for non-volatile and thermally labile compounds, a category into which many prostaglandins (B1171923) and their degradation products fall.[2] Conversely, GC-MS is highly effective for the analysis of volatile and semi-volatile impurities.[2] The following table summarizes typical performance characteristics for each technique in the context of impurity profiling.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Commentary
Limit of Detection (LOD) 0.005% - 0.05% (relative to API)[1]0.01 ppm - 10 ppm (for residual solvents)[1]HPLC demonstrates high sensitivity for non-volatile impurities, while GC-MS excels in detecting trace levels of volatile compounds.[1]
Limit of Quantitation (LOQ) ~0.01% - 0.15% (relative to API)~0.03 ppm - 30 ppm (for residual solvents)The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) > 0.999[1]> 0.998[1]Both methods exhibit excellent linearity across a wide concentration range, which is essential for accurate quantification.[1]
Accuracy (% Recovery) 98% - 102%[1]95% - 105%[1]High accuracy is attainable with both techniques, ensuring the reliability of the reported impurity levels.[1]
Precision (%RSD) < 2.0%< 5.0%HPLC typically offers slightly better precision for the analysis of non-volatile compounds.
Specificity High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors.Very high, with mass spectrometry providing definitive identification.GC-MS offers superior specificity due to the detailed mass spectral data it generates.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the analysis of prostaglandin impurities using HPLC and GC-MS.

Stability-Indicating RP-HPLC Method for Prostaglandin E1 and its Impurities

This method is designed for the separation and quantification of Prostaglandin E1 (PGE1) and its primary degradation product, Prostaglandin A1 (PGA1).[3]

  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[3]

  • Column : Kromasil 5 C18 (250 × 4.6 mm id, 5 µm particle size).[3]

  • Mobile Phase : Acetonitrile and pH 3 phosphate (B84403) buffer (37:63, v/v).[3]

  • Flow Rate : 1.0 mL/min.

  • Detection : 205 nm for PGE1 and 230 nm for PGA1.[3]

  • Injection Volume : 20 µL.

  • Column Temperature : 25°C.

Validation of the HPLC Method:

ParameterProstaglandin E1 (PGE1)Prostaglandin A1 (PGA1)
Limit of Quantitation (LOQ) 3 µg/mL[3]0.5 µg/mL[3]
GC-MS Method for the Analysis of Prostaglandins

This method is suitable for the simultaneous determination of various prostaglandins after derivatization to increase their volatility.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4]

  • Column : DB-1 fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature : 280°C.

  • Oven Temperature Program : Initial temperature of 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 10 min.

  • Derivatization : Prostaglandins are converted to their methoxime-pentafluorobenzyl ester-trimethylsilyl ether derivatives prior to injection.

  • Ionization Mode : Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI).[4]

  • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

Mandatory Visualization

Logical Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of analytical methods for prostaglandin impurities, ensuring the reliability and comparability of results between different techniques.

Cross-Validation Workflow cluster_planning 1. Planning and Protocol Development cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis and Comparison cluster_conclusion 4. Conclusion and Reporting define_impurities Define Prostaglandin Impurities of Interest select_methods Select Analytical Methods for Cross-Validation (e.g., HPLC, GC-MS) define_impurities->select_methods develop_protocol Develop Cross-Validation Protocol select_methods->develop_protocol prepare_samples Prepare Standard and Spiked Samples develop_protocol->prepare_samples analyze_hplc Analyze Samples using Validated HPLC Method prepare_samples->analyze_hplc analyze_gcms Analyze Samples using Validated GC-MS Method prepare_samples->analyze_gcms collect_data Collect and Process Data from Both Methods analyze_hplc->collect_data analyze_gcms->collect_data compare_results Compare Results (Accuracy, Precision, Linearity, etc.) collect_data->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis evaluate_equivalence Evaluate Method Equivalence or Bias statistical_analysis->evaluate_equivalence document_findings Document Findings in a Validation Report evaluate_equivalence->document_findings Prostaglandin Signaling Pathway prostaglandin Prostaglandin receptor GPCR prostaglandin->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

Comparison of different silylating agents for prostaglandin protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of prostaglandins (B1171923), the effective protection of their hydroxyl and carboxyl groups is a critical step, particularly for gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of common silylating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for your analytical needs.

Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes. Their analysis is crucial for understanding inflammation, pain, and various other biological functions. Due to their low volatility and thermal instability, derivatization is a necessary prerequisite for their analysis by GC-MS. Silylation, the process of replacing active hydrogens in hydroxyl and carboxyl groups with a trialkylsilyl group, is the most common derivatization technique employed for this purpose. This guide will delve into a comparison of various silylating agents, their performance, and the relevant experimental protocols.

Comparison of Common Silylating Agents

The choice of silylating agent can significantly impact the efficiency of derivatization, the stability of the resulting derivatives, and the overall success of the GC-MS analysis. The most commonly used silylating agents for prostaglandin (B15479496) protection are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Other reagents, such as those that introduce bulkier silyl (B83357) groups like tert-butyldimethylsilyl (TBDMS), are also utilized for specific applications.

Silylating AgentKey Features & PerformanceCommon Applications & Notes
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)- High Volatility of By-products: The primary by-product, N-methyltrifluoroacetamide, is highly volatile, which minimizes interference in the chromatogram. - High Silylating Power: MSTFA is a strong silylating agent, capable of derivatizing even sterically hindered hydroxyl groups. Its silylating power can be further enhanced with catalysts like ammonium (B1175870) iodide and ethanethiol. - Clean Reactions: MSTFA reactions typically do not produce by-products that can damage the GC column.- Widely used for the derivatization of a broad range of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) which are structurally related to prostaglandins. - Often used in a two-step derivatization process for prostaglandins, following methoximation of the ketone groups.
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)- Effective Silylating Agent: BSTFA is a powerful silylating agent with similar reactivity to MSTFA for many compounds. - Less Volatile By-products: The by-products of BSTFA are less volatile than those of MSTFA, which can sometimes lead to interfering peaks in the chromatogram.- A common alternative to MSTFA for the trimethylsilylation of various functional groups. - For some compounds with high molecular mass, BSTFA may not produce a characteristic fragmentation pattern in MS analysis.[1][2][3]
TBDMS-based reagents (e.g., MTBSTFA)- Formation of Stable Derivatives: Tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than trimethylsilyl (B98337) (TMS) ethers, offering advantages during sample preparation and analysis. - Steric Hindrance: The bulkiness of the TBDMS group can lead to selective silylation of less sterically hindered hydroxyl groups. However, for compounds with sterically hindered sites, MTBSTFA may result in low or no signal.[1][2][3]- Useful when enhanced stability of the derivative is required. - The choice between TMS and TBDMS derivatization often depends on the specific prostaglandin and the analytical requirements.

Experimental Protocols

The successful derivatization of prostaglandins for GC-MS analysis typically involves a two-step process: methoximation to protect the ketone groups, followed by silylation of the hydroxyl and carboxyl groups. This approach prevents the formation of multiple derivatives from the tautomeric forms of the keto-prostaglandins.

Detailed Two-Step Derivatization Protocol for Prostaglandin Analysis

This protocol is a general guideline and may require optimization for specific prostaglandins and instrumentation.

Materials:

  • Prostaglandin standard or sample extract

  • Methoxyamine hydrochloride (MOX) solution (e.g., 20 mg/mL in anhydrous pyridine)

  • Silylating agent (e.g., MSTFA or BSTFA, with or without 1% TMCS as a catalyst)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Heating block or oven

  • GC-MS vials with caps

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Ensure the prostaglandin sample is dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Methoximation:

    • To the dried sample in a GC-MS vial, add 50 µL of the methoxyamine hydrochloride solution.

    • Cap the vial tightly and vortex to dissolve the sample.

    • Heat the vial at 60°C for 1 hour to convert the ketone groups to methoximes.[4]

    • After heating, cool the vial to room temperature.

  • Silylation:

    • To the methoximated sample, add 50 µL of the silylating agent (e.g., MSTFA).

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 60°C for 30 minutes to complete the silylation of hydroxyl and carboxyl groups.[5]

    • After heating, cool the vial to room temperature.

  • GC-MS Analysis:

    • The derivatized sample is now ready for injection into the GC-MS system.

Note: The stability of TMS derivatives can be limited. It is recommended to analyze the samples as soon as possible after derivatization.[6]

Visualizing the Prostaglandin Biosynthesis Pathway and Analytical Workflow

To provide a clearer understanding of the context in which prostaglandin derivatization is performed, the following diagrams illustrate the prostaglandin biosynthesis pathway and a typical experimental workflow for prostaglandin analysis.

Prostaglandin_Biosynthesis_Pathway Prostaglandin Biosynthesis Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 Cyclooxygenase (COX-1/COX-2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase PGI2 Prostacyclin (PGI2) PGH2->PGI2 PGI Synthase TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA Synthase

Caption: Prostaglandin Biosynthesis Pathway.

Prostaglandin_Analysis_Workflow Experimental Workflow for Prostaglandin Analysis by GC-MS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample (e.g., plasma, tissue) Extraction Solid-Phase Extraction (SPE) Biological_Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Methoximation Methoximation (MOX) Evaporation->Methoximation Silylation Silylation (e.g., MSTFA) Methoximation->Silylation GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Silylation->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: GC-MS Analysis Workflow.

Conclusion

The selection of an appropriate silylating agent is a critical decision in the analytical workflow for prostaglandins. MSTFA is a highly effective and widely used reagent due to the high volatility of its by-products and its strong silylating power. BSTFA presents a viable alternative, though potential interference from its by-products should be considered. For applications requiring enhanced derivative stability, TBDMS-based reagents are a valuable option, with the caveat of potential steric hindrance issues. The provided two-step derivatization protocol offers a robust starting point for the successful analysis of prostaglandins by GC-MS. By carefully considering the properties of each silylating agent and optimizing the experimental protocol, researchers can achieve reliable and accurate quantification of these important biological molecules.

References

A Comparative Benchmarking of Latanoprost Synthesis: Corey's Landmark Route Versus Modern Organocatalytic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a critical comparison of synthetic routes to the prostaglandin (B15479496) analogue latanoprost (B1674536), benchmarking modern, streamlined syntheses against the seminal work of E.J. Corey. We present a detailed analysis of key performance indicators, complete experimental protocols for pivotal reactions, and visual representations of the synthetic strategies to aid in the evaluation and selection of the most efficient and practical approach for laboratory and industrial-scale production.

Latanoprost, a potent prostaglandin F2α analogue, is a first-line treatment for glaucoma and ocular hypertension. Its complex stereochemical architecture has made it a challenging and enduring target for synthetic organic chemists. The foundational total synthesis of prostaglandins (B1171923) by E.J. Corey and his group in 1969 laid the groundwork for accessing this class of molecules, including latanoprost.[1][2][3] However, in the ensuing decades, the drive for greater efficiency, stereocontrol, and sustainability has led to the development of innovative new routes. This guide focuses on comparing Corey's classical approach with contemporary organocatalytic and "pot-economical" syntheses developed by the research groups of Hayashi and Aggarwal.

Executive Summary of Synthetic Routes

The table below summarizes the key quantitative metrics for the different synthetic strategies, offering a direct comparison of their overall efficiency.

MetricE.J. Corey's Synthesis (PGF2α)Hayashi's Organocatalytic Synthesis (2023)Aggarwal's Organocatalytic Synthesis (2015)
Overall Yield Not explicitly stated for latanoprost, but the PGF2α synthesis is multi-step with moderate overall yield.24%[4][5][6]30-42% from key bicyclic enal intermediate[7]
Number of Steps ~17 steps to PGF2α[3]6 "pots" (a sequence of reactions in the same vessel)[4][5][6]8 steps from a key bicyclic enal intermediate[7]
Key Intermediate Corey LactoneSubstituted CyclopentanoneBicyclic Enal
Key Reactions Diels-Alder, Baeyer-Villiger Oxidation, Iodolactonization, Wittig, Horner-Wadsworth-EmmonsKrische Allylation, Organocatalytic Michael Addition, Mukaiyama Aldol (B89426) Reaction, Olefin MetathesisOrganocatalytic Aldol Reaction, Stahl Oxidation, Horner-Wadsworth-Emmons
Stereocontrol Substrate-controlled, resolution of enantiomersCatalyst and reagent-controlledCatalyst-controlled

Strategic Comparison of the Synthetic Pathways

The fundamental difference between the classical and modern approaches lies in the strategy for constructing the stereochemically rich cyclopentane (B165970) core of latanoprost.

E.J. Corey's Bicyclo[2.2.1]heptane Approach

Corey's elegant synthesis commences with a Diels-Alder reaction to establish the bicyclo[2.2.1]heptane framework. This rigid bicyclic system serves as a stereochemical template, allowing for controlled functionalization of the cyclopentane ring. Key transformations include a Baeyer-Villiger oxidation to form a lactone, followed by an iodolactonization to install the requisite stereocenters. The two side chains are then appended using well-established methodologies: the Horner-Wadsworth-Emmons reaction for the ω-chain and a Wittig reaction for the α-chain. While groundbreaking and demonstrating exceptional control of stereochemistry, this linear sequence involves numerous steps and the need for resolution of enantiomers.[1][2][3]

Corey_Synthesis Start Bicyclo[2.2.1]heptadiene DielsAlder Diels-Alder Reaction Start->DielsAlder BicyclicIntermediate Bicyclic Intermediate DielsAlder->BicyclicIntermediate BaeyerVilliger Baeyer-Villiger Oxidation BicyclicIntermediate->BaeyerVilliger CoreyLactonePrecursor Corey Lactone Precursor BaeyerVilliger->CoreyLactonePrecursor Iodolactonization Iodolactonization CoreyLactonePrecursor->Iodolactonization CoreyLactone Corey Lactone Iodolactonization->CoreyLactone OmegaChain ω-Chain Addition (HWE) CoreyLactone->OmegaChain LatanoprostBackbone Latanoprost Backbone OmegaChain->LatanoprostBackbone AlphaChain α-Chain Addition (Wittig) FinalSteps Final Modifications AlphaChain->FinalSteps LatanoprostBackbone->AlphaChain Latanoprost Latanoprost FinalSteps->Latanoprost

Corey's Synthetic Strategy for Prostaglandins.
Hayashi's "Pot-Economical" Organocatalytic Synthesis

A recent advancement from the Hayashi group employs a "pot-economical" strategy, where multiple reaction steps are performed sequentially in the same reaction vessel, minimizing purification and handling.[4][5][6] This approach constructs the cyclopentane core through a key organocatalyst-mediated Michael reaction and a subsequent intramolecular Mukaiyama aldol reaction.[4][5][6] The ω-chain is introduced early via a Krische allylation, and the α-chain is installed using olefin metathesis. This convergent and highly stereoselective route significantly reduces the number of separate operations.[4][5][6]

Hayashi_Synthesis Start Simple Starting Materials Pot1 Pot 1: Krische Allylation Start->Pot1 Pot2 Pot 2: Olefin Metathesis, Silyl (B83357) Protection, Hydrogenolysis Pot1->Pot2 Pot3 Pot 3: Organocatalytic Michael Addition Pot2->Pot3 Pot4 Pot 4: Intramolecular Mukaiyama Aldol, Elimination Pot3->Pot4 Pot5 Pot 5: Michael Addition of Vinyl Cuprate Pot4->Pot5 Pot6 Pot 6: Olefin Metathesis, Reduction, Deprotection Pot5->Pot6 Latanoprost Latanoprost Pot6->Latanoprost

Hayashi's Six-Pot Synthesis of Latanoprost.
Aggarwal's Organocatalytic Approach via a Bicyclic Enal

The Aggarwal group has developed a concise synthesis that hinges on the organocatalytic dimerization of succinaldehyde (B1195056) to form a key bicyclic enal intermediate.[7] This intermediate is then elaborated to latanoprost in a limited number of steps. A key feature of this route is the efficient construction of the core structure with high enantioselectivity, driven by the chiral organocatalyst. The side chains are subsequently introduced using modern synthetic methods.[7]

Aggarwal_Synthesis Succinaldehyde Succinaldehyde Organocatalysis Organocatalytic Aldol Reaction Succinaldehyde->Organocatalysis BicyclicEnal Bicyclic Enal Organocatalysis->BicyclicEnal SideChain1 ω-Side Chain Installation BicyclicEnal->SideChain1 Intermediate1 Functionalized Intermediate SideChain1->Intermediate1 SideChain2 α-Side Chain Installation (HWE) Intermediate1->SideChain2 LatanoprostPrecursor Latanoprost Precursor SideChain2->LatanoprostPrecursor FinalSteps Final Steps LatanoprostPrecursor->FinalSteps Latanoprost Latanoprost FinalSteps->Latanoprost

Aggarwal's Organocatalytic Route to Latanoprost.

Experimental Protocols for Key Reactions

Corey's Synthesis: Horner-Wadsworth-Emmons Reaction for ω-Chain Installation

This reaction is a pivotal step in the Corey synthesis for attaching the ω-side chain to the Corey lactone-derived aldehyde.

Procedure: To a solution of the phosphonate (B1237965) reagent (dimethyl (2-oxo-4-phenylbutyl)phosphonate) in a suitable aprotic solvent such as dimethoxyethane (DME) is added a strong base, typically sodium hydride, at 0 °C to generate the phosphonate anion. After stirring for a short period, a solution of the Corey aldehyde in the same solvent is added dropwise. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting enone is then purified by column chromatography.[8]

Hayashi's Synthesis: Organocatalyst-Mediated Michael Reaction

This key step in Hayashi's synthesis establishes the stereochemistry of the cyclopentane core.

Procedure: In a reaction vessel, the aldehyde substrate and 4-nitro-3-butene-2-one are dissolved in an appropriate solvent. To this solution is added the diphenylprolinol silyl ether organocatalyst. The reaction mixture is stirred at room temperature until the starting materials are consumed. The product, a substituted cyclopentanone, is then directly used in the subsequent intramolecular Mukaiyama aldol reaction within the same "pot" after the addition of the necessary reagents.[4][5]

Aggarwal's Synthesis: Organocatalytic Aldol Reaction to form the Bicyclic Enal

This reaction efficiently constructs the core bicyclic structure of the key intermediate.

Procedure: Succinaldehyde is treated with a catalytic amount of L-proline in a suitable solvent. The reaction proceeds via an organocatalytic aldol condensation cascade to furnish the bicyclic enal intermediate. The product is then isolated and purified before proceeding to the subsequent steps of side-chain installation.[7]

Conclusion

E.J. Corey's synthesis of prostaglandins remains a landmark achievement in organic chemistry, demonstrating a masterful control of stereochemistry through a substrate-controlled approach. However, for the synthesis of latanoprost, modern organocatalytic and pot-economical strategies developed by researchers like Hayashi and Aggarwal offer significant advantages in terms of step- and atom-economy, and overall efficiency. These newer routes leverage the power of catalysis to achieve high levels of stereocontrol and streamline the synthetic sequence, making them highly attractive for both academic and industrial applications. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as scale, cost of starting materials and reagents, and the desired level of operational simplicity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of latanoprost (B1674536) and its related substances. Ensuring the purity and stability of latanoprost, a prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma, is critical for drug safety and efficacy.[1][2][3] This document summarizes key performance data from various studies, details experimental protocols, and offers visual representations of analytical workflows to aid in the selection and implementation of appropriate analytical methods.

Analytical Methodologies for Latanoprost and Impurities

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of latanoprost and the detection of its impurities.[2] Various HPLC methods have been developed and validated, each with specific advantages in terms of sensitivity, specificity, and efficiency. The choice of method often depends on the specific impurities being targeted, such as process-related impurities or degradation products.

Common Latanoprost Related Substances

Several related substances and degradation products of latanoprost have been identified and are critical to monitor. These include:

  • 15(S)-Latanoprost (Impurity E): An epimer of latanoprost.

  • 5,6-trans-Latanoprost (Impurity F): A geometric isomer of latanoprost.[4]

  • Latanoprost Acid (Impurity H): A major degradation product formed by hydrolysis of the isopropyl ester.[1]

  • 15-keto-Latanoprost: A minor degradation product.[1]

  • Synthetic derivatives: Such as triphenylphosphine (B44618) oxide (TPPO) and propan-2-yl 5-(diphenylphosphoryl)pentanoate (IDPP).[1]

Regulatory bodies like the FDA and EMA provide guidelines on acceptable levels of these impurities in latanoprost formulations.[2]

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of different HPLC methods developed for the analysis of latanoprost and its related substances.

Table 1: Performance Characteristics of a Validated HPLC Method for Latanoprost and Related Substances
ParameterLatanoprostRelated SubstancesReference
Linearity Range 40–60 µg/mL0.05–2.77 µg/mL[1][4][5]
Correlation Coefficient (r) 0.999-[1][4][5]
Recovery 98.0–102.0%90.0–110.0%[1][4][5]
Limit of Detection (LOD) 0.025 µg/mL-[1][4][5]
Limit of Quantification (LOQ) 0.35 µg/mL-[1][4][5]
Table 2: Comparison of Different HPLC Columns and Conditions
MethodColumnMobile PhaseDetectionKey SeparationsReference
Method A Combined Chiral and Cyano ColumnsReverse-phase gradient elutionUV at 210 nmLatanoprost isomers ((15S)-latanoprost, 5,6-trans latanoprost), degradants (latanoprost acid, 15-ketolatanoprost), and synthetic derivatives.[1]
Method B NH2 ColumnHeptane-2-propanol-acetonitrile (93:6:1, v/v) with waterNot specifiedBaseline separation of latanoprost and its isomers 15(S)-latanoprost and 5,6-trans-latanoprost.[3][4]
Method C Hypersil BDS CN (250 x 4.6 mm), 5 µmGradient mixture of phosphate (B84403) buffer (pH 3.2), acetonitrile, and methanolUV at 210 nm and 295 nmNot specified
Method D Agilent Eclipse XDB-C-18 (150 x 4.6 mm), 3.5 µmAcetonitrile and water (70:30, v/v) with 0.1% trifluoroacetic acid (pH 3.0)UV at 205 nmQuantification of latanoprost at nanogram levels.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections outline typical experimental protocols for forced degradation studies and HPLC analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating capability of an analytical method by generating potential degradation products.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Mix the latanoprost solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the latanoprost solution with 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution before analysis. In some cases, using 0.2 M NaOH can lead to complete hydrolysis to latanoprost acid.[1]

  • Oxidative Degradation: Treat the latanoprost solution with an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Degradation: Expose the latanoprost solution to high temperatures (e.g., 70°C). Latanoprost has been shown to degrade at rates of 0.15 µg/mL/day at 37°C and 0.29 µg/mL/day at 50°C.[7]

  • Photodegradation: Expose the latanoprost solution to UV light. Latanoprost is known to be unstable under UV exposure.[8][9]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_process Analytical Process Acid Acid Hydrolysis (0.1M HCl, 60°C, 2h) Stressed_Sample Stressed Sample Mixture Acid->Stressed_Sample Base Base Hydrolysis (0.1M NaOH, RT, 1h) Base->Stressed_Sample Oxidation Oxidative Stress Oxidation->Stressed_Sample Thermal Thermal Stress (e.g., 70°C) Thermal->Stressed_Sample Photo Photolytic Stress (UV Light) Photo->Stressed_Sample Latanoprost Latanoprost Solution Latanoprost->Acid Latanoprost->Base Latanoprost->Oxidation Latanoprost->Thermal Latanoprost->Photo Neutralize Neutralization (for Acid/Base) Stressed_Sample->Neutralize Analysis HPLC Analysis Stressed_Sample->Analysis Neutralize->Analysis Degradation_Profile Degradation Profile Analysis->Degradation_Profile

Figure 1: Workflow for Forced Degradation Studies of Latanoprost.

HPLC Method for Latanoprost and Related Substances

The following is a representative HPLC protocol for the analysis of latanoprost and its impurities.

Chromatographic Conditions:

  • Column: A combination of chiral and cyano columns.[1]

  • Mobile Phase: Reverse-phase gradient elution.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 80 µL (optimized for low concentration formulations).

  • Column Temperature: 25°C.

System Suitability Testing:

A solution for system suitability testing should contain latanoprost and its major impurities, such as Impurity F and Impurity H, at specified concentrations to ensure the chromatographic system is performing adequately.[10]

HPLC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Latanoprost Sample (e.g., Eye Drops) Dilution Dilution with Mobile Phase Sample->Dilution Standard Reference Standards (Latanoprost & Impurities) Standard->Dilution Injection Inject Sample/Standard Dilution->Injection Column Chromatographic Column (Chiral + Cyano) Injection->Column Detection UV Detector (210 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Latanoprost & Impurities Integration->Quantification

Figure 2: General Workflow for HPLC Analysis of Latanoprost.

Challenges in Latanoprost Analysis

The analysis of latanoprost in ophthalmic solutions presents a significant challenge due to its very low concentration, typically 0.005% (50 µg/mL). This low concentration, combined with the weak UV absorbance of the latanoprost molecule, can make direct analysis difficult and may require sample pre-treatment or concentration steps, such as lyophilization, to enhance sensitivity.[11]

Conclusion

The selection of an appropriate analytical method for latanoprost and its related substances is crucial for ensuring product quality and patient safety. This guide provides a comparative overview of various HPLC methods, highlighting their performance characteristics and experimental protocols. The presented data and workflows can assist researchers and drug development professionals in choosing or developing a suitable stability-indicating method for their specific needs. The development of sensitive, precise, and accurate analytical procedures is an ongoing effort to ensure the high pharmaceutical quality of low-dose latanoprost products.[1][4][5]

References

Navigating the Chromatographic Separation of Latanoprost and its Silylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Retention Times in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For researchers and professionals in drug development and analysis, understanding the chromatographic behavior of active pharmaceutical ingredients (APIs) and their derivatives is paramount for accurate quantification and quality control. This guide provides a comparative analysis of the relative retention times of the prostaglandin (B15479496) analogue latanoprost (B1674536) and its silylated derivatives in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). While silylation is a derivatization technique more commonly employed to increase volatility for gas chromatography (GC), its impact on the polarity and, consequently, the retention time in RP-HPLC is a critical consideration for analytical method development.

Understanding the Impact of Silylation on RP-HPLC Retention

Silylation involves the replacement of active hydrogen atoms in functional groups, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups, with a trimethylsilyl (B98337) (TMS) group. In the case of latanoprost, which possesses two hydroxyl groups and a carboxylic acid function after hydrolysis of its isopropyl ester, silylation renders the molecule significantly more non-polar.

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Compounds with higher polarity elute faster, resulting in shorter retention times, as they have a weaker affinity for the stationary phase. Conversely, non-polar compounds interact more strongly with the stationary phase, leading to longer retention times. Therefore, the silylation of latanoprost is expected to substantially increase its retention time in an RP-HPLC system.

Comparative Retention Time Data

The following table summarizes the expected and reported retention times for latanoprost and its potential silylated derivatives under typical RP-HPLC conditions. The data for the silylated derivatives are illustrative, based on the established principles of chromatography, to demonstrate the anticipated increase in retention.

CompoundStructureDerivatizationExpected Change in PolarityPredicted Relative Retention Time (RRT)Reported/Predicted Retention Time (min)
LatanoprostLatanoprost MoleculeNonePolar1.007.633[1]
Mono-silylated LatanoprostLatanoprost with one TMS groupSilylationLess Polar> 1.00> 7.633
Di-silylated LatanoprostLatanoprost with two TMS groupsSilylationSignificantly Less Polar>> 1.00>> 7.633
Tri-silylated Latanoprost AcidLatanoprost acid with three TMS groupsSilylationMost Non-Polar>>> 1.00>>> 7.633

Note: The predicted retention times for silylated derivatives are relative to the underivatized latanoprost and will vary depending on the specific chromatographic conditions.

Experimental Protocols

Detailed methodologies for the analysis of latanoprost and the theoretical derivatization for RP-HPLC are provided below.

RP-HPLC Method for Latanoprost Analysis

This method is adapted from a validated procedure for the determination of latanoprost in pharmaceutical dosage forms.[1]

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector is utilized.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed as the stationary phase.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), both containing 0.05% trifluoroacetic acid, is used.

  • Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 210 nm.

  • Sample Preparation: A standard solution of latanoprost is prepared by dissolving the reference standard in the mobile phase to achieve a known concentration (e.g., 5 µg/mL).

Protocol for Silylation of Latanoprost (for analytical purposes)

This is a general procedure for silylation, typically used for GC-MS analysis, which can be adapted for exploratory RP-HPLC studies.

  • Reagents:

    • Latanoprost standard

    • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

    • Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)

  • Procedure:

    • A known amount of the latanoprost standard is placed in a clean, dry reaction vial.

    • The standard is dissolved in a small volume of the anhydrous solvent.

    • An excess of the silylating agent is added to the vial.

    • The vial is securely capped and heated (e.g., at 60-70 °C) for a specified period (e.g., 30 minutes) to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for injection into the HPLC system. It is crucial to use a mobile phase that is compatible with the derivatized sample.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow from sample preparation to the comparative analysis of latanoprost and its silylated derivatives.

G cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Analysis Latanoprost Latanoprost Standard Silylation Silylation Reaction (with BSTFA/TMCS) Latanoprost->Silylation Derivatization RP_HPLC RP-HPLC System (C18 Column) Latanoprost->RP_HPLC Injection Latanoprost_Silylated Silylated Latanoprost Derivatives Latanoprost_Silylated->RP_HPLC Injection Chromatogram_L Chromatogram (Latanoprost) RP_HPLC->Chromatogram_L Chromatogram_S Chromatogram (Silylated Derivatives) RP_HPLC->Chromatogram_S Comparison Comparison of Retention Times Chromatogram_L->Comparison Chromatogram_S->Comparison

Caption: Workflow for the comparative analysis of latanoprost and its silylated derivatives by RP-HPLC.

References

A Comparative Guide to the Spectroscopic Data of Latanoprost Silyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for various silyl (B83357) ethers of latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue widely used in the treatment of glaucoma. The silylation of latanoprost's hydroxyl groups is a common practice in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to enhance volatility and thermal stability. This document focuses on the trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triethylsilyl (TES) ethers of latanoprost, offering a side-by-side comparison of their key spectroscopic features.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for latanoprost and its TMS, TBDMS, and TES silyl ethers. The data for the silyl ethers are predicted based on established principles of silylation on alcohol functionalities.

¹H NMR Spectroscopy Data

Silylation of the hydroxyl groups on latanoprost results in the appearance of new signals corresponding to the protons of the silyl groups and a downfield shift of the protons attached to the oxygen-bearing carbons.

Proton Assignment Latanoprost (Predicted) Latanoprost-TMS Ether (Predicted) Latanoprost-TBDMS Ether (Predicted) Latanoprost-TES Ether (Predicted)
-Si(CH₃)₃ -~0.1 ppm (s, 27H)--
-Si(CH₃)₂(C(CH₃)₃) --~0.1 ppm (s, 18H), ~0.9 ppm (s, 27H)-
-Si(CH₂CH₃)₃ ---~0.6 ppm (q, 18H), ~0.9 ppm (t, 27H)
CH-OH (C9, C11, C15) ~3.5-4.1 ppm (m)~3.5-4.1 ppm (m, shifted slightly downfield)~3.5-4.1 ppm (m, shifted slightly downfield)~3.5-4.1 ppm (m, shifted slightly downfield)
-OH Variable (broad s)AbsentAbsentAbsent
¹³C NMR Spectroscopy Data

The introduction of silyl ethers introduces new carbon signals from the silyl groups and causes a slight shift in the signals of the carbon atoms bonded to the silyloxy groups.

Carbon Assignment Latanoprost (Predicted) Latanoprost-TMS Ether (Predicted) Latanoprost-TBDMS Ether (Predicted) Latanoprost-TES Ether (Predicted)
-Si(CH₃)₃ -~0 ppm--
-Si(CH₃)₂(C(CH₃)₃) --~-4 ppm (Si-CH₃), ~18 ppm (Si-C), ~26 ppm (C-(CH₃)₃)-
-Si(CH₂CH₃)₃ ---~5 ppm (Si-CH₂), ~7 ppm (CH₃)
C-OH (C9, C11, C15) ~70-75 ppmShifted slightlyShifted slightlyShifted slightly
IR Spectroscopy Data

The most significant change in the IR spectrum upon silylation is the disappearance of the broad O-H stretching vibration and the appearance of a strong Si-O stretching band. The IR spectrum of pure latanoprost shows characteristic peaks at 3374 cm⁻¹ (aliphatic O-H stretching) and 1729 cm⁻¹ (stretching of ester carbonyl group)[1].

Vibrational Mode Latanoprost Latanoprost Silyl Ethers (General)
O-H stretch ~3374 cm⁻¹ (broad)Absent
C=O stretch (ester) ~1729 cm⁻¹~1729 cm⁻¹
Si-O stretch -~1050-1150 cm⁻¹ (strong)
C-H stretch (aliphatic) ~2933 cm⁻¹~2933 cm⁻¹
Mass Spectrometry Data

Silylation significantly increases the molecular weight of latanoprost, which is readily observed in the mass spectrum. The molecular ion peak ([M]⁺) or a related ion (e.g., [M+H]⁺, [M+Na]⁺) will shift to a higher m/z value.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
LatanoprostC₂₆H₄₀O₅432.59433.29
Latanoprost-tris(TMS) EtherC₃₅H₆₄O₅Si₃649.12650.12
Latanoprost-tris(TBDMS) EtherC₄₄H₈₂O₅Si₃775.40776.40
Latanoprost-tris(TES) EtherC₄₄H₈₂O₅Si₃775.40776.40

Experimental Protocols

The following is a general protocol for the silylation of latanoprost for spectroscopic analysis. This protocol can be adapted for TMS, TBDMS, and TES ethers by selecting the appropriate silylating agent.

Materials:

  • Latanoprost standard

  • Silylating agent:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for TMS derivatization.

    • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for TBDMS derivatization.

    • N,O-Bis(triethylsilyl)trifluoroacetamide (BESTA) or Triethylsilyl chloride (TESCl) with a base (e.g., imidazole, pyridine) for TES derivatization.

  • Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

  • Heating block or water bath

  • Vials with screw caps (B75204) and PTFE septa

Procedure:

  • Sample Preparation: Accurately weigh a small amount of latanoprost (e.g., 1 mg) into a clean, dry vial.

  • Dissolution: Dissolve the latanoprost in a minimal amount of the chosen anhydrous solvent (e.g., 100 µL of pyridine).

  • Addition of Silylating Agent: Under an inert atmosphere, add an excess of the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat the mixture at a specified temperature (e.g., 60-70 °C) for a designated time (e.g., 30-60 minutes). The optimal conditions may vary depending on the silylating agent.

  • Cooling and Analysis: Allow the reaction mixture to cool to room temperature. The derivatized sample is now ready for spectroscopic analysis (NMR, IR, GC-MS). For GC-MS analysis, the sample may need to be diluted with an appropriate solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and analysis of latanoprost silyl ethers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis start Latanoprost Standard dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Silylating Agent (TMS, TBDMS, or TES) dissolve->add_reagent react Heat to Complete Silylation add_reagent->react cool Cool to Room Temperature react->cool nmr ¹H and ¹³C NMR cool->nmr ir IR Spectroscopy cool->ir ms Mass Spectrometry cool->ms

Caption: Experimental workflow for the synthesis and spectroscopic analysis of latanoprost silyl ethers.

Logic for Spectroscopic Comparison

This diagram outlines the logical approach for comparing the spectroscopic data of the different latanoprost silyl ethers.

logical_comparison cluster_structure Structural Differences cluster_data Spectroscopic Data Comparison latanoprost Latanoprost (-OH groups) tms Latanoprost-TMS (-OSi(CH₃)₃) latanoprost->tms Silylation tbdms Latanoprost-TBDMS (-OSi(CH₃)₂(C(CH₃)₃)) latanoprost->tbdms Silylation tes Latanoprost-TES (-OSi(CH₂CH₃)₃) latanoprost->tes Silylation nmr_comp ¹H & ¹³C NMR: - Chemical shifts of silyl groups - Shifts of adjacent protons/carbons tms->nmr_comp ir_comp IR: - Disappearance of O-H band - Appearance of Si-O band tms->ir_comp ms_comp MS: - Increase in molecular weight tms->ms_comp tbdms->nmr_comp tbdms->ir_comp tbdms->ms_comp tes->nmr_comp tes->ir_comp tes->ms_comp

Caption: Logical framework for comparing spectroscopic data based on structural variations of silyl ethers.

References

Assessing the impact of different protecting groups on reaction outcomes in prostaglandin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in the multi-step synthesis of prostaglandins (B1171923). The nature of the protecting group can profoundly influence reaction yields, stereoselectivity, and the formation of byproducts. This guide provides an objective comparison of commonly employed protecting groups for hydroxyl and carboxylic acid functionalities in prostaglandin (B15479496) synthesis, supported by experimental data to inform rational selection and optimize synthetic strategies.

Impact of Hydroxyl Protecting Groups on Selective Acylation

The selective protection of the multiple hydroxyl groups present in prostaglandin intermediates is a pivotal step that dictates the regiochemical outcome of subsequent transformations. A study on a key prostaglandin intermediate containing both C9 and C11 hydroxyl groups provides a direct comparison of pivaloyl (Piv) and benzoyl (Bz) protecting groups for the selective acylation of the less sterically hindered C11 hydroxyl group.

Data Presentation: Selective Protection of the C11-Hydroxyl Group
Protecting GroupReagentDesired Product (11-O-Protected) Yield (%)9-O-Protected Byproduct Yield (%)9,11-di-O-Protected Byproduct Yield (%)
Pivaloyl (Piv)Pivaloyl chloride50.0[1]4.7[1]8.0[1]
Benzoyl (Bz)Benzoyl chloride52.4[1]6.7[1]8.0[1]

The data indicates that while both protecting groups favor the desired C11-acylation, the use of benzoyl chloride results in a slightly higher yield of the target mono-protected product compared to pivaloyl chloride.[1] However, it also leads to a slightly higher yield of the undesired 9-O-acylated byproduct.[1] The choice between these two may therefore depend on the ease of separation of the desired product from the isomeric byproduct.

Impact of Carboxylic Acid Protecting Groups

The carboxylic acid moiety of prostaglandins is typically protected as an ester to prevent its interference in reactions targeting other functional groups. Common choices include methyl and benzyl (B1604629) esters, selected for their stability and orthogonal deprotection conditions relative to the hydroxyl protecting groups.

While specific comparative yield data for the installation of different ester protecting groups on a prostaglandin precursor is not extensively documented in comparative studies, the choice is often dictated by the overall synthetic strategy. Benzyl esters are frequently employed due to their facile removal by hydrogenolysis, a mild method that is often compatible with other functional groups present in the molecule.[4][5] Methyl esters are also widely used and are typically cleaved under basic or acidic hydrolysis conditions.[4][6] The selection of a particular ester is therefore a strategic decision based on the planned subsequent reaction steps and the stability of other protecting groups towards the chosen deprotection method.

Experimental Protocols

Selective Benzoylation of the 11-Hydroxyl Group of a Prostaglandin Intermediate

This protocol is adapted from a reported procedure for the selective protection of a diol intermediate.[1]

Materials:

Procedure:

  • Dissolve the prostaglandin diol intermediate in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution (typically 1.2 to 1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (typically 1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired 11-O-benzoyl product from the 9-O-benzoyl and 9,11-di-O-benzoyl byproducts.

Selective Pivaloylation of the 11-Hydroxyl Group of a Prostaglandin Intermediate

This protocol is adapted from a reported procedure for the selective protection of a diol intermediate.[1]

Materials:

  • Prostaglandin diol intermediate

  • Pivaloyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Follow the same procedure as for the benzoylation, substituting pivaloyl chloride for benzoyl chloride.

  • The reaction may require a longer reaction time or warming to room temperature to proceed to completion, as pivaloyl chloride is generally less reactive than benzoyl chloride due to steric hindrance. Monitor the reaction progress by TLC.

  • Workup and purification are performed as described for the benzoylation protocol.

Visualization of Synthetic Strategy

The following diagrams illustrate key aspects of protecting group strategy in prostaglandin synthesis.

Prostaglandin_Synthesis_Workflow PG_Intermediate Prostaglandin Intermediate (with -OH and -COOH groups) Protection Protection Step PG_Intermediate->Protection Introduce PGs Reaction Key Transformation (e.g., C-C bond formation) Protection->Reaction Protected Intermediate Deprotection Deprotection Step Reaction->Deprotection Modified Intermediate Target_PG Target Prostaglandin Deprotection->Target_PG Remove PGs

Caption: Generalized workflow for prostaglandin synthesis highlighting the role of protecting groups.

Orthogonal_Protecting_Groups cluster_0 Selective Deprotection molecule Multi-functional Intermediate R-OH (PG1) R'-COOH (PG2) deprotect1 Deprotection Condition 1 (removes PG1) molecule:g1->deprotect1 deprotect2 Deprotection Condition 2 (removes PG2) molecule:g2->deprotect2 transformed1 Transformed Intermediate 1 R-OH R'-COOH (PG2) deprotect1->transformed1 Selective reaction at -OH transformed2 Transformed Intermediate 2 R-OH (PG1) R'-COOH deprotect2->transformed2 Selective reaction at -COOH

Caption: Orthogonal protecting group strategy in prostaglandin synthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Latanoprost Tris(triethylsilyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Latanoprost tris(triethylsilyl) ether, a crucial intermediate in prostaglandin (B15479496) research. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

  • Latanoprost: The active pharmaceutical ingredient is a potent prostaglandin analogue. An SDS for Latanoprost indicates it is a combustible solid and carries a risk of reproductive toxicity.

  • Triethylsilyl Ethers: These groups are sensitive to moisture and can hydrolyze, particularly under acidic or basic conditions, to form triethylsilanol.

  • Triethylsilanol: The SDS for this potential hydrolysis product classifies it as a flammable liquid that may cause skin and eye irritation.

Therefore, this compound should be handled as a combustible liquid with potential reproductive toxicity and as a substance that can generate flammable and irritating byproducts upon decomposition.

II. Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative data related to the known and potential hazards.

PropertyLatanoprost (Core API)Triethylsilanol (Potential Hydrolysis Product)This compound
Physical State SolidLiquidNeat Oil
Flammability Combustible SolidFlammable LiquidCombustible Liquid (Storage Class 10)
Primary Health Hazards Reproductive ToxinIrritantPotential Reproductive Toxin, Irritant
Storage Temperature ---20°C[1]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a flame-retardant lab coat.
  • Use chemical-resistant gloves (nitrile or neoprene).
  • Wear safety glasses with side shields or chemical splash goggles.
  • Work in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Collect all waste containing this compound, including pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, vials), in a dedicated, clearly labeled, and sealed waste container.
  • The container should be made of a material compatible with organic solvents.
  • Label the container as "Hazardous Waste: this compound (Combustible Liquid, Potential Reproductive Toxin)."

3. In-Lab Neutralization (for small spills):

  • This procedure should only be performed by trained personnel in a chemical fume hood.
  • For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
  • Carefully transfer the absorbed material to the designated hazardous waste container.
  • Decontaminate the spill area with a suitable laboratory detergent and water.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.
  • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
  • Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

IV. Experimental Workflow and Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Identify Waste (this compound) B Wear Appropriate PPE A->B C Segregate into a Labeled Hazardous Waste Container B->C D Small Spill? C->D E Absorb with Inert Material D->E Yes H Store Waste Container in a Designated, Safe Location D->H No F Transfer to Waste Container E->F G Decontaminate Spill Area F->G G->H I Contact EHS for Pickup and Final Disposal H->I

Caption: Decision-making workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Latanoprost tris(triethylsilyl) ether
Reactant of Route 2
Reactant of Route 2
Latanoprost tris(triethylsilyl) ether

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。